(2-Ethoxy-4-methylpyridin-3-yl)boronic acid
描述
属性
IUPAC Name |
(2-ethoxy-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEMDUDOXFSVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694417 | |
| Record name | (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-61-3 | |
| Record name | (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid synthesis route
An In-depth Technical Guide for the Synthesis of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Introduction
This compound (CAS No. 1309982-61-3) is a highly valuable heterocyclic building block in modern medicinal chemistry and materials science.[1][2][3][4] Its utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds. This allows for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional organic materials.
This guide provides a comprehensive, technically detailed, and field-proven synthetic route to this important reagent. It is designed for researchers, chemists, and drug development professionals, focusing on the underlying chemical principles, causality behind experimental choices, and robust, self-validating protocols. We will explore a reliable, multi-step pathway from a common starting material, and also discuss potential alternative strategies.
Retrosynthetic Analysis and Strategic Overview
A robust synthesis requires a logical and predictable sequence of transformations. Our primary strategy involves the construction of a suitably functionalized pyridine core, followed by the introduction of the boronic acid moiety at the C3 position. The retrosynthetic analysis reveals a pathway starting from the readily accessible 2-chloro-4-methyl-3-nitropyridine intermediate.
The key disconnection is the borylation of a 3-halopyridine precursor, a reliable and widely used transformation. The halogen, in turn, can be installed from an amino group via the Sandmeyer reaction. This amino-pyridine can be accessed by reducing a corresponding nitro-pyridine, which is assembled through nucleophilic aromatic substitution.
Caption: Retrosynthetic pathway for the target boronic acid.
Primary Synthetic Pathway: A Step-by-Step Guide
This section details a five-step synthesis that offers excellent control over regiochemistry and relies on well-established, high-yielding chemical transformations.
Step 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine
Principle & Rationale: The synthesis begins with the preparation of the key intermediate, 2-chloro-4-methyl-3-nitropyridine. This compound serves as the foundational scaffold upon which the required functional groups will be installed. The protocol described involves the chlorination of a 2-pyridone precursor using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[5][6] The 2-pyridone tautomer is more susceptible to this type of conversion than the corresponding 2-hydroxypyridine.
Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-4-methyl-3-nitropyridine (also named 2-keto-3-nitro-4-methylpyridine) (13.0 g, 0.084 mol).
-
Carefully add phosphorus oxychloride (POCl₃) (50 mL) to the flask.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
The crude residue is then cautiously poured into a beaker containing crushed ice.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
Recrystallize the crude product from a 75% ethanol solution (50 mL) to yield 2-chloro-4-methyl-3-nitropyridine as a white solid.
In-Process Validation:
-
Yield: ~11 g (75%).[5]
-
Appearance: White solid.[5]
-
Melting Point: 51-53 °C.[7]
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.
Step 2: Synthesis of 2-Ethoxy-4-methyl-3-nitropyridine
Principle & Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position of the pyridine ring is highly activated by the strong electron-withdrawing effect of the adjacent nitro group at C3 and the ring nitrogen. This makes it an excellent electrophilic site for substitution by an alkoxide nucleophile. Sodium ethoxide, freshly prepared from sodium metal and anhydrous ethanol, serves as a potent and cost-effective source of the ethoxy group.[8]
Experimental Protocol:
-
In a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (100 mL).
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small portions. The reaction is exothermic and generates H₂ gas; ensure proper ventilation. Stir until all sodium has dissolved to form a clear solution of sodium ethoxide.
-
To this solution, add 2-chloro-4-methyl-3-nitropyridine (10.0 g, 0.058 mol) portion-wise.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add deionized water (100 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer in vacuo. The crude product can be purified by column chromatography (silica gel, gradient of hexane/ethyl acetate) to afford pure 2-ethoxy-4-methyl-3-nitropyridine.
In-Process Validation:
-
Yield: Expected yield is typically high (>85%) for such SNAr reactions.
-
Appearance: Pale yellow solid or oil.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.
Step 3: Synthesis of 3-Amino-2-ethoxy-4-methylpyridine
Principle & Rationale: The reduction of the nitro group to a primary amine is a pivotal step. Several methods can accomplish this, including catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic or neutral media (e.g., SnCl₂, Fe/HCl, Fe/NH₄Cl).[9] Reduction with iron powder and ammonium chloride in an ethanol/water mixture is a practical and scalable choice, avoiding strongly acidic conditions that might affect the ethoxy group and simplifying workup.
Experimental Protocol:
-
In a 500 mL flask, suspend 2-ethoxy-4-methyl-3-nitropyridine (9.0 g, 0.049 mol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Add iron powder (13.7 g, 0.245 mol, 5 eq.) and ammonium chloride (1.3 g, 0.024 mol, 0.5 eq.).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add sodium carbonate to basify, and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-amino-2-ethoxy-4-methylpyridine.
In-Process Validation:
-
Yield: Typically >90%.
-
Appearance: Off-white to light brown solid.
-
Characterization: Confirm the disappearance of the nitro group and the appearance of the amine group signals in IR spectroscopy and the shift in aromatic protons in ¹H NMR.
Step 4: Synthesis of 3-Bromo-2-ethoxy-4-methylpyridine via Sandmeyer Reaction
Principle & Rationale: The Sandmeyer reaction is a classic method for converting an aromatic primary amine into a halide.[10][11] The reaction proceeds in two stages: first, the amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Second, the diazonium salt is decomposed in the presence of a copper(I) salt (CuBr), which catalyzes the replacement of the diazonium group with a bromide atom, releasing nitrogen gas.[12][13]
Experimental Protocol:
-
Diazotization: In a 250 mL beaker, dissolve 3-amino-2-ethoxy-4-methylpyridine (6.5 g, 0.043 mol) in a 48% hydrobromic acid (HBr) solution (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (3.2 g, 0.047 mol in 10 mL water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete. A starch-iodide paper test can confirm a slight excess of nitrous acid.[12]
-
Substitution: In a separate 500 mL flask, dissolve copper(I) bromide (CuBr) (7.5 g, 0.052 mol) in 48% HBr (30 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition.
-
Cool the reaction mixture, basify with aqueous NaOH, and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to obtain 3-bromo-2-ethoxy-4-methylpyridine.
In-Process Validation:
-
Yield: 60-75%.
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Characterization: Confirm structure by NMR and MS, noting the disappearance of the amine protons and the characteristic isotopic pattern of bromine in the mass spectrum.
Step 5: Synthesis of this compound
Principle & Rationale: The final step is the conversion of the aryl bromide to the target boronic acid. While a lithium-halogen exchange followed by quenching with a borate ester is feasible, the Miyaura borylation is often preferred for its milder conditions and functional group tolerance.[14] This palladium-catalyzed reaction couples the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The resulting pinacol boronate ester is then hydrolyzed to the final boronic acid.
Experimental Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 3-bromo-2-ethoxy-4-methylpyridine (5.0 g, 0.023 mol), bis(pinacolato)diboron (B₂pin₂) (6.4 g, 0.025 mol, 1.1 eq.), and potassium acetate (KOAc) (6.8 g, 0.069 mol, 3.0 eq.).
-
Add anhydrous 1,4-dioxane (100 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.84 g, 3 mol%).
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours. Monitor by TLC or GC-MS until the starting bromide is consumed.
-
Cool the reaction to room temperature, filter through Celite®, and wash the pad with ethyl acetate.
-
Concentrate the filtrate in vacuo. The residue contains the pinacol ester, which can be used directly or hydrolyzed.
-
Hydrolysis: Dissolve the crude ester in a 10:1 mixture of acetone and water. Add an excess of a boronic acid scavenger like polystyrene-boronic acid (PS-B(OH)₂) and stir for 2 hours. Alternatively, perform a liquid-liquid extraction with aqueous NaOH followed by careful acidification with HCl to precipitate the boronic acid.
-
Filter the final product, wash with cold water, and dry under vacuum to obtain this compound.
In-Process Validation:
-
Yield: 70-85% for the borylation step.
-
Appearance: White to off-white solid.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). ¹¹B NMR spectroscopy will show a characteristic signal for the boronic acid group.
Overall Process Summary
The following diagram and table summarize the entire synthetic sequence, providing a clear overview of the workflow and expected outcomes.
Caption: Complete synthetic workflow from precursor to final product.
| Step | Transformation | Key Reagents | Typical Yield | Purity Target |
| 1 | Chlorination | POCl₃ | 75% | >98% |
| 2 | Ethoxylation (SNAr) | NaOEt, EtOH | >85% | >98% |
| 3 | Nitro Reduction | Fe, NH₄Cl | >90% | >95% (crude) |
| 4 | Sandmeyer Reaction | NaNO₂, CuBr | 60-75% | >98% |
| 5 | Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc | 70-85% | >99% |
Alternative Synthetic Approach: Lithiation-Borylation
Principle & Rationale: A more convergent and potentially shorter route involves the direct C-H functionalization of a 2-ethoxy-4-methylpyridine substrate via directed ortho-metalation (DoM), followed by borylation.[15] The 2-ethoxy group can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium or s-butyllithium to deprotonate the adjacent C3 position. The resulting aryllithium species can then be trapped with a boron electrophile (e.g., triisopropyl borate) to form the C-B bond.[16]
Caption: A potential direct lithiation-borylation route.
Challenges and Considerations: While this route is attractive due to its brevity, it presents a significant challenge: regioselectivity . The C6 proton on the pyridine ring is also activated by the ring nitrogen and may compete with the C3 proton for deprotonation. This could lead to a mixture of C3 and C6 borylated isomers, which may be difficult to separate. The outcome is highly dependent on the specific directing group, base, solvent, and temperature conditions. Therefore, while promising, this route requires careful optimization and may be less reliable for producing isomerically pure material compared to the five-step pathway.
Conclusion
This guide has outlined a robust and reliable five-step synthesis for this compound, a key building block for advanced chemical synthesis. The presented pathway leverages a series of well-understood and scalable reactions, ensuring high yields and excellent regiochemical control. Each step is accompanied by a detailed protocol and validation criteria to ensure reproducibility and success in a research or development setting. The discussion of a more direct lithiation-borylation approach highlights an alternative strategy, while also underscoring the importance of regiochemical control in pyridine chemistry. This comprehensive guide serves as a valuable resource for chemists seeking to prepare this versatile reagent.
References
-
3-aminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]
-
Custom Synthesis of 2-Chloro-4-methyl-3-nitropyridine: Tailoring Intermediates for Specific Needs. (n.d.). Retrieved January 15, 2026, from [Link]
- CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents. (n.d.).
-
2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]
- CN111170937A - Preparation method of 3-aminopyridine - Google Patents. (n.d.).
-
da Silva, D., et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved January 15, 2026, from [Link]
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents. (n.d.).
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing. (n.d.). Retrieved January 15, 2026, from [Link]
-
Lithiation- Borylation in Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]
-
Standard Lithiation–Borylation A user's guide. (2017). Retrieved January 15, 2026, from [Link]
- CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents. (n.d.).
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
2-Ethoxy-4-methylpyridine-3-boronicacid - Cusabio. (n.d.). Retrieved January 15, 2026, from [Link]
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. Retrieved January 15, 2026, from [Link]
-
The lithiation–borylation reaction - University of Bristol Research Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (n.d.). Retrieved January 15, 2026, from [Link]
-
3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents. (n.d.).
-
Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
-
Borylation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. chiralen.com [chiralen.com]
- 2. cusabio.com [cusabio.com]
- 3. 1309982-61-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Borylation - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
An In-depth Technical Guide to (2-Ethoxy-4-methylpyridin-3-yl)boronic acid: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Substituted Pyridylboronic Acids
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of biologically active molecules. The strategic functionalization of the pyridine ring is therefore a critical endeavor in the hit-to-lead and lead optimization phases of drug discovery. Among the myriad of synthetic tools available, pyridylboronic acids have emerged as exceptionally powerful building blocks, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This guide provides an in-depth technical overview of a specific and valuable member of this class: (2-Ethoxy-4-methylpyridin-3-yl)boronic acid (CAS Number: 1309982-61-3). We will delve into its chemical and physical properties, explore its synthesis, and provide detailed protocols for its application in the construction of complex molecular architectures relevant to drug discovery. Furthermore, we will discuss the broader context of its utility in medicinal chemistry and address important safety and handling considerations.
Physicochemical Properties and Structural Attributes
This compound is a white to off-white solid at room temperature. Its structural and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1309982-61-3 |
| Molecular Formula | C8H12BNO3 |
| Molecular Weight | 181.00 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC1=NC=CC(C)=C1B(O)O |
| InChI Key | RXEMDUDOXFSVOJ-UHFFFAOYSA-N |
| Appearance | Solid |
| Purity | Typically >95% |
| Storage | Store at 2-8°C under an inert atmosphere |
The presence of the ethoxy group at the 2-position and the methyl group at the 4-position of the pyridine ring significantly influences the electronic and steric properties of the molecule. The electron-donating nature of the ethoxy group can modulate the reactivity of the pyridine ring and the boronic acid moiety. These substituents also provide vectors for further chemical modification, allowing for the fine-tuning of a drug candidate's Structure-Activity Relationship (SAR).
Synthesis of this compound: A Proposed Synthetic Pathway
A likely precursor for this synthesis is 3-bromo-2-ethoxy-4-methylpyridine . The synthesis of this intermediate would be the first critical step.
Proposed Synthesis of the Bromopyridine Precursor
The synthesis of 3-bromo-2-ethoxy-4-methylpyridine could be envisioned starting from a commercially available pyridine derivative. A potential route is outlined below:
Caption: Proposed synthesis of the bromopyridine precursor.
Borylation to Yield this compound
With the bromopyridine precursor in hand, the final borylation step can be achieved via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
Caption: Proposed final borylation step.
The Suzuki-Miyaura Coupling: A Cornerstone Application
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug molecules.
The Catalytic Cycle of the Suzuki-Miyaura Coupling
A fundamental understanding of the catalytic cycle is crucial for optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (3.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (3.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 2-ethoxy-4-methylpyridine moiety into a larger molecule can have profound effects on its pharmacological properties. Pyridine-containing compounds are prevalent in a wide range of therapeutic areas, acting as kinase inhibitors, GPCR modulators, and anti-infective agents, among others.
While no publicly available patents explicitly cite the use of this compound (CAS 1309982-61-3) in the synthesis of a specific drug candidate, the structural motif is highly relevant to modern drug design. The strategic placement of the ethoxy and methyl groups can influence:
-
Potency and Selectivity: The substituents can interact with specific pockets of a target protein, enhancing binding affinity and selectivity over related proteins.
-
Pharmacokinetic Properties: The ethoxy group can improve metabolic stability by blocking potential sites of oxidation. The overall lipophilicity of the molecule can also be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Solubility: The pyridine nitrogen can be protonated at physiological pH, potentially improving the aqueous solubility of the final compound.
The versatility of the Suzuki-Miyaura coupling allows for the rapid generation of libraries of compounds for high-throughput screening, making this compound a valuable tool in the early stages of drug discovery.
Safety, Handling, and Toxicology
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Storage under an inert atmosphere is recommended to prevent degradation.
-
Toxicology: While specific toxicological data for this compound is limited, some boronic acids have been shown to be bacterial mutagens in in-vitro assays. However, subsequent in-vivo studies on a range of arylboronic acids have not shown mutagenic effects. Nevertheless, it is prudent to handle all new chemical entities with care and to minimize exposure.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Key Enabler for Chemical Innovation
This compound represents a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an important tool for researchers in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower scientists to leverage this reagent to its full potential in the pursuit of novel and impactful chemical entities.
References
-
General Suzuki-Miyaura Coupling Reviews
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
-
Synthesis and Application of Pyridylboronic Acids
-
Li, W.; Nelson, D. P.; Jensen, M. S.; Hoerrner, R. S.; Cai, D.; Larsen, R. D. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Other Heteroarylboronic Acids. The Journal of Organic Chemistry, 2002 , 67 (15), 5394–5397. [Link]
-
Molander, G. A.; Trice, S. L. J.; Kennedy, S. M. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 2012 , 77 (19), 8678–8688. [Link]
-
-
Boronic Acids in Medicinal Chemistry
-
Yang, W.; Gao, X.; Wang, B. Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 2003 , 23 (3), 346-368. [Link]
-
Trippier, P. C.; McGuigan, C. Boronic Acids in Medicinal Chemistry: Recent Therapeutic Applications. Medicinal Chemistry Communications, 2010 , 1 (3), 183-198. [Link]
-
-
Safety of Boronic Acids
-
Pritchard, J. B.; Reid, M. J.; Bowen, D. E.; Winton, M. J. In vivo mutagenicity testing of arylboronic acids and esters. Environmental and Molecular Mutagenesis, 2019 , 60 (9), 766-777. [Link]
-
Introduction: The Strategic Value of Pyridyl Boronic Acids in Modern Drug Discovery
An In-depth Technical Guide on the Molecular Structure of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Boronic acids and their derivatives are indispensable tools in the medicinal chemist's arsenal, primarily for their crucial role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds.[1] Within the extensive array of commercially available boronic acids, heteroaromatic versions, especially those built on a pyridine scaffold, hold significant importance. The pyridine ring is a prevalent feature in numerous FDA-approved drugs, prized for its capacity to form hydrogen bonds, adjust physicochemical characteristics, and act as a bioisostere for a phenyl ring.
This compound is a specialized building block that presents a unique combination of structural features: an electron-rich ethoxy group, a guiding methyl group, and the boronic acid functional group strategically placed on a pyridine ring. This specific arrangement of substituents enables precise adjustments to a molecule's electronic and steric properties, establishing it as a valuable reagent for synthesizing complex, biologically active compounds. This guide offers a detailed examination of the molecular structure, reactivity, and practical applications of this versatile reagent, based on both theoretical principles and proven experimental knowledge.
PART 1: Molecular Structure and Physicochemical Properties
The exact three-dimensional configuration of atoms in this compound determines its reactivity and how it interacts with other molecules.
Core Molecular Structure
The basic structure features a pyridine ring with an ethoxy, a boronic acid, and a methyl group attached at the 2-, 3-, and 4-positions, respectively.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1309982-61-3 | [2][3] |
| Molecular Formula | C₈H₁₂BNO₃ | [2] |
| Molecular Weight | 181.00 g/mol | |
| IUPAC Name | This compound | [4] |
| Physical State | Solid, often as a lyophilized powder | [2][4] |
| Purity | Typically ≥95% | [2] |
| SMILES | CCOC1=NC=CC(C)=C1B(O)O | [4] |
| InChI Key | RXEMDUDOXFSVOJ-UHFFFAOYSA-N | [4] |
Conformational Analysis and Spectroscopic Signature
While a definitive crystal structure from X-ray crystallography for this specific molecule is not widely available, its structural details can be inferred from spectroscopic data and computational modeling of similar pyridylboronic acids.[5] The boronic acid group, -B(OH)₂, is known to have a trigonal planar geometry. The orientation of this group in relation to the pyridine ring is vital for its reactivity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display separate signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethoxy group, the singlet of the methyl group, and a broad singlet for the hydroxyl protons of the boronic acid, which can be exchanged with deuterium in D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR would show the different carbon environments of the pyridine ring, the ethoxy group, and the methyl group. The carbon atom bonded to the boron will have a distinctive chemical shift.
-
¹¹B NMR Spectroscopy: As a primary method for characterizing organoboron compounds, ¹¹B NMR provides direct insight into the coordination state of the boron atom.[6] For a trigonal boronic acid, a single, somewhat broad resonance is anticipated.
-
Infrared (IR) Spectroscopy: The IR spectrum would be defined by strong O-H stretching from the boronic acid's hydroxyl groups, C-H stretching from the aromatic and aliphatic parts, C=N and C=C stretching from the pyridine ring, and B-O stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
A note on stability and storage: This compound is usually stored at low temperatures (-20°C) to avoid degradation.[2] Boronic acids can be prone to protodeboronation, particularly in strongly acidic or basic conditions. They may also dehydrate to form boroxines (cyclic anhydrides), though this is often a reversible reaction.
PART 2: Synthesis and Reactivity
Synthetic Approaches to Pyridyl Boronic Acids
The synthesis of pyridinylboronic acids can be accomplished using several well-known methods. A frequent and effective technique is halogen-metal exchange followed by borylation.
2.1.1. Exemplary Synthetic Protocol: Halogen-Metal Exchange and Borylation
This protocol is a general representation based on common synthetic routes for pyridyl boronic acids.
Step 1: Lithiation of a Halopyridine Precursor A solution of the relevant 3-halo-2-ethoxy-4-methylpyridine (such as 3-bromo or 3-iodo) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (usually -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong organolithium base, like n-butyllithium (n-BuLi), is then added slowly. The lithium-halogen exchange leads to the creation of a highly reactive pyridyllithium intermediate.
Step 2: Borylation A trialkyl borate, most often trimethyl borate or triisopropyl borate, is added to the solution of the pyridyllithium species at -78 °C. The borate ester functions as an electrophile, and the nucleophilic carbon of the pyridyllithium attacks the boron atom.
Step 3: Hydrolysis The reaction mixture is allowed to warm to room temperature, and then an aqueous acid (such as dilute HCl) is added to hydrolyze the resulting boronate ester. This step protonates the alkoxy groups, which are then removed, yielding the final this compound.
Step 4: Purification The product is usually extracted into an organic solvent, and purification can be done through recrystallization or chromatography.
Diagram 1: Generalized Synthetic Workflow
Caption: A typical reaction sequence for the synthesis of pyridyl boronic acids.
Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction
The main use of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][7] This reaction creates a carbon-carbon bond between the boronic acid and an organic halide or triflate.
The widely accepted catalytic cycle includes three main steps:[7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to create a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group (in this case, the pyridyl part) to the palladium center, replacing the halide. The base is vital for forming a more nucleophilic "ate" complex of the boronic acid.[8]
-
Reductive Elimination: The two organic groups on the palladium complex join and are eliminated as the final product (R-pyridyl), regenerating the Pd(0) catalyst.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.
PART 3: Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are essential building blocks for creating bioactive molecules.[9] The distinct substitution pattern of this compound makes it a valuable reagent for assembling complex heterocyclic structures found in many pharmaceutical products.
Role as a Bioactive Scaffold Component
While specific, publicly available examples of late-stage clinical candidates made using this exact boronic acid are proprietary and often not disclosed, its structural elements are very relevant. The 2-alkoxypyridine structure appears in many kinase inhibitors and other targeted treatments. The ethoxy group can improve metabolic stability and adjust lipophilicity, while the methyl group can provide steric hindrance to guide binding or prevent unwanted metabolism.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a typical, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction with a pyridyl boronic acid.
Objective: To couple this compound with a model aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound
-
4-bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or another suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another appropriate base
-
1,4-Dioxane and Water (solvent system)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask with a magnetic stir bar and reflux condenser, combine this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of the reaction solvent until a uniform solution is achieved.
-
Reaction Initiation: Add the catalyst mixture to the main reaction flask. Evacuate and refill the flask with an inert gas (like argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heating: Heat the reaction mixture to reflux (usually 80-100 °C) and track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | To ensure full consumption of the potentially more costly aryl halide. |
| Palladium Catalyst | 1-5 mol % | Efficient catalysis with minimal catalyst use. |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos) | Stabilizes the palladium catalyst and aids the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Crucial for activating the boronic acid for transmetalation.[8] |
| Solvent | Toluene, Dioxane, DMF, with water | A mix of organic solvent and water is often best for solubility and reaction speed. |
| Temperature | 80 - 120 °C | Provides the required activation energy for the reaction. |
PART 4: Safety and Handling
As with all chemical reagents, proper safety measures must be taken when handling this compound.
-
Hazard Identification: Boronic acids, in general, can lead to skin and serious eye irritation.[10][11] It is recommended to check the specific Safety Data Sheet (SDS) for detailed hazard information.
-
Personal Protective Equipment (PPE): Always use suitable PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated space, ideally in a fume hood, to prevent inhaling dust.[13] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere and refrigerated.[2][11]
Conclusion
This compound is an extremely valuable and versatile building block for organic synthesis, especially in the field of drug discovery. Its unique electronic and steric characteristics, provided by the ethoxy and methyl groups on the pyridine ring, enable the creation of new molecular designs with potential biological activity. A deep understanding of its structure, synthesis, and reactivity, particularly within the Suzuki-Miyaura cross-coupling reaction, is key to unlocking its full potential in developing the next generation of therapeutics. By adhering to established protocols and safety standards, researchers can effectively use this reagent to advance their discovery efforts.
References
-
2-Ethoxy-4-methylpyridine-3-boronicacid - Cusabio. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
Computational Studies, NMR and Ir Spectral Analysis, Normal Coordinate Analysis, and Thermodynamic Properties of 2-Fluoro-4-Pyridineboronic Acid | Request PDF - ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - NIH. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. [Link]
-
Suzuki reaction - Wikipedia. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. 1309982-61-3|this compound|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. angenechemical.com [angenechemical.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
The Strategic Utility of (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, heteroaryl boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid, a key reagent whose unique structural features offer significant advantages in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. We will explore its commercial availability, synthesis, physicochemical properties, and critically, its application in the construction of biologically active molecules, supported by detailed experimental protocols.
Physicochemical Properties and Commercial Availability
This compound, with the CAS Number 1309982-61-3, is a stable, solid compound at room temperature.[1] Its structure, featuring an electron-rich ethoxy group and a methyl substituent on the pyridine ring, imparts specific reactivity and solubility characteristics that are advantageous in organic synthesis.
| Property | Value | Reference |
| CAS Number | 1309982-61-3 | [1] |
| Molecular Formula | C₈H₁₂BNO₃ | [1] |
| Molecular Weight | 181.00 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically >95% | [1] |
| Storage | Recommended at 2-8 °C under an inert atmosphere | [3] |
A variety of chemical suppliers offer this reagent in research and bulk quantities. The following table provides a non-exhaustive list of commercial sources.
| Supplier | Product Number | Purity |
| BLDpharm | BD00813959 | 95% |
| Cusabio | CSB-DT4521 | 95% |
| CHIRALEN | 3506549 | 99% |
Synthesis of this compound
The synthesis of heteroaryl boronic acids, including this compound, is most commonly achieved through a palladium-catalyzed borylation reaction, often referred to as the Miyaura borylation.[4] This method typically involves the reaction of a heteroaryl halide with a diboron reagent in the presence of a palladium catalyst and a base.
A plausible and efficient synthetic route to this compound starts from the corresponding halo-pyridine precursor, 3-bromo-2-ethoxy-4-methylpyridine.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Palladium-Catalyzed Borylation
The following is a representative, field-proven protocol for the synthesis of a heteroaryl boronic acid pinacol ester, which can be adapted for the synthesis of the pinacol ester precursor to this compound.
Materials:
-
3-bromo-2-ethoxy-4-methylpyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask, add 3-bromo-2-ethoxy-4-methylpyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the this compound pinacol ester.
Hydrolysis to the Boronic Acid:
The resulting pinacol ester can be hydrolyzed to the desired boronic acid by stirring with an aqueous acid (e.g., 2M HCl) in a suitable solvent like diethyl ether or by transesterification with another diol.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in drug discovery lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction enables the coupling of the pyridinyl moiety to various aryl or heteroaryl halides, providing a modular and efficient route to complex scaffolds.[6] The presence of the ethoxy and methyl groups on the pyridine ring can influence the electronic and steric properties of the final molecule, which is a key consideration in structure-activity relationship (SAR) studies.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of Kinase Inhibitors
Substituted pyridines are prevalent motifs in a multitude of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The specific substitution pattern of this compound makes it a particularly attractive building block for this class of drugs.
Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds
This generalized protocol illustrates how this compound can be used to synthesize a key biaryl intermediate for a hypothetical kinase inhibitor.
Materials:
-
Aryl or heteroaryl bromide (e.g., a brominated pyrimidine or purine core) (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent mixture (e.g., 1,4-dioxane and water, 4:1)
Procedure:
-
In a microwave vial, combine the aryl/heteroaryl bromide, this compound, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 15-60 minutes.
-
Monitor the reaction by LC-MS for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired coupled product.
Conclusion
This compound is a valuable and commercially available building block for medicinal chemists. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the introduction of a substituted pyridine moiety into complex molecules. This is particularly relevant in the field of kinase inhibitor discovery, where the pyridine scaffold plays a critical role in target engagement. The straightforward synthesis and versatile reactivity of this compound underscore its importance as a strategic tool in the development of next-generation therapeutics.
References
-
1][7]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer.
Sources
- 1. cusabio.com [cusabio.com]
- 2. mdpi.com [mdpi.com]
- 3. chiralen.com [chiralen.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
A Technical Guide to the Safe Handling and Use of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Authored for Drug Development and Research Professionals
This document provides a comprehensive technical overview of the safe handling, storage, use, and disposal of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid (CAS No. 1309982-61-3). As a substituted pyridine boronic acid, this compound is a valuable building block in modern synthetic chemistry, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions prevalent in pharmaceutical research and development. Adherence to rigorous safety protocols is essential to mitigate risks and ensure experimental integrity.
Part 1: Compound Identification and Hazard Summary
Understanding the fundamental physicochemical properties and potential hazards of a reagent is the foundation of its safe use. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, its hazard profile can be reliably inferred from structurally analogous pyridine boronic acids and other organoboronic acids.
| Property | Value | Source |
| CAS Number | 1309982-61-3 | ChemicalBook[1] |
| Molecular Formula | C₈H₁₂BNO₃ | Sigma-Aldrich[2] |
| Molecular Weight | 181.00 g/mol | Sigma-Aldrich[2] |
| Physical Form | Solid, powder | Sigma-Aldrich, Cusabio[2][3] |
| Recommended Storage | Long-term: -20°C; Short-term: 4°C. Avoid repeated freeze-thaw cycles. | Cusabio[3] |
Inferred GHS Hazard Classification
The following classification is based on data from similar boronic acid compounds and represents the expected minimum hazard level. A thorough risk assessment should be conducted before use.
| Hazard Class | Category | Hazard Statement | Common Sources (Analogs) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Fisher Scientific, AK Scientific, Inc.[4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Angene Chemical, AK Scientific, Inc.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Fisher Scientific, AK Scientific, Inc.[4][5] |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed | MedChemExpress[7] |
Primary Hazard Pictogram:
Part 2: The Hierarchy of Controls for Safe Handling
A systematic approach to safety prioritizes the most effective control measures. This "Hierarchy of Controls" is a fundamental principle of laboratory safety, guiding the selection of protocols to minimize risk. The most effective measures are at the top of the pyramid.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[8] This is critical to prevent inhalation of airborne particulates, which may cause respiratory irritation.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low ambient concentrations of any chemical vapors.[5]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9]
Administrative Controls: Standardizing Safe Practices
These are work policies and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and follow a detailed, material-specific SOP for all procedures involving this compound.
-
Designated Areas: Designate specific areas within the lab for working with boronic acids to prevent cross-contamination.
-
Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate GHS hazard warnings.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should be used in conjunction with, not as a replacement for, engineering and administrative controls.
| Protection Type | Specification | Rationale and Best Practices |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against dust particles and splashes causing serious eye irritation.[4][6] |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 4 mil). | Prevents skin contact, which can cause irritation.[8] Gloves must be inspected before use, and proper removal technique is crucial to avoid contaminating skin.[6][10] |
| Body Protection | Chemical-resistant laboratory coat, fully buttoned, with closed-toe shoes. | Protects skin on arms and body from accidental spills.[8] |
| Respiratory | Not typically required for small-scale use in a fume hood. Use a NIOSH-approved respirator if dust generation is unavoidable or engineering controls are insufficient.[4][10] | Prevents inhalation of dust, a primary exposure route.[5] |
Part 3: Standard Operating Procedures (SOPs)
Receiving and Storage Protocol
-
Rationale: Boronic acids can be sensitive to air and moisture.[10] Improper storage can lead to the formation of cyclic boroxine anhydrides, which alters the molecular weight and can impact reaction stoichiometry.[11]
-
Procedure:
-
Upon receipt, inspect the container for damage.
-
Log the chemical into the laboratory inventory.
-
Store the container tightly sealed in a freezer at -20°C for long-term storage.[3] For frequent use, store in a desiccator in a refrigerator at 4°C.
-
Consider backfilling the container with an inert gas like argon or nitrogen to prolong shelf life.[10]
-
Weighing and Solution Preparation Workflow
This protocol minimizes dust exposure and ensures accurate measurement.
Protocol for a Typical Suzuki-Miyaura Coupling Reaction
This generalized protocol serves as a robust starting point for coupling this compound with an aryl bromide. Optimization may be required for specific substrates.[12]
-
Self-Validation and Causality:
-
Inert Atmosphere: The reaction is set up under argon or nitrogen because the Pd(0) catalyst is oxygen-sensitive.[12]
-
Excess Boronic Acid: A slight excess (1.2-1.5 equivalents) of the boronic acid is used to drive the reaction to completion and account for any potential boroxine formation.[12][13]
-
Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[12]
-
Monitoring: Reaction progress is monitored by TLC or LC-MS to confirm the consumption of the limiting reactant before initiating work-up, preventing unnecessary purification challenges.[12]
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[13]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the stirring mixture under a positive pressure of argon.
-
Execution: Heat the reaction mixture to 85-100°C and stir overnight (12-18 hours).
-
Monitoring: After cooling to room temperature, take a small aliquot to check for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the final product.[12][14]
-
Part 4: Emergency Response
Spill Management
-
Small Spill (in a fume hood):
-
Large Spill (outside a fume hood):
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][15]
Part 5: Waste Disposal
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE, weigh paper, and excess solid reagent should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Reaction mixtures and solvent washes should be collected in a labeled, sealed, and properly vented hazardous waste container. Do not pour chemical waste down the drain.[6][16]
-
Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.
References
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
IsoLab, University of Washington. (n.d.). Boric Acid - Standard Operating Procedure. Retrieved from [Link]
-
Chemistry For Everyone. (2024, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - (2-Methoxy-6-methylpyridin-3-yl)boronic acid. Retrieved from [Link]
-
Cusabio. (n.d.). 2-Ethoxy-4-methylpyridine-3-boronicacid. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (2-METHOXY-4-METHYLPYRIDIN-3-YL)BORONIC ACID. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. Retrieved from [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
Sources
- 1. 2-Ethoxy-4-methylpyridine-3-boronic acid | 1309982-61-3 [chemicalbook.com]
- 2. 2-Ethoxy-4-methylpyridine-5-boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. cusabio.com [cusabio.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. aksci.com [aksci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. fishersci.com [fishersci.com]
- 16. laballey.com [laballey.com]
A Comprehensive Technical Guide to the Stability and Storage of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Abstract
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for (2-Ethoxy-4-methylpyridin-3-yl)boronic acid, a key building block in contemporary drug discovery and organic synthesis. Addressed to researchers, medicinal chemists, and process development scientists, this document synthesizes foundational principles of boronic acid chemistry with specific structural considerations pertinent to this heteroaromatic reagent. We will explore the intrinsic stability of the 3-pyridinyl boronic acid scaffold, delve into potential degradation pathways including protodeboronation, oxidation, and boroxine formation, and provide evidence-based protocols for storage, handling, and analytical assessment of purity and degradation. This guide aims to equip the reader with the necessary expertise to ensure the long-term integrity and performance of this compound in research and development settings.
Introduction: The Pivotal Role of Substituted Pyridinylboronic Acids
This compound belongs to the versatile class of organoboron compounds, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. Their prominence is largely due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pyridine motif is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science, making functionalized pyridinylboronic acids like the title compound highly valuable synthons.
However, the efficacy of boronic acids in these applications is contingent upon their purity and stability. Degradation of the boronic acid moiety not only reduces the yield of the desired product but can also introduce impurities that complicate purification and may possess undesirable toxicological profiles.[1] Therefore, a thorough understanding of the stability of this compound is paramount for its effective utilization.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source |
| CAS Number | 1309982-61-3 | [2][3][4] |
| Molecular Formula | C₈H₁₂BNO₃ | [2][3] |
| Molecular Weight | 181.00 g/mol | [3] |
| Appearance | Solid (typically a lyophilized powder) | [2][3] |
| Purity | Typically ≥95% | [2][3] |
The Stability Profile of this compound
The stability of a boronic acid is not an intrinsic, immutable property but rather a function of its structure and its environment. For this compound, we must consider the contributions of the pyridinyl core, the position of the boronic acid group, and the nature of the substituents.
Intrinsic Stability of the 3-Pyridinyl Boronic Acid Scaffold
The position of the boronic acid group on the pyridine ring is a critical determinant of stability. It is well-documented that 2-pyridinylboronic acids are often unstable and prone to rapid protodeboronation.[5][6] In contrast, 3- and 4-pyridinylboronic acids exhibit significantly greater stability.[5] A detailed study on the pH-rate profiles of various heteroaromatic boronic acids demonstrated that 3-pyridyl boronic acid undergoes very slow protodeboronation, with a half-life of over a week even under basic conditions (pH 12) at elevated temperatures (70°C).[5] This inherent stability is attributed to the electronic properties of the pyridine ring, which do not favor the formation of the intermediates required for facile C-B bond cleavage at the 3-position.
Key Degradation Pathways
While the 3-pyridinyl scaffold is robust, several degradation pathways must be considered for the long-term storage and handling of any boronic acid.
Protodeboronation is a common degradation pathway for boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding deboronated arene (in this case, 2-ethoxy-4-methylpyridine) and boric acid.[6][7]
As previously mentioned, the kinetics of this process are very slow for 3-pyridinylboronic acids.[5] The presence of the electron-donating ethoxy and methyl groups on the ring is not expected to significantly accelerate this process.
Boronic acids exist in equilibrium with their cyclic anhydrides, known as boroxines.[8][9] This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[10][11]
The formation of boroxine is an entropically driven process and is favored in non-aqueous solvents and at higher temperatures.[11] Conversely, the presence of water will drive the equilibrium back towards the monomeric boronic acid.[12] For most applications, such as Suzuki-Miyaura coupling, the boronic acid is the active species. While boroxines can also be active in some cases, their formation can lead to heterogeneity in the material and potential issues with solubility and reactivity. The key to controlling boroxine formation is the strict exclusion of moisture during storage.
Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol.[13][14][15] This degradation can be mediated by various oxidants, including atmospheric oxygen and peroxides.[16][17] The mechanism of oxidation can be complex, but it ultimately results in the cleavage of the C-B bond and the formation of a C-O bond.
The presence of an electron-rich pyridine ring with ethoxy and methyl substituents may increase the susceptibility to oxidative degradation compared to electron-deficient systems. Therefore, storage under an inert atmosphere is a critical measure to prevent this degradation pathway.
Recommended Storage and Handling Conditions
Based on the stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C to -80°C.[2] Short-term: 2-8°C.[18] | Reduces the rate of all potential degradation pathways. Freezing is generally preferred for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |
| Moisture | Keep container tightly sealed in a dry environment. Use a desiccator for storage. | Prevents hydrolysis and the formation of boroxines. Boronic acids are hygroscopic. |
| Light | Store in a dark place.[18] | While specific photostability data is unavailable, it is good practice to protect from light to prevent potential photolytic degradation. |
| Handling | Handle in a glove box or under a stream of inert gas. Avoid repeated freeze-thaw cycles.[2] Aliquot upon receipt for multiple uses.[2] | Minimizes exposure to atmospheric oxygen and moisture. Aliquoting prevents contamination and degradation of the entire stock. |
Experimental Protocols for Stability and Purity Assessment
A robust analytical program is essential for monitoring the stability and purity of this compound. The following section outlines key experimental protocols.
Purity and Degradation Analysis by HPLC/UHPLC-MS
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) are powerful tools for the analysis of boronic acids and their impurities.[19]
Objective: To separate and quantify this compound from its potential degradants (e.g., 2-ethoxy-4-methylpyridine, 2-ethoxy-3-hydroxy-4-methylpyridine, and the corresponding boroxine).
Methodology:
-
Column Selection: A reversed-phase C18 column is a suitable starting point. Columns with low silanol activity can minimize on-column hydrolysis of boronate esters, which is a related but important consideration.[20]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is typically effective. The acidic mobile phase helps to suppress the ionization of the boronic acid and improve peak shape.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water. It is crucial to use a consistent and appropriate diluent to avoid hydrolysis before injection.[20]
-
Detection: UV detection (e.g., at 254 nm) can be used for quantification. MS detection provides mass information for peak identification and confirmation of degradants.
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Monitoring Boroxine Formation by ¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a highly specific technique for observing boron-containing species and can be used to monitor the equilibrium between the boronic acid and its boroxine.[21][22][23][24][25]
Objective: To qualitatively and quantitatively assess the presence of boroxine in a sample of this compound.
Methodology:
-
Sample Preparation: Dissolve the sample in a dry, aprotic NMR solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as protic solvents will drive the equilibrium towards the boronic acid.
-
Acquisition: Acquire a ¹¹B NMR spectrum.
-
Analysis: The trigonal boronic acid (R-B(OH)₂) and the trigonal boron in the boroxine ring will have distinct chemical shifts. The integration of these signals can be used to determine the relative ratio of the two species in the sample.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods.[26][27][28][29]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
Methodology:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).[28]
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C).[28]
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[26]
-
Thermal Degradation: Expose the solid material to dry heat (e.g., 80°C).
-
Photostability: Expose the solid material and a solution to light according to ICH Q1B guidelines.
-
Analysis: At appropriate time points, analyze the stressed samples alongside a control sample using a validated stability-indicating HPLC-MS method to identify and quantify any degradants.
Conclusion and Best Practices Summary
This compound is an intrinsically stable building block, primarily due to the 3-pyridinyl substitution pattern which confers high resistance to protodeboronation. The primary risks to its integrity during storage and handling are dehydration to form the corresponding boroxine and oxidative degradation. Both of these pathways can be effectively mitigated through adherence to strict storage and handling protocols.
Key Recommendations for Researchers:
-
Procurement and Initial Handling: Upon receipt, inspect the material and transfer it to a desiccator for storage under an inert atmosphere. If the material will be used over an extended period, aliquot it into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere.
-
Storage: For long-term storage (months to years), store at -20°C or below. For short-term (weeks), 2-8°C is acceptable. Always store under a dry, inert atmosphere.
-
Reaction Setup: When using the reagent, handle it quickly in a dry, inert environment (e.g., a glove box or with rapid handling under a flow of argon or nitrogen).
-
Analytical Verification: Periodically check the purity of aged stock material using a validated HPLC method before use in critical applications. For questionable material, ¹¹B NMR can be a useful tool to check for the presence of boroxine.
By implementing these scientifically-grounded practices, researchers and drug development professionals can ensure the reliability and consistency of this compound, thereby facilitating successful outcomes in their synthetic endeavors.
References
-
What are the analytical methods for determining the purity of Boric acid - 10B?. Blog. Available at: [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. (2013). Royal Society of Chemistry. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2014). ResearchGate. Available at: [Link]
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
-
Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm. (2013). Royal Society of Chemistry. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2021). Waters. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2012). ResearchGate. Available at: [Link]
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. Available at: [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2022). MDPI. Available at: [Link]
-
Kumar, A., et al. (2013). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. Available at: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. Available at: [Link]
-
2-Ethoxy-4-methylpyridine-3-boronicacid. Cusabio. Available at: [Link]
-
A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). ACS Publications. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). National Institutes of Health. Available at: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University. Available at: [Link]
-
Visible Light Induced Oxidative Hydroxylation of Boronic Acids. (2017). ResearchGate. Available at: [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2023). PubMed Central. Available at: [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. Available at: [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2012). ResearchGate. Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). The Royal Society of Chemistry. Available at: [Link]
-
The formation of adducts of a) boroxine 2 and b) 4 with DMAP in CDCl3 at 295 K. ResearchGate. Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). PubMed. Available at: [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2023). ACS Publications. Available at: [Link]
-
Benzoquinone-Promoted Aerobic Oxidative Hydroxylation of Arylboronic Acids in Water. (2014). Thieme. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed. Available at: [Link]
-
Boroxine. Wikipedia. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2010). ResearchGate. Available at: [Link]
-
Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. (2022). ResearchGate. Available at: [Link]
-
Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. (2022). MDPI. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Forced Degradation Studies. (2016). SciSpace. Available at: [Link]
-
Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. (2020). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1309982-61-3|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Boroxine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzoquinone-Promoted Aerobic Oxidative Hydroxylation of Arylboronic Acids in Water [organic-chemistry.org]
- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chiralen.com [chiralen.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. par.nsf.gov [par.nsf.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 27. onyxipca.com [onyxipca.com]
- 28. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 29. scispace.com [scispace.com]
A Technical Guide to the Solubility of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides an in-depth framework for understanding and determining the solubility of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid, a heterocyclic boronic acid derivative of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document, authored from the perspective of a Senior Application Scientist, synthesizes foundational principles of boronic acid chemistry with field-proven methodologies. It explains the causal factors behind experimental design for solubility assessment, offers a detailed protocol for solubility determination via the dynamic method, and discusses the implications for drug development.
Introduction: The Critical Role of Solubility in Preclinical Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and organic solvent solubility stands as a primary gatekeeper for success. For active pharmaceutical ingredients (APIs), poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. Boronic acids and their derivatives, a class of compounds widely used in organic synthesis (e.g., Suzuki-Miyaura coupling) and increasingly explored as therapeutic agents, present unique solubility characteristics that warrant careful study.[1]
This compound (CAS No. 1309982-61-3) is a substituted pyridine boronic acid.[2][3][4] Its structure, featuring both a hydrogen-bond-accepting pyridine ring and hydrogen-bond-donating hydroxyl groups on the boronic acid moiety, suggests a complex interplay of intermolecular forces that will dictate its solubility across a spectrum of organic solvents.[5] Understanding this profile is essential for:
-
Reaction Optimization: Selecting appropriate solvents for synthesis and purification.
-
Formulation Development: Designing stable and effective drug delivery systems.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays.
This guide will provide the necessary theoretical grounding and practical methodology to empower researchers to systematically evaluate the solubility of this compound.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.
| Property | Value/Information | Source |
| CAS Number | 1309982-61-3 | [2][3][4] |
| Molecular Formula | C₈H₁₂BNO₃ | [2][4] |
| Molecular Weight | 181.00 g/mol | [4][6] |
| Appearance | Typically a solid or lyophilized powder | [2][4] |
| LogP (Predicted) | 1.5835 | [4] |
| Hydrogen Bond Donors | 2 (from -B(OH)₂) | [4] |
| Hydrogen Bond Acceptors | 4 (N in pyridine, O in ethoxy, 2xO in -B(OH)₂) | [4] |
The boronic acid functional group is a Lewis acid with pKa values typically ranging from 4 to 10, influenced by substituents.[1] The presence of both an ethoxy group (electron-donating) and a pyridine ring can modulate the acidity of the boronic acid and its propensity for intermolecular interactions. Furthermore, boronic acids are known to undergo reversible dehydration to form cyclic anhydrides (boroxines), which can complicate solubility studies as one is essentially dealing with a multi-component equilibrium.[7][8]
Principles of Boronic Acid Solubility in Organic Solvents
The adage "like dissolves like" provides a starting point for solvent selection. For boronic acids, solubility is primarily governed by:
-
Polarity: The polarity of the solvent must be compatible with the overall polarity of the solute. The pyridine and boronic acid moieties lend polar character, while the methyl and ethoxy groups contribute nonpolar features.
-
Hydrogen Bonding: The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors. Protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones) are often effective.[7]
-
Crystal Lattice Energy: The energy required to break the solute-solute interactions in the solid state plays a significant role. Strong intermolecular forces, such as extensive hydrogen bonding in the crystal, will decrease solubility.
Based on studies of similar compounds like phenylboronic acid, we can anticipate certain trends:
-
High Solubility: Expected in polar solvents capable of hydrogen bonding, such as ethers (e.g., dipropyl ether) and ketones (e.g., acetone).[7][9]
-
Moderate Solubility: Likely in solvents of intermediate polarity like chloroform.[7][9]
-
Low Solubility: Expected in nonpolar hydrocarbon solvents like methylcyclohexane, which are unable to disrupt the polar interactions of the boronic acid.[7][9]
Experimental Determination of Solubility: A Step-by-Step Protocol
The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids.[5][7][8] It involves heating a slurry of the compound in a solvent at a controlled rate until complete dissolution is observed, typically by monitoring the solution's turbidity.
Materials and Equipment
-
This compound (purity ≥95%)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran (THF), ethyl acetate, toluene, heptane) of high purity
-
Jacketed glass vessel with a magnetic stirrer
-
Controlled temperature bath/circulator
-
Calibrated temperature probe
-
Turbidity sensor or luminance probe
-
Analytical balance
Experimental Workflow Diagram
The logical flow of the dynamic method is illustrated below.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. chiralen.com [chiralen.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Ethoxy-4-methylpyridine-5-boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid (CAS No. 1309982-61-3).[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are supplemented with insights from the analysis of structurally related pyridine and boronic acid derivatives.
Introduction: The Significance of Spectroscopic Validation
This compound is a substituted pyridine derivative incorporating a versatile boronic acid moiety. Such compounds are of significant interest in medicinal chemistry and organic synthesis, primarily as building blocks in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Given its role as a synthetic precursor, rigorous verification of its structure and purity is paramount to ensure the integrity of subsequent reactions and the final products. Spectroscopic techniques are the cornerstone of this validation process, providing a detailed fingerprint of the molecule's chemical environment.
This guide will delve into the theoretical and practical aspects of acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data for this specific molecule. While experimentally derived spectra for this exact compound are not widely published, this guide will provide a robust predictive analysis based on foundational spectroscopic principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for the arrangement of atoms and the overall connectivity.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the pyridine ring, the ethoxy group, the methyl group, and the boronic acid functionality.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Pyridine-H (C5-H) | ~8.0 - 8.2 | d | 1H | ~5 - 6 |
| Pyridine-H (C6-H) | ~6.8 - 7.0 | d | 1H | ~5 - 6 |
| Ethoxy (-OCH₂-) | ~4.3 - 4.5 | q | 2H | ~7 |
| Ethoxy (-CH₃) | ~1.3 - 1.5 | t | 3H | ~7 |
| Methyl (C4-CH₃) | ~2.2 - 2.4 | s | 3H | - |
| Boronic Acid (-B(OH)₂) | ~5.0 - 7.0 | br s | 2H | - |
Note: Predicted chemical shifts are based on typical values for substituted pyridines and can vary depending on the solvent and concentration. The boronic acid protons are often broad and may exchange with residual water in the solvent, leading to a variable chemical shift and appearance.
Causality Behind Peak Assignments:
-
Pyridine Protons: The two protons on the pyridine ring will appear as doublets due to coupling with each other. The electron-withdrawing nature of the ring nitrogen and the substituents will shift these protons downfield.
-
Ethoxy Group: The methylene protons (-OCH₂-) are adjacent to an oxygen atom, causing a downfield shift, and will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet.
-
Methyl Group: The methyl group at the C4 position is attached to the aromatic ring and will appear as a singlet in a region typical for aryl methyl groups.
-
Boronic Acid Protons: The hydroxyl protons of the boronic acid group are acidic and can undergo rapid exchange. This often results in a broad singlet that may not always be observed, especially in protic solvents. The use of a dry aprotic solvent like DMSO-d₆ can aid in their observation.[2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C2 (C-OEt) | ~160 - 165 |
| Pyridine C6 | ~145 - 150 |
| Pyridine C4 (C-CH₃) | ~140 - 145 |
| Pyridine C5 | ~110 - 115 |
| Pyridine C3 (C-B(OH)₂) | ~105 - 110 (broad) |
| Ethoxy (-OCH₂) | ~60 - 65 |
| Methyl (C4-CH₃) | ~18 - 22 |
| Ethoxy (-CH₃) | ~14 - 16 |
Causality Behind Peak Assignments:
-
The carbon atoms of the pyridine ring will have characteristic chemical shifts influenced by the attached functional groups. The carbon attached to the boron (C3) may appear as a broader signal due to quadrupolar relaxation of the boron nucleus.
-
The ethoxy and methyl carbons will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -B(OH)₂ protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard pulse sequence.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use a wider spectral width (e.g., 0 to 180 ppm).
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations associated with the O-H and B-O bonds of the boronic acid, the C-O bond of the ethoxy group, and the pyridine ring system.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Boronic Acid) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C Stretch (Pyridine Ring) | 1550 - 1620 | Medium-Strong |
| B-O Stretch (Boronic Acid) | 1310 - 1380 | Strong |
| C-O Stretch (Ethoxy) | 1200 - 1250 | Strong |
Causality Behind Vibrational Modes:
-
O-H Stretch: The broad, strong band in the high-frequency region is a hallmark of the hydrogen-bonded O-H stretching in the boronic acid group.
-
B-O Stretch: A very strong and characteristic absorption for boronic acids is the B-O stretching vibration.
-
Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1550-1620 cm⁻¹ region.
-
Boroxine Formation: It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This process would result in a decrease in the intensity of the O-H stretch and the appearance of characteristic B-O-B stretching bands.[2]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As the compound is a solid, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, with a molecular formula of C₈H₁₂BNO₃, the expected monoisotopic mass is approximately 181.09 g/mol .
Expected Mass Spectrum
Electrospray ionization (ESI) is a common technique for the analysis of boronic acids. The analysis can be complicated by in-source reactions.
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 182.1 would be expected.
-
Dehydration: Boronic acids readily lose water. A peak corresponding to [M+H-H₂O]⁺ at m/z 164.1 might be observed.
-
Boroxine Formation: As mentioned, the trimeric anhydride (boroxine) can form. This would appear at a much higher m/z.
-
Fragmentation: The fragmentation pattern would likely involve the loss of the ethoxy group, the methyl group, and parts of the pyridine ring.
Logical Fragmentation Pathway
Caption: A simplified potential fragmentation pathway for this compound in ESI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation for positive ion mode.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Perform tandem MS (MS/MS) on the parent ion (m/z 182.1) to induce fragmentation and aid in structural confirmation.
-
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. By following the outlined experimental protocols and utilizing the interpretive guidance provided, researchers can confidently verify the identity, purity, and structural integrity of this important chemical building block. The combination of these analytical techniques provides a self-validating system, ensuring the quality and reliability of the compound in its downstream applications.
References
- BenchChem. (n.d.). Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide.
- Google Patents. (n.d.). ES2710120T3 - Derivados de bencimidazol como inhibidores de bromodominio.
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
-
Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-7594. [Link]
Sources
(2-Ethoxy-4-methylpyridin-3-yl)boronic Acid: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Ascendant Role of Substituted Pyridylboronic Acids in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2][3][4] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule make it a cornerstone of modern drug design. When functionalized with a boronic acid group, the resulting pyridylboronic acid becomes a powerful and versatile building block, primarily for the construction of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.[1]
Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly utilized transformation in the pharmaceutical industry.[2] It allows for the efficient formation of biaryl and heteroaryl structures, which are common motifs in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors.[5][6]
This technical guide focuses on a specific, highly functionalized pyridylboronic acid: (2-Ethoxy-4-methylpyridin-3-yl)boronic acid . We will delve into its synthesis, explore its nuanced reactivity, and, most importantly, illuminate its potential applications in medicinal chemistry, with a particular emphasis on the design and synthesis of next-generation kinase inhibitors. The strategic placement of the ethoxy, methyl, and boronic acid groups on the pyridine core offers a unique combination of steric and electronic properties that can be exploited by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 1309982-61-3 | Commercial Suppliers |
| Molecular Formula | C8H12BNO3 | Commercial Suppliers |
| Molecular Weight | 181.00 g/mol | Commercial Suppliers |
| Appearance | White to off-white solid | Commercial Suppliers |
| Purity | Typically >95% | Commercial Suppliers |
Synthesis of this compound: A Directed ortho-Metalation Approach
The synthesis of substituted pyridylboronic acids can be challenging due to the inherent electronic properties of the pyridine ring and the potential for side reactions. However, a directed ortho-metalation (DoM) strategy offers a regioselective and efficient route to 2,3,4-trisubstituted pyridines. The ethoxy group at the C2 position can act as a powerful directing group for lithiation at the C3 position.
A plausible and efficient synthetic route, adapted from established procedures for similar 2-alkoxypyridine boronic acids, is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Ethoxy-4-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 2-ethoxy-4-methylpyridine (1.0 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate is often indicated by a color change.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq.) dropwise. The reaction is typically exothermic, so slow addition is crucial. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Work-up: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/diethyl ether) to afford this compound as a solid.
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
The primary utility of this compound in medicinal chemistry lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the C3 position of the pyridine ring and an aryl or heteroaryl halide, a critical step in the assembly of many kinase inhibitor scaffolds.
The Rationale: Why this Building Block is Valuable for Kinase Inhibitor Design
The structure of this compound offers several advantages for the design of kinase inhibitors:
-
Targeted Substitution: The boronic acid at the C3 position allows for the introduction of the pyridine ring into a larger molecule at a specific vector, enabling precise exploration of the chemical space within a kinase's binding site.
-
Modulation of Physicochemical Properties: The ethoxy group at the C2 position can enhance solubility and lipophilicity, which are crucial for oral bioavailability. It can also form key hydrogen bond interactions with the target protein.
-
Steric Influence: The methyl group at the C4 position provides steric bulk, which can be used to improve selectivity by preventing the inhibitor from binding to off-target kinases with smaller binding pockets. It can also influence the dihedral angle of the resulting biaryl product, locking it into a more favorable conformation for binding.
-
Improved Potency: The electronic properties of the substituted pyridine ring can influence the overall electron density of the inhibitor, potentially leading to stronger interactions with the kinase and increased potency. Structure-activity relationship (SAR) studies on various kinase inhibitors have shown that substitutions on the pyridine ring can significantly impact their inhibitory activity.[7][8]
The following workflow illustrates the central role of this compound in a typical kinase inhibitor discovery program.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocol: Suzuki-Miyaura Coupling of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Abstract
This document provides a comprehensive technical guide for the successful application of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Substituted pyridinyl motifs are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound is a valuable building block for introducing a functionalized, electron-rich pyridine ring into target molecules. However, like many heteroarylboronic acids, particularly those with substitution at the 2-position, it presents unique challenges, including a propensity for protodeboronation.[3][4] This guide elucidates the core principles of the reaction, details a robust, field-proven protocol, offers strategies for optimization, and provides a troubleshooting guide to empower researchers in drug discovery and chemical development to utilize this reagent with confidence and high efficiency.
Core Principles & Mechanistic Insights
The Suzuki-Miyaura reaction is a powerful C-C bond-forming transformation that couples an organoboron species with an organohalide or pseudohalide (e.g., triflate) using a palladium catalyst and a base.[5][6] The reaction's popularity stems from its mild conditions, broad functional group tolerance, and the generally low toxicity of its boron-containing reagents.[7][8]
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[9][10]
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the Pd(II) center. This is a critical step where side reactions like protodeboronation can compete, particularly for unstable boronic acids.[3][6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to continue the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality Behind Reagent Choices for this compound
-
The Boronic Acid Challenge: 2-Substituted heteroaryl boronic acids are notoriously susceptible to protodeboronation (cleavage of the C-B bond by a proton source) under basic reaction conditions.[3][11] The electron-withdrawing nature of the pyridine nitrogen can facilitate this undesired side reaction. The 2-ethoxy substituent on our specific reagent provides some electron-donating character, which may help mitigate this instability, but careful selection of catalyst, base, and conditions remains critical. To further enhance stability, the boronic acid can be converted to a more robust pinacol ester.[2][12]
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often fail with challenging substrates. Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential.[4]
-
Ligands: Buchwald ligands such as SPhos and XPhos are highly effective. They promote rapid oxidative addition and reductive elimination, accelerating the productive catalytic cycle to outcompete the boronic acid decomposition pathway.[13][14]
-
Precatalysts: Using a palladium precatalyst, which rapidly generates the active Pd(0) species in situ, is highly advantageous. This ensures that a high concentration of the active catalyst is present immediately, allowing the coupling to proceed before the sensitive boronic acid degrades.[11][13]
-
-
Base and Solvent System: The choice of base and solvent is crucial for balancing the need to activate the boronic acid without promoting its decomposition.
-
Base: Moderately weak inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to strong bases like NaOH or alkoxides.[13][15] They are effective at forming the active boronate species while minimizing protodeboronation.
-
Solvent: Aprotic organic solvents are standard. A mixture of an organic solvent like dioxane or THF with a small amount of water is common, as water can facilitate the dissolution of the base and the transmetalation step.[5][12]
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific coupling partner.
Materials & Equipment
-
This compound
-
Aryl Halide (e.g., Aryl Bromide)
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., Potassium Phosphate, K₃PO₄)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Degassed Water
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv., e.g., 0.5 mmol, 1.0 eq), this compound (0.75 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 2.5 mL, 0.2 M) and degassed water (e.g., 0.5 mL) via syringe. The mixture should be a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously for 4-18 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to check for the consumption of the starting aryl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Reaction Parameters & Expected Outcomes
The following tables provide recommended starting conditions and representative outcomes for coupling with various aryl halides. Yields are illustrative and will vary with the specific substrate.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Boronic Acid | 1.2 - 1.5 equivalents | Ensures complete consumption of the potentially more valuable aryl halide. |
| Catalyst | XPhos Pd G3, SPhos Pd G3 (1-3 mol%) | Highly active precatalysts for challenging heteroaryl couplings.[11][13] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents) | Effective activation with reduced risk of protodeboronation.[13][15] |
| Solvent | Dioxane/H₂O (5:1), THF/H₂O (5:1), Toluene | Common systems balancing reagent solubility and reactivity.[5] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for oxidative addition and catalysis. |
Table 2: Representative Coupling Partners & Expected Outcomes
| Aryl Halide Partner | Relative Reactivity | Typical Conditions | Expected Yield Range | Notes |
| 4-Bromoanisole (Electron-Rich) | Moderate | 2% XPhos Pd G3, K₃PO₄, Dioxane/H₂O, 90°C, 12h | 75-90% | Electron-rich bromides are generally excellent coupling partners. |
| 4-Chlorobenzonitrile (Electron-Poor) | Challenging | 3% SPhos Pd G3, K₃PO₄, Dioxane/H₂O, 100°C, 18h | 60-80% | Aryl chlorides require more active catalysts and higher temperatures.[16] |
| 2-Bromotoluene (Sterically Hindered) | Moderate | 2% XPhos Pd G3, Cs₂CO₃, Toluene/H₂O, 100°C, 16h | 70-85% | Bulky ligands are crucial for accommodating sterically demanding substrates. |
| 5-Bromo-pyrimidine (Heteroaryl) | Moderate | 2% XPhos Pd G3, K₃PO₄, Dioxane/H₂O, 90°C, 10h | 70-88% | Heteroaryl halides couple well, but catalyst poisoning can sometimes be an issue.[14] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Ensure a strictly inert atmosphere; use fresh precatalyst.2. Increase reaction temperature in 10°C increments.3. Use anhydrous, degassed solvents and pure reagents. |
| Significant Protodeboronation | 1. Base is too strong or reaction time is too long.2. Presence of protic impurities.3. Catalyst promotes deboronation faster than coupling. | 1. Switch to a milder base (e.g., K₂CO₃ or KF). Reduce reaction time.2. Use anhydrous conditions. Consider converting the boronic acid to a more stable pinacol ester.[17]3. Increase catalyst loading to accelerate the desired coupling. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Certain palladium catalysts can promote this side reaction. | 1. Thoroughly degas solvents and ensure an inert atmosphere.2. Screen different palladium precatalysts or ligands. |
| Stalled Reaction | 1. Catalyst deactivation.2. Inhibition by product or impurities. | 1. Add a second portion of the catalyst (e.g., 0.5 mol%) to the reaction mixture.2. Ensure high purity of starting materials. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable heteroaryl compounds for drug discovery and development. Success hinges on understanding and mitigating the key challenge of protodeboronation. By employing modern, highly active palladium precatalysts with bulky phosphine ligands, carefully selecting a moderately weak base, and maintaining a strictly inert atmosphere, researchers can achieve high yields and reproducible results. The protocol and guidelines presented here serve as a validated starting point for the efficient and strategic use of this important building block.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Li, W., Nelson, D. P., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(21), 4795–4798. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Hossain, M. A., et al. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Molecules, 28(18), 6586. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Green, A. G., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 295. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Green Chemistry, University of Nottingham. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. ACS Green Chemistry Institute. [Link]
-
Tcyrulnikov, S., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 17(3), 551-555. [Link]
-
Silva, M. F., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(17), 3955. [Link]
-
Silva, M. F., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
Silva, M. F., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
ResearchGate. (2018). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
-
Dreher, S. D., et al. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pure.hw.ac.uk [pure.hw.ac.uk]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
Substituted pyridine scaffolds are integral components in a vast array of pharmacologically active agents. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. The specific motif derived from (2-Ethoxy-4-methylpyridin-3-yl)boronic acid is of particular interest, offering a versatile building block for creating complex biaryl and heteroaryl structures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for forging carbon-carbon bonds, valued for its functional group tolerance and generally mild reaction conditions.[1][2] This guide provides a comprehensive overview and detailed protocols for the effective use of palladium catalysts in the cross-coupling of this compound with various aryl and heteroaryl halides, addressing the specific challenges associated with this class of nucleophiles.
Understanding the Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this step.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst and Ligand Selection Guide
The choice of palladium source and, critically, the phosphine ligand is paramount for a successful coupling reaction, especially with electron-rich and sterically hindered heteroaryl boronic acids.[5][6] 2-Alkoxypyridines, such as the title compound, can be challenging substrates due to potential catalyst inhibition by the nitrogen lone pair and the risk of protodeboronation.[7] Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.
| Catalyst/Precatalyst | Ligand | Key Features & Recommendations |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic, versatile catalyst. Suitable for simpler couplings but may be less effective for challenging substrates. Requires careful handling due to air sensitivity. |
| PdCl₂(dppf) | dppf | A robust and widely used catalyst system. Often effective for a broad range of substrates, including some heteroaryl couplings.[8] |
| Pd₂(dba)₃ | SPhos | Recommended. SPhos is a bulky biaryl phosphine ligand known for high activity in coupling heteroaryl chlorides and bromides, even at low catalyst loadings.[7] |
| Pd₂(dba)₃ | RuPhos | Recommended. Similar to SPhos, RuPhos is a highly active, bulky ligand effective for challenging Suzuki-Miyaura transformations.[6] |
| XPhos Pd G3 | XPhos | A modern precatalyst that is air- and moisture-stable. It rapidly generates the active Pd(0) species, which is beneficial for coupling unstable boronic acids by minimizing their decomposition.[9] |
Detailed Experimental Protocol: A Representative Procedure
This protocol is a generalized procedure based on established methods for coupling similar 2-alkoxypyridylboronic acids.[8][10][11] Note: Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific coupling partners.
Reagent Preparation and Degassing
-
Aryl Halide (Ar-X): 1.0 equiv.
-
This compound: 1.2 - 1.5 equiv.
-
Palladium Precatalyst (e.g., XPhos Pd G3): 1 - 3 mol%
-
Base (e.g., K₃PO₄ or K₂CO₃): 2.0 - 3.0 equiv.
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v): To achieve a concentration of ~0.1 M with respect to the limiting reagent.
Causality: The use of excess boronic acid and base helps to drive the reaction to completion. The choice of a phosphate or carbonate base is common, with phosphates often being effective for more challenging couplings.[5] A mixed solvent system like Dioxane/Water is frequently used to ensure solubility of both organic and inorganic reagents.[1]
Reaction Setup and Execution
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium precatalyst.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Rationale: Oxygen can lead to the oxidative degradation of the phosphine ligands and the formation of homocoupled byproducts.[3]
-
-
Using a syringe, add the degassed solvent(s) to the flask.
-
Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 2-24 hours).
Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand.2. Insufficiently inert atmosphere.3. Poor solubility of reagents.4. Low reaction temperature. | 1. Use a fresh batch of catalyst/ligand. Consider a more active system like a Buchwald precatalyst.[9]2. Ensure proper degassing of solvents and rigorous inert atmosphere technique.3. Try a different solvent system (e.g., Toluene/H₂O, THF/H₂O).4. Increase the reaction temperature in increments of 10 °C. |
| Significant Protodeboronation | 1. Base is too strong or reaction temperature is too high.2. Presence of excess water.3. The boronic acid is inherently unstable. | 1. Switch to a milder base (e.g., K₂CO₃ or Cs₂CO₃).[12] Lower the reaction temperature.2. Use anhydrous solvents and ensure the base is dry.3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to coupling.[3][13] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedures for the solvent and ensure the reaction is maintained under a positive pressure of inert gas.[3] |
| Formation of Byproducts | 1. Side reactions due to high temperature.2. Catalyst decomposition. | 1. Screen lower reaction temperatures.2. Increase catalyst loading slightly or switch to a more stable precatalyst/ligand combination. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Organoboron Compounds: While generally of low toxicity, boronic acids and their derivatives should be handled with standard laboratory precautions. Avoid ingestion and skin contact.
-
Solvents: Many organic solvents used in these reactions (e.g., 1,4-dioxane, toluene) are flammable and have associated health risks. Handle them in a fume hood away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including residual palladium, according to institutional and local environmental regulations.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Integration of (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid in Modern Drug Discovery
Introduction: The Versatility of Substituted Pyridine Boronic Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyridine scaffold stands out as a "privileged" structure, frequently embedded within the core of numerous approved pharmaceuticals.[1] Its ability to engage in critical hydrogen bonding and other molecular interactions makes it an invaluable component for optimizing the pharmacological profiles of drug candidates. The strategic functionalization of the pyridine ring allows medicinal chemists to fine-tune properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.[2]
Among the vast arsenal of synthetic building blocks, heteroaryl boronic acids, particularly substituted pyridine boronic acids, have become indispensable tools.[3] Their stability, generally low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have cemented their role in the efficient assembly of complex molecular architectures.[3][4] (2-Ethoxy-4-methylpyridin-3-yl)boronic acid (CAS 1309982-61-3) is a prime exemplar of such a reagent, offering a unique substitution pattern that can impart desirable physicochemical properties to target molecules. This guide provides an in-depth exploration of its application, focusing on the underlying chemical principles and offering detailed protocols for its effective use in a drug discovery setting.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[2] The reaction's success hinges on a palladium catalyst that facilitates the coupling of an organoboron compound, such as this compound, with an organohalide.
The catalytic cycle, illustrated below, is a foundational concept for any researcher utilizing this methodology. Understanding these steps is paramount for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X).
-
Transmetalation: The organic moiety (R²) from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic partners (R¹ and R²) are expelled from the palladium complex as the final coupled product, regenerating the Pd(0) catalyst.
Case Study: Synthesis of Benzimidazole Derivatives as Bromodomain Inhibitors
A practical application of this compound is demonstrated in the synthesis of novel benzimidazole derivatives intended as bromodomain inhibitors.[3] Bromodomains are protein interaction modules that recognize acetylated lysine residues and are implicated in various diseases, including cancer. The patent literature describes the synthesis of compounds such as 4-(2-Cyclopropyl-4-(2-ethoxy-4-methylpyridin-3-yl)-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole, which showcases the integration of the title boronic acid into a complex, biologically relevant scaffold.
Caption: General workflow for the synthesis of a bromodomain inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving heteroaryl boronic acids and is specifically tailored for the synthesis of the aforementioned bromodomain inhibitor scaffold.[3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Stoichiometry |
| Substituted Aryl Halide (e.g., 4-bromo-benzimidazole intermediate) | Varies | Varies | 1.0 equiv |
| This compound | 1309982-61-3 | 181.01 | 1.2-1.5 equiv |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.05-0.1 equiv |
| Base (e.g., Potassium Carbonate, K₂CO₃) | 584-08-7 | 138.21 | 2.0-3.0 equiv |
| Solvent (e.g., 1,4-Dioxane and Water) | 123-91-1 / 7732-18-5 | - | Varies (e.g., 4:1) |
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the substituted aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., 5-10 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The use of a mixed solvent system often improves the solubility of both the organic and inorganic reagents.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired coupled product.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 2-ethoxy-4-methylpyridin-3-yl moiety into a drug candidate can influence its biological activity through several mechanisms:
-
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for binding to many protein targets.
-
Hydrophobicity and Solubility: The ethoxy and methyl groups contribute to the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its overall pharmacokinetic profile. The ethoxy group, in particular, can modulate solubility and metabolic stability.
-
Conformational Rigidity: The pyridine ring introduces a degree of conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation, thereby improving binding affinity for its target. The substitution pattern dictates the spatial orientation of the coupled aryl group, which is a key consideration in structure-based drug design.
By synthesizing a library of analogues where the 2-ethoxy-4-methylpyridin-3-yl group is systematically varied (e.g., altering the alkoxy group or the methyl position), researchers can probe the specific interactions that govern biological activity and optimize their lead compounds.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex, heteroatom-rich molecules with significant therapeutic potential, such as the next generation of bromodomain inhibitors. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this powerful reagent in their own drug development programs, facilitating the creation of novel and effective therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]
- Gilead Sciences, Inc. (2014). Benzimidazole derivatives as bromodomain inhibitors. (WO2014182929A1). Google Patents.
- Gilead Sciences, Inc. (2019). Derivados de bencimidazol como inhibidores de bromodominio. (ES2710120T3). Google Patents.
- Gilead Sciences, Inc. (2022). Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. (US11535611B2). Google Patents.
-
Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
- Ishihara Sangyo Kaisha, Ltd. (2014). Фунгицидная композиция и способ контроля болезней растений (RU2507746C2). Google Patents.
-
Bisen, S. S. (n.d.). Medicinal Chemistry. Bidd. Retrieved from [Link]
Sources
- 1. US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors - Google Patents [patents.google.com]
- 2. ES2710120T3 - Derivados de bencimidazol como inhibidores de bromodominio - Google Patents [patents.google.com]
- 3. RU2507746C2 - ФÑнгиÑÐ¸Ð´Ð½Ð°Ñ ÐºÐ¾Ð¼Ð¿Ð¾Ð·Ð¸ÑÐ¸Ñ Ð¸ ÑпоÑоб конÑÑÐ¾Ð»Ñ Ð±Ð¾Ð»ÐµÐ·Ð½ÐµÐ¹ ÑаÑÑений - Google Patents [patents.google.com]
- 4. WO2014182929A1 - Benzimidazole derivatives as bromodomain inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for C-C Bond Formation with (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Introduction
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its structure, featuring an electron-rich pyridine ring substituted with an ethoxy group, makes it a key component in the synthesis of complex biaryl and heteroaryl structures. The primary application of this reagent lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon (C-C) bonds.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind the selection of reaction parameters, offer detailed experimental protocols, and provide troubleshooting guidance to ensure successful and reproducible outcomes.
Scientific Principles and Considerations
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1][2] The catalytic cycle, generally accepted to involve oxidative addition, transmetalation, and reductive elimination, is influenced by several key factors when employing heteroaryl boronic acids like this compound.
Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligand is critical for a successful coupling reaction. The pyridine nitrogen in the substrate can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4] Therefore, the use of appropriate ligands is essential to modulate the reactivity and stability of the catalytic species.
-
Palladium Pre-catalyst: Commercially available and air-stable palladium pre-catalysts are often preferred for convenience and reproducibility. Common choices include:
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is a widely used and robust catalyst for a variety of cross-coupling reactions, including those with heteroaryl substrates.[5][6][7]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Often used in combination with a phosphine ligand, this Pd(0) source is highly active.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic catalyst, though sometimes less effective for challenging substrates compared to more modern systems.
-
-
Ligands: Bulky, electron-rich phosphine ligands are generally recommended for the Suzuki-Miyaura coupling of heteroaryl boronic acids. These ligands promote the rate of oxidative addition and reductive elimination while preventing catalyst deactivation.
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These have demonstrated broad applicability and high efficacy in challenging cross-coupling reactions.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): The ligand in the commonly used Pd(dppf)Cl₂ catalyst, it offers a good balance of stability and reactivity.
-
Base and Solvent Selection
The base plays a crucial role in the Suzuki-Miyaura reaction. It facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[8] The choice of base can also influence the reaction rate and the prevalence of side reactions.
-
Bases:
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are commonly used bases, often in an aqueous solution with an organic solvent.[9]
-
Phosphates (e.g., K₃PO₄): A strong, non-nucleophilic base that is effective in many Suzuki-Miyaura couplings, particularly with challenging substrates.
-
Fluorides (e.g., CsF, KF): Can be effective, especially in anhydrous conditions, and may help to minimize protodeboronation.
-
-
Solvents: The choice of solvent depends on the specific substrates, catalyst, and base used. Common solvents include:
-
Ethers (e.g., 1,4-Dioxane, Tetrahydrofuran (THF)): Often used in combination with an aqueous base solution.
-
Aromatic hydrocarbons (e.g., Toluene): Suitable for anhydrous reaction conditions.
-
Alcohols (e.g., Isopropanol): Can be used, sometimes in aqueous mixtures.
-
Stability and Handling of this compound
Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[1] This can lead to reduced yields of the desired coupled product.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place. Long-term storage at -20°C is recommended to maintain its integrity.[10]
-
Handling: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust.[11] The compound is classified as harmful if swallowed and can cause skin and eye irritation.[11]
-
Reaction Conditions: To minimize protodeboronation, it is advisable to use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol outlines a standard set of conditions for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(dppf)Cl₂ (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To the reaction vessel, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of the aryl bromide between 0.1 and 0.2 M.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the aryl bromide.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of heteroaryl boronic acids, which can be adapted for this compound.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Robust, commercially available, and effective for many heteroaryl couplings.[5][6] |
| Ligand | dppf (from pre-catalyst) or SPhos | Bulky, electron-rich ligands enhance catalytic activity and stability. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Promotes formation of the active boronate species.[8] K₃PO₄ is often used for less reactive substrates. |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene | Dioxane/water is a common and effective solvent system. Toluene can be used for anhydrous conditions. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the catalyst and protodeboronation of the boronic acid. |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in Suzuki-Miyaura couplings.
Conclusion
This compound is a valuable reagent for the synthesis of biaryl and heteroaryl compounds via Suzuki-Miyaura cross-coupling. A thorough understanding of the reaction mechanism and careful selection of the catalyst, ligand, base, and solvent are paramount for achieving high yields and purity. By following the protocols and troubleshooting guide outlined in these application notes, researchers can effectively utilize this versatile building block in their synthetic endeavors. Further optimization may be necessary for specific substrates, but the principles discussed herein provide a solid foundation for success.
References
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
2-Ethoxy-4-methylpyridine-3-boronicacid. (n.d.). Cusabio. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds. (2011). PubMed. Retrieved from [Link]
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2004). ResearchGate. Retrieved from [Link]
-
Table 2 from PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2002). ResearchGate. Retrieved from [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
-
3-pyridylboronic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-Portal.org. Retrieved from [Link]
-
Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
Application Notes & Protocols: (2-Ethoxy-4-methylpyridin-3-yl)boronic acid in the Synthesis of Heterocyclic Compounds
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of Substituted Pyridine Boronic Acids
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development.[1][2] Within this landscape, the pyridine ring is a privileged structure, featuring prominently in numerous FDA-approved therapeutics due to its ability to modulate aqueous solubility, engage in hydrogen bonding, and serve as a bioisostere for other aromatic systems.[3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for linking aromatic and heteroaromatic rings.[4][5]
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid (CAS No. 1309982-61-3) has emerged as a highly valuable and strategic building block.[6][7] Its unique substitution pattern—an activating ethoxy group, a methyl group, and the boronic acid functionality at the 3-position—offers chemists a precise tool for introducing a decorated pyridine moiety into target molecules. This guide provides an in-depth exploration of its application, focusing on the underlying principles of the Suzuki-Miyaura reaction, detailed experimental protocols, and field-proven insights for researchers and drug development professionals.
Core Mechanistic Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which is prized for its mild conditions and high functional group tolerance.[4][8] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]
The Critical Role of the Base: A key distinction of the Suzuki-Miyaura coupling is the requirement of a base. The base activates the boronic acid by forming a more nucleophilic boronate complex ("ate" complex). This activation enhances the polarization of the organic ligand on boron, facilitating the subsequent transfer of the pyridyl group to the palladium center during transmetalation.[9]
Challenges with Heteroaryl Boronic Acids: Researchers should be aware that nitrogen-containing heteroaryl boronic acids can present unique challenges. The lone pair on the nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition. Furthermore, some heteroaryl boronic acids are prone to decomposition via protodeboronation, especially under harsh conditions.[10][11] Careful selection of ligands, bases, and reaction temperature is therefore paramount for success.
Reagent Handling, Storage, and Stability
Proper handling and storage are essential for ensuring the reactivity and shelf-life of pyridinyl boronic acids.
-
Storage: this compound is typically a solid that should be stored in a tightly sealed container in a refrigerator (-20°C is recommended for long-term storage) under an inert atmosphere (e.g., argon or nitrogen).[6][12][13] This minimizes degradation from atmospheric moisture and oxygen.
-
Stability: While many pyridinyl boronic acids are stable under normal conditions, they are sensitive to heat and strong oxidizing agents.[12] For particularly unstable boronic acids, conversion to air-stable surrogates like N-methyliminodiacetic acid (MIDA) boronates can provide a solution, allowing for slow release of the active boronic acid in situ during the reaction.[10]
-
Handling: Avoid contact with skin and eyes. Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.[12]
Application Spotlight: Scaffolds for Kinase Inhibitors
The pyridine motif introduced by this compound is highly relevant in the design of kinase inhibitors, a critical class of anticancer drugs.[14] Kinases play a central role in cell signaling, and their deregulation is a hallmark of many cancers.[14] The 2-alkoxypyridine structure can act as a "hinge-binder," forming key hydrogen bonds within the ATP-binding pocket of many kinases.
While a specific, named drug synthesis using this exact boronic acid is proprietary, its utility is demonstrated by analogous structures in advanced drug development. For example, the synthesis of complex pyrimidine-based Aurora kinase inhibitors often involves the coupling of a heterocyclic core with various substituted aryl or heteroaryl boronic acids to explore the structure-activity relationship (SAR).[15] Similarly, the industrial synthesis of the COX-2 inhibitor Etoricoxib relies on palladium-catalyzed coupling of a pyridyl halide with a substituted phenylboronic acid, underscoring the scalability and importance of this chemistry in producing complex, multi-ring therapeutic agents.[16][17][18]
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific substrate.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purpose |
| Aryl Bromide (e.g., 4-Bromoanisole) | 187.04 | 1.0 | 187 mg (1.0 mmol) | Electrophilic Partner |
| This compound | 181.02 | 1.2 - 1.5 | 217 - 272 mg | Nucleophilic Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.02 (2 mol%) | 16.3 mg | Palladium Pre-catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 - 3.0 | 212 - 318 mg | Base |
| 1,4-Dioxane / Water | - | - | 4 mL / 1 mL (4:1 v/v) | Solvent System |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv), and sodium carbonate (2.5 equiv).
-
Inerting: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Degas the 1,4-dioxane and water mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the flask containing the solids.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure heterocyclic product.
Optimization and Data
Achieving high yields often requires optimization of several parameters. The table below summarizes key variables and common choices.
| Parameter | Common Options | Rationale & Field Insights |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Buchwald Palladacycles | Pd(dppf)Cl₂ is robust and effective for many heteroaryl couplings. For challenging substrates (e.g., aryl chlorides), more active catalysts based on Buchwald ligands may be necessary.[3][9] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos, RuPhos | Electron-rich, bulky phosphine ligands often accelerate oxidative addition and reductive elimination, improving yields for less reactive halides.[3][9] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₃PO₄ is a strong, non-nucleophilic base effective for many heteroaryl couplings. Cs₂CO₃ is often used for difficult couplings but is more expensive.[5][19] |
| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile (often with water) | Aprotic polar solvents like dioxane or toluene are common. The addition of water can aid in dissolving the base and accelerating transmetalation.[4][19] |
| Temperature | Room Temperature to 120 °C | Most reactions require heating (80-110 °C). Microwave heating can significantly reduce reaction times.[14] |
Representative Coupling Outcomes (Illustrative)
The following table provides expected yield ranges for the coupling of this compound with various classes of aryl bromides under optimized conditions.
| Aryl Bromide Partner | Product Structure Example | Expected Yield Range | Notes |
| 4-Bromoanisole (Electron-rich) | 3-(4-Methoxyphenyl)-2-ethoxy-4-methylpyridine | 75-95% | Electron-rich halides generally couple efficiently. |
| 4-Bromobenzonitrile (Electron-poor) | 4-(2-Ethoxy-4-methylpyridin-3-yl)benzonitrile | 70-90% | Electron-poor halides are also excellent coupling partners. |
| 2-Bromotoluene (Sterically hindered) | 3-(o-Tolyl)-2-ethoxy-4-methylpyridine | 50-75% | Steric hindrance can slow the reaction; may require a bulkier ligand. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of highly functionalized heterocyclic compounds. Through the robust and reliable Suzuki-Miyaura cross-coupling reaction, it provides a direct route to biaryl and heteroaryl structures that are of significant interest to the pharmaceutical and materials science industries. A thorough understanding of the reaction mechanism, combined with careful optimization of catalysts, ligands, and conditions, will enable researchers to effectively leverage this building block in the rapid assembly of complex molecular architectures.
References
- Castañer, R.M., Silvestre, J.S., Sorbera, L.A., & Castañer, J. (n.d.). Etoricoxib. Drugs of the Future.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine-4-boronic acid.
-
Ma, H., Bai, C., & Bao, Y. S. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. RSC Advances, 9(31), 17851-17855. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. Available at: [Link]
-
Singh, A. K., et al. (2017). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Organic Letters, 19(15), 4142–4145. Available at: [Link]
- Dube, D., et al. (Patent WO2015036550A1). Process for making etoricoxib. Google Patents.
- Becker, S., et al. (Patent US9024030B2). Process for the synthesis of etoricoxib. Google Patents.
-
PubChem. (n.d.). Process for the synthesis of etoricoxib - Patent US-9024030-B2. Retrieved from [Link]
- Tiefenbacher, A. E., et al. (Patent EP2802564B1). Process for the synthesis of etoricoxib. Google Patents.
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 14624–14626. Available at: [Link]
-
Soares, J. X., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
-
ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
-
Semantic Scholar. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Pathania, S., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 22(16), 5148-5152. Available at: [Link]
-
Soares, J. X., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
-
ResearchGate. (n.d.). Biological and Medicinal Applications of Boronic Acids. Retrieved from [Link]
- Cusabio. (n.d.). Product Information: 2-Ethoxy-4-methylpyridine-3-boronicacid.
-
Hsu, J. L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11437–11453. Available at: [Link]
-
O'Shea, D. F. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02394A [pubs.rsc.org]
- 6. cusabio.com [cusabio.com]
- 7. chiralen.com [chiralen.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 17. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Scale-Up Synthesis Using (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Abstract
This comprehensive guide details the strategic considerations and practical methodologies for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing (2-Ethoxy-4-methylpyridin-3-yl)boronic acid. This electron-rich and sterically demanding heteroaryl boronic acid is a valuable building block in medicinal chemistry and materials science. This document provides a robust framework for researchers, scientists, and drug development professionals to transition from bench-scale discovery to larger-scale production, addressing common challenges and ensuring process integrity. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and adaptable protocol, and provide a thorough troubleshooting guide.
Introduction: The Significance of Substituted Pyridines and the Suzuki-Miyaura Coupling
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The ability to functionalize the pyridine ring with precision is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic organoboron reagents.[2]
This compound presents a unique set of challenges and opportunities. The electron-donating ethoxy group at the 2-position and the methyl group at the 4-position increase the electron density of the pyridine ring, which can influence its reactivity. Furthermore, the substitution pattern introduces steric hindrance around the boronic acid moiety. This guide will provide the necessary insights to harness the potential of this valuable building block in a scalable and reproducible manner.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material is critical for successful scale-up.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₂BNO₃ | [3] |
| Molecular Weight | 181.00 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General observation for similar compounds |
| Stability | Boronic acids are generally stable but can be susceptible to protodeboronation, especially under harsh basic conditions or in the presence of excess water. The electron-rich nature of this specific compound may increase its susceptibility to this side reaction.[4] | [4] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container to prevent hydrolysis. Refrigeration is recommended for long-term storage. | [1][5] |
Safety and Handling Precautions:
While boronic acids are generally considered to have low toxicity, appropriate personal protective equipment (PPE) should always be used.[2]
-
Eye/Face Protection: Wear tightly fitting safety goggles.[6]
-
Skin Protection: Wear protective gloves and a lab coat.[6]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[5]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The role of the base is critical; it activates the boronic acid by forming a more nucleophilic borate species, which facilitates the transmetalation step.[8][9] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
Detailed Scale-Up Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative example and may require optimization for different aryl halide coupling partners.
Reagent Selection and Stoichiometry
| Reagent | Molar Equiv. | Rationale |
| Aryl Bromide | 1.0 | Limiting reagent |
| This compound | 1.2 - 1.5 | A slight excess is used to drive the reaction to completion and account for potential protodeboronation or homocoupling. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos-Pd-G2) | 0.01 - 0.03 | Catalyst loading should be minimized for scale-up to reduce cost and residual palladium in the product. Electron-rich phosphine ligands are often effective for heteroaryl couplings.[10] |
| Base (e.g., K₂CO₃ or K₃PO₄) | 2.0 - 3.0 | An inorganic base is typically used. The choice of base can influence the reaction rate and should be screened.[8][9] |
| Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water) | 5 - 10 volumes | A biphasic solvent system is common. The specific solvent and ratio should be optimized for solubility and reaction performance. |
Experimental Workflow
Figure 2: General workflow for the scale-up Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol
Note: All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, condenser, and thermocouple.
-
Reagent Charging: To the reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), the palladium catalyst (e.g., SPhos-Pd-G2, 0.02 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Inerting the Vessel: Seal the vessel and purge with nitrogen for at least 30 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) to the reaction vessel via cannula or a pump. The solvent should be degassed by sparging with nitrogen for at least one hour prior to use.
-
Reaction Execution:
-
Reaction Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add an organic solvent such as ethyl acetate or toluene to dilute the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with water to remove the inorganic base and salts.
-
Perform a brine wash to aid in phase separation.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization. The choice of purification method will depend on the properties of the product and the scale of the reaction. For larger scales, crystallization is often preferred.
-
-
Product Isolation and Characterization:
-
Isolate the pure product and dry it under vacuum.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, and melting point).
-
Troubleshooting Guide for Scale-Up
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient temperature- Poor solubility of reagents- Inappropriate base or solvent | - Ensure an inert atmosphere is maintained.- Screen different palladium catalysts and ligands.[10]- Increase the reaction temperature in increments.- Screen different solvent systems to improve solubility.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃).[8] |
| Protodeboronation | - Presence of excess water- Prolonged reaction time at high temperature- Strong basic conditions | - Use anhydrous solvents if possible, or minimize the amount of water.- Optimize the reaction time to avoid prolonged heating after completion.- Use a milder base.[4] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Certain palladium catalysts can promote this side reaction. | - Ensure thorough degassing of solvents and inerting of the reaction vessel.[13]- Screen different palladium catalysts. |
| Difficulty in Purification | - Presence of closely-eluting impurities- Residual palladium | - Optimize the purification method (e.g., gradient elution for chromatography, solvent screening for crystallization).- Treat the organic solution with a palladium scavenger (e.g., activated carbon, silica-based scavengers) before final purification. |
Conclusion
The scale-up synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction is a highly feasible and valuable process. Success hinges on a thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a proactive approach to troubleshooting. By following the guidelines and protocols outlined in this document, researchers and process chemists can effectively navigate the challenges associated with this transformation and achieve efficient and scalable production of these important molecular entities.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-Pyridinylboronic acid = 95.0 1692-25-7 [sigmaaldrich.com]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vapourtec.com [vapourtec.com]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. reddit.com [reddit.com]
- 14. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
Application Note: Accelerating Drug Discovery with Microwave-Assisted Suzuki-Miyaura Cross-Coupling of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the use of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic rationale behind parameter selection, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The protocols herein are designed to be robust and reproducible, leveraging the significant advantages of microwave synthesis—such as drastically reduced reaction times and improved yields—to accelerate the synthesis of highly functionalized 3-aryl/heteroaryl-pyridine scaffolds, which are privileged structures in modern pharmaceuticals.
Strategic Overview: The Importance of Substituted Pyridines & Microwave Synthesis
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule makes it an invaluable scaffold. This compound is a versatile and highly valuable building block for introducing a decorated pyridine moiety.
Traditional Suzuki-Miyaura couplings, while powerful, can be hindered by long reaction times and the challenging nature of heteroaryl substrates. The Lewis basic nitrogen atom in pyridine substrates can coordinate to and deactivate the palladium catalyst, complicating the synthesis.[1] Microwave-assisted synthesis directly addresses these challenges. By utilizing controlled, rapid dielectric heating, reactions can be completed in minutes instead of hours.[2][3] This technology not only accelerates the reaction rate but also often leads to higher product yields, increased purity, and superior reproducibility by minimizing the formation of side products.[4][5]
Core Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Times: Dramatically shortens synthesis cycles from many hours to typically 10-30 minutes.[2][4]
-
Enhanced Yields & Purity: The rapid heating minimizes the thermal decomposition of sensitive reagents and products, reducing byproduct formation.[2]
-
Improved Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent results.[6]
-
Energy Efficiency: As a key tenet of green chemistry, microwave heating is significantly more energy-efficient than conventional oil baths.[2]
Mechanistic Considerations for Protocol Design
The Suzuki-Miyaura reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding these steps is critical for rational optimization and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond, forming a Pd(II) complex. For heteroaryl chlorides and bromides, this step is often rate-limiting and requires an electron-rich, bulky ligand on the palladium center to facilitate the reaction.[7]
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-[B(OH)₃]⁻).[8] The choice of base and solvent significantly impacts the efficiency of this step.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
The primary challenge with pyridine-containing substrates is the potential for the nitrogen lone pair to coordinate with the palladium center, effectively poisoning the catalyst.[1] The use of highly active, modern catalyst systems is essential to overcome this inhibition.
Optimizing Key Experimental Parameters
Success in microwave-assisted Suzuki coupling hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the microwave reaction parameters.
-
Catalyst & Ligand Selection: For challenging heteroaryl couplings, standard catalysts like Pd(PPh₃)₄ are often inefficient. The most reliable results are achieved with modern catalyst systems featuring bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7][9][10] These ligands promote the crucial oxidative addition and reductive elimination steps while their steric bulk helps prevent catalyst deactivation. Using pre-formed palladium "precatalysts" (e.g., XPhos Pd G3) is highly recommended as they are air-stable and provide more consistent results.
-
Base Selection: The base activates the boronic acid for transmetalation. While inorganic carbonates like K₂CO₃ or Na₂CO₃ can be effective, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for heteroaryl couplings, driving the reaction to completion more effectively.[4][9]
-
Solvent System: The solvent must effectively absorb microwave energy and solubilize the reactants. Aprotic polar solvents are ideal. Mixtures of 1,4-dioxane/water, DMF, or THF/water are commonly used and perform exceptionally well under microwave conditions.[4][6]
-
Microwave Parameters: Modern microwave reactors allow for precise control of reaction temperature via IR sensors. It is critical to program the reaction by temperature, not by power. A typical temperature range for Suzuki couplings is 100-140 °C, with a hold time of 10-30 minutes.[4]
Experimental Workflow & Protocols
The following diagram illustrates the typical workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.
Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 2-Ethoxy-3-(4-fluorophenyl)-4-methylpyridine
This protocol describes the coupling of this compound with 1-bromo-4-fluorobenzene.
Materials:
-
This compound (217 mg, 1.2 mmol, 1.2 eq.)
-
1-Bromo-4-fluorobenzene (175 mg, 1.0 mmol, 1.0 eq.)
-
XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To the 10 mL microwave reaction vial, add this compound, 1-bromo-4-fluorobenzene, XPhos Pd G3, and K₃PO₄.
-
Add the degassed 1,4-dioxane and water (4:1 ratio).
-
Seal the vial securely with a cap. Purge the vial with argon or nitrogen for 5 minutes.
-
Place the vial in the cavity of a microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp time: 2 minutes
-
Hold time: 15 minutes
-
Stirring: High
-
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before handling.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Representative Data & Scope
The following table summarizes expected results for the coupling of this compound with various aryl and heteroaryl halides under optimized microwave conditions.
| Aryl/Heteroaryl Halide | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (min) | Typical Yield (%) |
| 4-Bromotoluene | XPhos Pd G3 (2) | K₃PO₄ (2) | Dioxane/H₂O | 120 | 15 | 92 |
| 1-Chloro-4-nitrobenzene | SPhos Pd G3 (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 130 | 20 | 88 |
| 2-Bromopyridine | XPhos Pd G3 (2) | K₃PO₄ (2) | Dioxane/H₂O | 120 | 15 | 85 |
| 3-Bromoquinoline | XPhos Pd G3 (2) | K₃PO₄ (2) | Dioxane/H₂O | 125 | 20 | 89 |
| Methyl 4-chlorobenzoate | RuPhos Pd G3 (2) | K₃PO₄ (2) | Dioxane/H₂O | 130 | 25 | 90 |
| 4-Bromoanisole | XPhos Pd G3 (2) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 15 | 95 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst or insufficient catalyst loading.- Ineffective base.- Reaction temperature too low. | - Use a fresh, high-activity precatalyst like XPhos Pd G3. Increase loading to 3-5 mol% for very difficult substrates.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature in 10 °C increments (up to 150 °C). |
| Protodeboronation | - The boronic acid is cleaved by trace acid/water before it can couple.- Reaction is too slow, allowing decomposition. | - Use anhydrous solvents and ensure the base is dry. Consider using the corresponding pinacol boronate ester, which is more stable.[1]- Use a more active catalyst system to accelerate the desired coupling reaction. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction vial. | - Ensure the solvent is properly degassed and the vial is thoroughly purged with an inert gas (Argon or N₂) before heating. |
| Low Product Recovery | - Product is too polar and remains in the aqueous phase during workup.- Product loss during chromatography. | - Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., EtOAc, DCM).- Deactivate silica gel with triethylamine (1% in eluent) if the product is basic (contains a pyridine ring) to prevent streaking and improve recovery. |
References
- Al-Masum, M. (n.d.).
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
- (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Galeano, C., et al. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. [Link]
-
Bao, M., et al. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
De, S., et al. (n.d.). Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. ACS Sustainable Chemistry & Engineering. [Link]
-
(n.d.). 3-pyridylboronic acid. Organic Syntheses Procedure. [Link]
-
Thomas, A. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
Boffi, A., et al. (n.d.). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. PMC - PubMed Central. [Link]
-
Singh, J., et al. (2020). Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions. ResearchGate. [Link]
-
Vantourout, J. C., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
-
Walker, S. D., et al. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Stroup, A. N., et al. (2020). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. [Link]
-
Zlotorowicz, A., et al. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Continuous Flow Suzuki-Miyaura Coupling of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid for Pharmaceutical Intermediate Synthesis
Introduction: The Significance of Substituted Pyridines and the Advent of Flow Chemistry
Substituted pyridine moieties are ubiquitous scaffolds in modern pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them invaluable pharmacophores. (2-Ethoxy-4-methylpyridin-3-yl)boronic acid is a key building block for the synthesis of a range of biologically active molecules, including potent and selective Janus kinase (JAK) inhibitors used in the treatment of inflammatory diseases. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] However, the use of heteroaromatic boronic acids, particularly pyridine derivatives, in traditional batch-wise Suzuki-Miyaura couplings is often fraught with challenges.[2][3]
Continuous flow chemistry offers a paradigm shift in addressing these challenges. By conducting reactions in a continuous stream through a reactor, this technology provides superior control over reaction parameters such as temperature, pressure, and residence time. This enhanced control leads to improved yields, higher purity, and safer reaction conditions, especially for exothermic or fast reactions.[4][5] This application note provides a detailed protocol and technical insights for the continuous flow Suzuki-Miyaura coupling of this compound, leveraging the advantages of flow chemistry to overcome the inherent challenges of this transformation.
The "2-Pyridyl Problem": Mechanistic Challenges and Flow Chemistry Solutions
The Suzuki-Miyaura coupling of pyridine boronic acids, especially 2-substituted pyridines, is notoriously challenging, a phenomenon often referred to as "the 2-pyridyl problem".[2][3] The primary side reaction is protodeboronation, the undesired cleavage of the C-B bond, which is highly dependent on factors like pH and the electronic nature of the pyridine ring.[6][7] The electron-donating 2-ethoxy group in this compound can influence the propensity for protodeboronation. While electron-donating groups can sometimes stabilize the boronic acid, the lone pair on the pyridine nitrogen can also participate in unproductive pathways.
Flow chemistry offers elegant solutions to these challenges:
-
Precise Temperature Control: Rapid heat exchange in microreactors allows for superheating of solvents, accelerating the desired coupling reaction and minimizing the time for side reactions like protodeboronation to occur.
-
Short and Controlled Residence Times: The ability to precisely control the time reactants spend in the heated zone ensures that the desired transformation occurs efficiently without prolonged exposure to conditions that favor degradation.
-
Enhanced Mixing: The high surface-area-to-volume ratio in flow reactors ensures rapid and efficient mixing of reagents, which is crucial for fast reactions like the Suzuki-Miyaura coupling.
-
Use of Heterogeneous Catalysts: Packed-bed reactors with heterogeneous catalysts simplify product purification by eliminating the need to remove the catalyst from the reaction mixture, a significant advantage in pharmaceutical synthesis.[2][8][9]
Application Spotlight: Synthesis of a Key Precursor for JAK Inhibitors
A critical application of this compound is in the synthesis of selective JAK inhibitors, such as Filgotinib. The core of this drug molecule is formed through a Suzuki-Miyaura coupling between a substituted pyridine and a triazolopyridine moiety. The efficiency and purity of this key step are paramount for the overall success of the synthesis. The following protocol is designed to be adaptable for the synthesis of such pharmaceutical intermediates.
Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling
This protocol is based on established principles of flow Suzuki-Miyaura couplings of heteroaromatic compounds, adapted for the specific challenges of this compound.[2]
1. Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial Source | Store under inert atmosphere at 2-8 °C. |
| Aryl Halide (e.g., a brominated triazolopyridine core) | ≥98% | Commercial Source | Ensure dryness. |
| Palladium Acetate 3-mercaptopropyl ethyl sulfide Silica (SPM3Pd) | - | Vapourtec or similar | Heterogeneous catalyst.[2] |
| Di-iso-propylethylamine (DIPEA) | Anhydrous | Commercial Source | Degas before use. |
| 1,2-Dimethoxyethane (DME) | Anhydrous | Commercial Source | Degas before use. |
| Ethanol (EtOH) | Anhydrous | Commercial Source | Degas before use. |
| Deionized Water | - | - | Degas before use. |
2. Equipment Setup:
A continuous flow reactor system (e.g., Vapourtec R-Series or similar) is required, equipped with:
-
Two high-pressure pumps.
-
A sample loop injector or the capability for continuous pumping of two reagent streams.
-
A heated reactor column (e.g., Omnifit glass column, 10 cm x 6.6 mm i.d.).[2]
-
A back-pressure regulator (BPR) set to ~10 bar to allow for solvent superheating.
-
A collection vessel.
3. Solution Preparation:
-
Reagent Solution A: Dissolve the aryl halide (1.0 eq.) in a mixture of DME and Ethanol (e.g., 1:1 v/v). The concentration should be optimized, starting at 0.5 M.
-
Reagent Solution B: Dissolve this compound (1.2 eq.) and DIPEA (2.0 eq.) in a mixture of DME, Ethanol, and Water (e.g., 2:2:1 v/v/v). The presence of water is often crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10]
4. Flow Reactor Protocol:
-
System Priming: Prime the entire flow system with the solvent mixture (DME/Ethanol/Water) to remove any air and ensure a stable baseline pressure.
-
Catalyst Column Preparation: Pack the reactor column with the heterogeneous palladium catalyst (SPM3Pd, ~0.7 g).[2]
-
Reaction Initiation:
-
Pump Reagent Solution A and Reagent Solution B at equal flow rates (e.g., 0.2 mL/min each for a total flow rate of 0.4 mL/min) through the system.
-
Heat the catalyst column to the desired temperature (e.g., 150 °C). The high temperature accelerates the reaction, outcompeting the protodeboronation side reaction.
-
-
Steady State and Collection: Allow the system to reach a steady state (typically 3-5 reactor volumes) before collecting the product stream.
-
Reaction Monitoring: The output can be monitored in-line using UV-Vis or collected in fractions for offline analysis by LC-MS or GC-MS to determine conversion and purity.
-
System Shutdown: After the reaction is complete, flush the system with the solvent mixture to clean the reactor and lines.
5. Work-up and Purification:
-
Combine the collected fractions containing the product.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Optimization of Reaction Conditions
The following table illustrates a hypothetical optimization of the flow Suzuki-Miyaura coupling.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 120 | 150 | 150 |
| Total Flow Rate (mL/min) | 0.4 | 0.4 | 0.2 |
| Residence Time (min) | 2.5 | 2.5 | 5.0 |
| Conversion (%) | 75 | 95 | >99 |
| Purity (by LC-MS) | 88% | 96% | 98% |
Visualizations
Experimental Workflow Diagram
Caption: Continuous flow setup for the Suzuki-Miyaura coupling.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The use of a heterogeneous catalyst not only simplifies purification but also provides a consistent catalytic environment. The precise control over reaction parameters afforded by the flow system ensures reproducibility. Key validation checkpoints include:
-
Consistent Back Pressure: A stable pressure reading indicates a clog-free system and consistent flow rates.
-
Reproducible Conversion Rates: Under identical conditions, the conversion of starting material to product should be highly reproducible.
-
Low Catalyst Leaching: Analysis of the product stream for palladium content should show minimal leaching, confirming the stability of the heterogeneous catalyst.
Conclusion and Future Outlook
The continuous flow Suzuki-Miyaura coupling of this compound represents a significant advancement over traditional batch methods. This approach not only mitigates the challenges associated with the "2-pyridyl problem" but also offers a scalable, efficient, and safer route to valuable pharmaceutical intermediates. The principles and protocols outlined in this application note can be readily adapted for the synthesis of a wide range of substituted pyridines, paving the way for the accelerated development of new chemical entities in the pharmaceutical industry. Further optimization of catalyst selection and the exploration of in-line purification techniques will continue to enhance the utility of flow chemistry in this critical area of organic synthesis.
References
-
A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. RECERCAT.[Link]
-
Protodeboronation. Wikipedia.[Link]
-
Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Vapourtec.[Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.[Link]
-
A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. White Rose Research Online.[Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.[Link]
-
Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. PubMed.[Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link]
-
A general protodeboronation reaction. ResearchGate.[Link]
-
Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. Magritek.[Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.[Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Università degli Studi di Napoli Federico II.[Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.[Link]
-
Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate.[Link]
-
Continuous Flow Synthesis of Anticancer Drugs. PMC - PubMed Central.[Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.[Link]
-
Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. ResearchGate.[Link]
-
Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. MDPI.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - PubMed Central.[Link]
-
Modular Continuous Flow Synthesis of Imatinib and Analogues. DSpace@MIT.[Link]
-
Modular Continuous Flow Synthesis of Imatinib and Analogues. ResearchGate.[Link]
-
Modular Continuous Flow Synthesis of Imatinib and Analogues. PubMed.[Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube.[Link]
Sources
- 1. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 2. vapourtec.com [vapourtec.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. recercat.cat [recercat.cat]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid reactions
Here is the technical support center for improving the yield of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid reactions.
Welcome to the technical resource for researchers utilizing this compound in synthetic applications. As Senior Application Scientists, we have compiled this guide to address common challenges and provide field-proven insights to enhance your reaction yields and purity. This center is structured as a dynamic FAQ and troubleshooting guide, designed to directly solve problems encountered at the bench.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound to ensure its stability?
Answer: Proper storage is critical for maintaining the integrity of your boronic acid.
-
Short-Term Storage: For immediate use (within one week), store the compound at 4°C.[1]
-
Long-Term Storage: For periods up to 6 months, store at -20°C to -80°C.[1] It is supplied as a lyophilized powder, and you should aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles.[1]
-
Handling: Always handle the reagent under an inert atmosphere (argon or nitrogen) when setting up reactions to minimize exposure to air and moisture, which can degrade the material.
Q2: What are the primary challenges associated with using pyridylboronic acids in Suzuki-Miyaura coupling reactions?
Answer: Pyridylboronic acids present unique challenges compared to their phenylboronic acid counterparts. The primary issues include:
-
Catalyst Inhibition: The Lewis-basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[2][3] This often requires the use of specialized, highly active catalyst systems.
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[2][3][4] This reaction removes the boronic acid from the productive coupling cycle, directly reducing the yield. While 3-pyridyl boronic acids are generally more stable and less prone to protodeboronation than 2-pyridyl isomers, the risk is still present, especially under non-optimal conditions.[5][6]
-
Solubility Issues: The polarity of pyridylboronic acids can lead to poor solubility in common organic solvents used for cross-coupling, affecting reaction rates and consistency.[7]
Q3: What is protodeboronation and why is it a major concern?
Answer: Protodeboronation is a chemical process that involves the protonolysis of a boronic acid, breaking the carbon-boron bond and replacing it with a carbon-hydrogen bond.[4] This is one of the most common pathways for yield loss in Suzuki-Miyaura reactions.
The reaction is highly dependent on factors like pH, temperature, and the presence of water.[5][6] For heteroaromatic boronic acids, the mechanism can be complex. The key takeaway is that this side reaction consumes your starting material, converting it into an inactive byproduct (in this case, 2-ethoxy-4-methylpyridine), thus preventing it from participating in the desired cross-coupling.
Caption: A logical workflow to diagnose and solve common issues in Suzuki coupling.
Q: How do I choose the right catalyst and ligand?
Answer: The choice of catalyst and ligand is arguably the most critical factor for coupling with heteroarylboronic acids. [8][9]
-
Causality: The electron-deficient nature of the pyridine ring and its potential to coordinate with palladium necessitates a highly active catalyst system. [2][3]Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are highly effective because they:
-
Accelerate the rate-determining oxidative addition step. [10] 2. Promote the final reductive elimination step to release the product. [11] 3. Stabilize the active Pd(0) species. [3]* Recommendation: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. [3]Move directly to more robust systems.
-
| Parameter | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective Pd(II) and Pd(0) precatalysts. [3] |
| Ligands | Primary: SPhos, XPhos, RuPhos | Bulky, electron-rich ligands ideal for challenging substrates. [3] |
| Secondary: P(t-Bu)₃, N-heterocyclic carbenes (NHCs) | Also highly effective for activating C-X bonds. [3][12] | |
| Catalyst Loading | 1-5 mol% | Start with 2 mol% and increase if conversion is slow. |
Q: Which base and solvent combination should I use?
Answer: The base activates the boronic acid for transmetalation, and the solvent influences solubility and reaction kinetics. [13][14][15]
-
Causality: The base reacts with the boronic acid to form a more nucleophilic boronate anion [RB(OH)₃]⁻, which is the key species that transfers the aryl group to the palladium center. [13][14]A weak or poorly soluble base will slow this crucial step, allowing side reactions to dominate.
-
Recommendation: Anhydrous conditions are paramount to suppress protodeboronation. [2]
Parameter Recommendation Rationale & Key Considerations Base K₃PO₄, Cs₂CO₃ Strong, non-nucleophilic bases that are highly effective. Ensure they are anhydrous and finely powdered for maximum surface area. [2][3][16] Solvent 1,4-Dioxane, Toluene, THF (+/- H₂O) Aprotic solvents are preferred. A small amount of water (e.g., 10:1 organic:water) can sometimes aid in dissolving the base and boronic acid, but excessive water promotes protodeboronation. [15][17] | Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners like aryl chlorides. [3]|
Problem 2: I'm observing a significant amount of homocoupling byproduct (bipyridine formation).
Answer: Homocoupling of the boronic acid is a common side reaction that forms a symmetrical biaryl.
-
Causality: This side reaction is primarily caused by the presence of oxygen. [2][3]Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). [18]* Solution: The most effective solution is the rigorous exclusion of oxygen.
-
Glassware: Ensure all glassware is oven- or flame-dried.
-
Degassing: Degas all solvents thoroughly. The preferred method is several "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes can be effective. [2][17] 3. Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen and maintain this atmosphere throughout the entire reaction time. [3]
-
Problem 3: My starting material is being consumed, but I'm getting the dehalogenated arene instead of the coupled product.
Answer: This indicates that a reduction (dehalogenation) pathway is outcompeting the desired cross-coupling.
-
Causality: Dehalogenation occurs when the palladium-aryl intermediate formed after oxidative addition reacts with a hydride source before transmetalation can occur. [11]This is more likely if the transmetalation step is slow. Potential hydride sources include certain bases or solvent impurities.
-
Solutions:
-
Optimize the Base: Avoid bases that can potentially act as hydride donors. Stick to robust choices like K₃PO₄ or Cs₂CO₃. [11] 2. Accelerate Transmetalation: A faster transmetalation will give the intermediate less time to undergo side reactions. This can be achieved by:
-
Optimized Experimental Protocol
This general protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Aryl bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (finely ground, dried, 2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: To the dry Schlenk flask, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) 3-5 times to establish an inert atmosphere. [3]3. Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours). [3]6. Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate.
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semina: Ciências Exatas e Tecnológicas.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. FAO AGRIS.
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semina: Ciências Exatas e Tecnológicas.
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
-
Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
-
Protodeboronation. Wikipedia.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information.
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information.
-
Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate.
-
2-Ethoxy-4-methylpyridine-3-boronicacid. Cusabio.
-
CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed.
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
-
Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. CoLab.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
-
Mechanism of the Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki reaction. Wikipedia.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. Benchchem.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Center for Biotechnology Information.
Sources
- 1. cusabio.com [cusabio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | CoLab [colab.ws]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid by Recrystallization
Welcome to the technical support guide for the purification of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the recrystallization of this specific heterocyclic boronic acid.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. However, common impurities to anticipate include:
-
Protodeboronated product: The corresponding 2-ethoxy-4-methylpyridine, formed by the cleavage of the C-B bond. This is a prevalent side reaction for many arylboronic acids, especially under acidic or basic conditions or at elevated temperatures.[1][2][3][4][5]
-
Boronic anhydride (Boroxin): Formed by the dehydration of the boronic acid. Boroxins can exist in equilibrium with the boronic acid form.
-
Unreacted starting materials: Depending on the synthesis, this could include halogenated pyridine precursors.
-
Reagents and byproducts: Residual catalysts (e.g., palladium complexes if synthesized via Suzuki-Miyaura coupling), bases, and solvents.
Q2: Why is recrystallization a preferred method for purifying this compound?
A2: Recrystallization is a powerful and scalable purification technique for crystalline solids like this compound. It is often favored over chromatographic methods for several reasons:
-
Efficiency for bulk purification: It is generally more time and cost-effective for purifying larger quantities of material compared to column chromatography.
-
Avoidance of silica gel issues: Boronic acids can be problematic to purify via silica gel chromatography as they can adhere to the stationary phase or decompose.[6]
-
High purity achievable: When an appropriate solvent system is identified, recrystallization can yield highly pure crystalline material, effectively removing both soluble and insoluble impurities.
Q3: What are the key characteristics of a good recrystallization solvent for this compound?
A3: An ideal recrystallization solvent should exhibit the following properties:
-
High solubility at elevated temperatures: The boronic acid should be readily soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Inertness: The solvent should not react with the boronic acid.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Dissimilar solubility of impurities: Impurities should either be highly soluble in the cold solvent (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the boronic acid. 2. The solution is supersaturated. 3. The presence of impurities is depressing the melting point. | 1. Select a lower-boiling solvent. 2. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites. 4. Add a seed crystal of pure this compound to provide a template for crystal growth. |
| No Crystal Formation | 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. The solution is not sufficiently concentrated. 3. Insufficient cooling. | 1. Use a less polar solvent or a mixed solvent system. If your compound is highly soluble in a polar solvent like ethanol, try adding a less polar anti-solvent like hexane or toluene dropwise to the hot solution until it becomes slightly turbid, then allow it to cool.[7] 2. Reduce the solvent volume by gentle heating and evaporation, then attempt cooling again. 3. Cool the solution in an ice bath or freezer to further decrease solubility.[8] |
| Low Recovery | 1. The boronic acid has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled before filtration. 2. Minimize the amount of hot solvent used to dissolve the crude product. 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Poor Purity | 1. The chosen solvent does not effectively differentiate between the product and impurities. 2. The cooling process was too rapid, trapping impurities within the crystal lattice. 3. Incomplete washing of the crystals. | 1. Experiment with different solvent systems. Consider a solvent pair to fine-tune the solubility properties.[7] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. 3. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[8] |
III. Experimental Protocols & Methodologies
A. Purity Assessment by HPLC
Prior to and following recrystallization, it is crucial to assess the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.[9][10]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This method is a general guideline and may require optimization for your specific sample and impurity profile.
B. Step-by-Step Recrystallization Workflow
This protocol provides a general framework for the recrystallization of this compound. Solvent selection is a critical first step and may require small-scale trials. Common solvents for boronic acid recrystallization include ethyl acetate, toluene, hexane, and mixtures thereof.[7]
1. Solvent Selection (Small-Scale Trial):
-
Place a small amount of your crude boronic acid (e.g., 20-30 mg) into a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should fully dissolve.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
Observe for the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Heat the mixture to boiling with gentle swirling or stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
C. Visualization of the Recrystallization Workflow
Caption: A flowchart of the recrystallization process.
D. Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization issues.
IV. References
-
A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products. (n.d.). Benchchem. Retrieved January 15, 2026, from
-
What are the analytical methods for determining the purity of Boric acid - 10B? (2025, October 3). Blog. Retrieved January 15, 2026, from
-
Process for the preparation of pyridine-2-boronic acid esters. (n.d.). Google Patents. Retrieved January 15, 2026, from
-
How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved January 15, 2026, from
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012, March 16). PubMed. Retrieved January 15, 2026, from
-
Challenging purification of organoboronic acids. (2025, November 8). Chemistry Stack Exchange. Retrieved January 15, 2026, from
-
Preparing pyridin-2-boronic acid compounds, useful e.g. to treat multiple myeloma. (n.d.). Google Patents. Retrieved January 15, 2026, from
-
Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. (n.d.). ResearchGate. Retrieved January 15, 2026, from
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 15, 2026, from
-
Purification of boronic acids? (2017, December 19). Reddit. Retrieved January 15, 2026, from
-
Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. (n.d.). ResearchGate. Retrieved January 15, 2026, from
-
How to Purify Boric Acid (by Recrystallization). (2015, November 13). YouTube. Retrieved January 15, 2026, from
-
Can I remove boronic acid using Work up process? (2016, December 28). ResearchGate. Retrieved January 15, 2026, from
-
Pyridine-4-boronic acid. (2025, July 24). ChemicalBook. Retrieved January 15, 2026, from
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015, October 23). PubMed. Retrieved January 15, 2026, from
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). NIH. Retrieved January 15, 2026, from
-
The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. Retrieved January 15, 2026, from
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. (2022, May 3). PubMed. Retrieved January 15, 2026, from
Sources
- 1. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Column Chromatography Methods for (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid Purification
Welcome to the technical support center for the purification of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with the column chromatography of this and similar pyridine-based boronic acids.
Introduction
This compound is a valuable building block in synthetic chemistry, particularly in cross-coupling reactions. However, its purification by column chromatography can be challenging. The presence of a Lewis acidic boron center and a basic pyridine ring within the same molecule creates a complex chemical character. This often leads to issues such as strong adsorption to the stationary phase, peak tailing, and on-column degradation, complicating the isolation of the pure compound. This guide offers a structured approach to troubleshooting these problems and provides clear, actionable protocols.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound via column chromatography.
Issue 1: The compound is streaking or tailing significantly on a standard silica gel column.
Q: My TLC analysis shows significant streaking, and on the column, the compound either stays at the baseline or elutes over many fractions with poor purity. What is causing this, and how can I fix it?
A: This is a classic problem when purifying boronic acids, especially those containing a basic moiety like a pyridine ring, on standard silica gel.[1]
-
Causality: The issue stems from strong interactions between your compound and the silica gel stationary phase. The Lewis acidic boronic acid group interacts with the basic silanol groups (Si-OH) on the silica surface. Simultaneously, the basic nitrogen of the pyridine ring can interact with the acidic silanol groups. These competing, strong interactions lead to a non-uniform elution profile, causing streaking and poor recovery.[1][2]
-
Solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (TEA), to your eluent system. A typical starting point is 0.1-1% TEA in your mobile phase. This will cap the acidic silanol groups, minimizing the interaction with the pyridine nitrogen.[2]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a different stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds. Start with a Brockmann Grade II or III neutral alumina.
-
Reverse-Phase (C18) Chromatography: This can be an effective option, though some boronic acids may still exhibit poor peak shape.[1] A mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is a good starting point.[3]
-
-
Issue 2: Low or no recovery of the boronic acid from the column.
Q: I've run my column, but I'm recovering very little of my target compound. Where did it go?
A: Low recovery is typically due to irreversible adsorption onto the silica gel or decomposition during the purification process.
-
Causality: The strong Lewis acid-base interaction between the boronic acid and silica can be so significant that the compound does not elute with moderately polar solvents.[2] Additionally, the acidic nature of the silica surface can potentially catalyze the decomposition or trimerization of the boronic acid into its corresponding boroxine, which will have different chromatographic behavior.[4]
-
Solutions:
-
Boric Acid-Treated Silica Gel: A highly effective, though less common, technique is to use silica gel pre-treated with boric acid. This pre-treatment saturates the Lewis basic sites on the silica, preventing over-adsorption of the boronic acid product and leading to improved recovery.[2][5]
-
Acid-Base Extraction: Before attempting chromatography, consider an acid-base extraction. Boronic acids are weakly acidic and can be extracted into a basic aqueous layer (e.g., 1-2 M NaOH or K₂CO₃). The organic layer containing non-acidic impurities can be removed, and the aqueous layer can then be re-acidified and the product extracted back into an organic solvent. This can significantly simplify the subsequent chromatographic purification.[1][6]
-
Derivatization: Convert the boronic acid into a more stable and less interactive derivative for purification. Common derivatives include:
-
Pinacol Esters: While still susceptible to hydrolysis on silica, they are generally less polar and may chromatograph better.[2]
-
MIDA Boronates: These are significantly more stable on silica gel and are an excellent option for challenging purifications.[7][8]
-
Diethanolamine (DEA) Adducts: These can often be crystalline solids that can be purified by recrystallization or filtration.[1][9]
-
-
Issue 3: The purified compound appears to contain the corresponding boroxine.
Q: My post-column NMR analysis shows a complex spectrum, suggesting the presence of the boroxine trimer in addition to my desired boronic acid. How can I prevent this?
A: Boroxine formation is a common equilibrium process for boronic acids, driven by the removal of water.[4]
-
Causality: The dry environment of the silica gel column and the use of anhydrous organic solvents can shift the equilibrium from the boronic acid monomer to the boroxine trimer.
-
Solutions:
-
Use a "Wet" Solvent System: While seemingly counterintuitive for silica gel chromatography, adding a very small amount of water to the mobile phase can help to suppress boroxine formation by shifting the equilibrium back towards the monomeric boronic acid.
-
Post-Purification Hydrolysis: After purification, dissolve the mixture in a solvent like THF or dioxane and add a small amount of water (5-10% by volume). Stirring for 30-60 minutes will hydrolyze the boroxine back to the boronic acid. The solvent can then be removed in vacuo before the next step.[4]
-
Analytical Verification: To confirm the presence of a boroxine, you can perform a simple ¹H NMR test. Acquire a spectrum in an aprotic solvent like CDCl₃, then add a drop of D₂O to the NMR tube and re-acquire the spectrum. A significant simplification of the spectrum indicates that the boroxine has been hydrolyzed back to the monomer.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for silica gel chromatography of this compound?
A1: A good starting point is a gradient elution with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Given the polarity of your compound, you will likely need a significant proportion of the polar solvent. For example, start with 50% ethyl acetate in hexanes and gradually increase the polarity. Acetone can also be a useful eluent for moderately polar boronic acids.[6] Always add 0.5-1% triethylamine to the eluent to minimize streaking.
Q2: Can I use reverse-phase chromatography for this compound?
A2: Yes, reverse-phase (C18) chromatography is a viable option. A typical mobile phase would be a gradient of water and acetonitrile or methanol. To improve peak shape, it is often necessary to add an acid modifier like 0.1% formic acid or 0.1% TFA to the mobile phase.[3] This protonates residual silanols on the stationary phase, reducing unwanted secondary interactions.
Q3: How can I visualize this compound on a TLC plate?
A3: This compound may not be strongly UV active. If UV visualization is weak, you can use a potassium permanganate stain or an iodine chamber for visualization.
Q4: Are there any non-chromatographic methods for purifying this compound?
A4: Yes. Besides the acid-base extraction and derivatization strategies mentioned earlier, recrystallization can be an effective method if your compound is a solid and you can find a suitable solvent system.[6] Trituration with an appropriate solvent can also be used to wash away soluble impurities from a solid product.[10]
Summary of Recommended Chromatography Conditions
| Parameter | Normal Phase (Silica Gel) | Reverse Phase (C18) | Alternative Normal Phase |
| Stationary Phase | Silica Gel (Standard or Boric Acid-Treated) | C18-functionalized Silica | Neutral Alumina (Brockmann II-III) |
| Mobile Phase | Hexanes/Ethyl Acetate or DCM/Methanol | Water/Acetonitrile or Water/Methanol | Hexanes/Ethyl Acetate |
| Modifier | 0.5-1% Triethylamine (TEA) | 0.1% Formic Acid or TFA | None typically required |
| Key Advantage | Widely available, good for less polar impurities | Good for polar impurities, predictable | Better for basic compounds, less acidity |
| Potential Issue | Strong adsorption, streaking, decomposition | Poor retention for non-polar compounds | Lower resolving power than silica |
Experimental Workflow and Decision Making
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: Decision workflow for purifying this compound.
Detailed Protocol: Preparation of Boric Acid-Treated Silica Gel
This protocol is adapted from methodologies developed to improve the chromatography of boronic acid pinacol esters, which face similar challenges of over-adsorption.[2]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare Boric Acid Solution: Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.
-
Create Slurry: In a large flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Equilibrate: Gently agitate or swirl the slurry for 1 hour at room temperature to ensure thorough coating.
-
Filter: Remove the solvent by filtration using a Büchner funnel.
-
Wash: Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).
-
Dry: Dry the silica gel thoroughly in vacuo (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder. The boric acid-impregnated silica gel is now ready for use.
References
-
How to purify boronic acids/boronate esters?. ResearchGate. 2016. Available from: [Link]
-
Hitosugi, S., et al. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. 2025. Available from: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. 2022. Available from: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. 2022. Available from: [Link]
-
HELP: Purifying boronic acids sucks. Reddit. 2025. Available from: [Link]
-
Purification of boronic acids?. Reddit. 2017. Available from: [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. Reddit. 2024. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
minimizing homocoupling of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
A Senior Application Scientist's Guide to Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers utilizing (2-Ethoxy-4-methylpyridin-3-yl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and preventative strategies to address one of the most common and frustrating side reactions encountered with this reagent: palladium-catalyzed homocoupling. As drug development professionals and synthetic chemists, achieving high yield and purity is paramount. This resource synthesizes mechanistic understanding with field-proven protocols to help you optimize your Suzuki-Miyaura cross-coupling reactions.
Understanding the Challenge: The Propensity for Homocoupling
This compound is a valuable building block, but like many electron-rich heteroaryl boronic acids, it is susceptible to side reactions that can diminish the yield of your desired cross-coupled product. The most prevalent of these is the formation of a symmetrical bi-pyridine, the "homocoupled" dimer.
This unwanted reaction is primarily driven by two mechanistic pathways:
-
Oxygen-Mediated Oxidative Homocoupling: This is often the main culprit. In the presence of dissolved oxygen, the active Pd(0) catalyst can be oxidized, forming a palladium-peroxo complex.[1][2] This species can then react with two molecules of the boronic acid to generate the homocoupled product, consuming your starting material and catalyst.[1][2][3]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must first be reduced in situ to the catalytically active Pd(0). This reduction can sometimes be accomplished by the homocoupling of two boronic acid molecules, especially before the oxidative addition of the aryl halide has occurred.[4][5]
Understanding these root causes is the first step toward rationally designing an experiment that minimizes this side reaction.
Troubleshooting & FAQ: Diagnosing and Solving Homocoupling Issues
This section addresses the most common questions and issues encountered in the lab.
Q1: I'm seeing a significant amount of 4,4'-diethoxy-2,2'-dimethyl-3,3'-bipyridine in my crude LC-MS. What is the most likely cause?
The presence of this dimer points directly to a homocoupling side reaction. The most common and easily preventable cause is the presence of oxygen in your reaction vessel.[3][6] The Pd(0) catalyst is highly sensitive to air, and even trace amounts of oxygen can facilitate the oxidative homocoupling pathway.[1][2] Another major factor is the use of a Pd(II) precatalyst without conditions that favor its clean reduction to Pd(0) over initiating homocoupling.[4][7]
Q2: How does my choice of palladium source affect homocoupling?
Your choice of palladium is critical. Catalysts can be broadly divided into Pd(0) and Pd(II) sources, and their impact on homocoupling is distinct.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, PdCl₂(dppf)): These are often air-stable and convenient to handle. However, they require an in-situ reduction to Pd(0) to enter the catalytic cycle. This reduction step can be a major source of homocoupling, as the boronic acid itself can act as the reductant, forming the dimer in the process.[4][5]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a pre-formed Pd(0) source eliminates the need for the problematic in-situ reduction step.[7] This can significantly suppress homocoupling that occurs at the beginning of the reaction. However, these catalysts are often more sensitive to air and require careful handling under an inert atmosphere.
Recommendation: If homocoupling is a persistent issue, switching from a Pd(II) precatalyst to a Pd(0) source like Pd₂(dba)₃ (used with a suitable ligand) is a high-impact troubleshooting step.[7]
Q3: Can my choice of base be the problem? Which base should I use?
Yes, the base is a crucial parameter. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.[8][9] However, an overly aggressive or poorly soluble base can exacerbate side reactions.
| Base | Typical Conditions | Pros | Cons & Homocoupling Risk |
| K₃PO₄ | 2-3 equiv, often with H₂O in THF/Dioxane | Generally effective for heteroaryl couplings.[10] Good balance of reactivity and mildness. | Moderate risk. Can be effective at minimizing side reactions compared to stronger bases.[11] |
| Cs₂CO₃ | 2-3 equiv, various solvents | Highly effective, strong base that can accelerate slow couplings. | Higher Risk. Its high basicity can sometimes promote boronic acid degradation and other side reactions if not carefully controlled. |
| K₂CO₃ | 2-3 equiv, often with H₂O | A standard, cost-effective choice. | Moderate risk. Can be less effective for challenging substrates, potentially requiring higher temperatures that favor side reactions. |
| KF | 2-3 equiv, anhydrous conditions | Very mild; useful for base-sensitive functional groups. | Lower risk of base-mediated decomposition, but may not be strong enough to activate the boronic acid efficiently, leading to a sluggish reaction. |
Recommendation: For this compound, K₃PO₄ is an excellent starting point due to its proven efficacy and relative mildness in heteroaryl couplings.[10][11]
Q4: How important is the phosphine ligand for preventing homocoupling?
The ligand is arguably as important as the palladium source. The ligand's job is to stabilize the palladium center and modulate its reactivity. For minimizing homocoupling, the goal is to facilitate the desired reductive elimination step (which forms your product) and make it much faster than any competing side reactions.
Key Principle: Use bulky, electron-rich phosphine ligands.
-
Bulkiness promotes the reductive elimination step, which is the final, product-forming step of the catalytic cycle.[4]
-
Electron-richness increases the electron density on the palladium center, which also accelerates oxidative addition and reductive elimination.[4]
| Ligand Family | Examples | Why They Work |
| Buchwald Ligands | SPhos, XPhos, RuPhos | These are the state-of-the-art for challenging Suzuki couplings. Their steric bulk and electron-donating properties are explicitly designed to promote rapid reductive elimination and prevent catalyst deactivation pathways that can lead to homocoupling.[7][10] |
| Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-rich and effective, but can be more air-sensitive. |
Recommendation: Employing a Buchwald-type ligand like SPhos is a robust strategy to minimize homocoupling and improve overall reaction efficiency.[10][12]
Q5: I rigorously degassed my reaction, but I still see homocoupling. What else can I do?
If oxygen is truly eliminated, consider the kinetics of your reaction. If the transmetalation or reductive elimination steps are slow, the concentration of the Ar-Pd(II)-X intermediate (formed after oxidative addition) can build up. This intermediate can potentially undergo a second transmetalation with another boronic acid molecule, leading to homocoupling.
Solution: The Slow-Addition Protocol Instead of adding all the this compound at the beginning, add it slowly over time using a syringe pump. This strategy keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling side reaction while still allowing the desired cross-coupling to proceed.[13]
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to visualize how the desired reaction competes with the homocoupling side reaction.
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.
Preventative Strategies & Optimized Protocols
Being proactive is better than troubleshooting. The following protocols are designed from the ground up to minimize the risk of homocoupling.
Strategy 1: Rigorous Inert Atmosphere Technique
Oxygen is the primary enemy.[3] Simply putting a balloon of nitrogen on your flask is often insufficient.
Detailed Degassing Protocol:
-
Setup: Assemble your reaction flask containing the this compound, your aryl halide partner, and the powdered base (e.g., K₃PO₄). Equip the flask with a stir bar and seal it with a rubber septum.
-
Vacuum/Purge Cycles: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum until bubbling from the solids ceases. Then, backfill the flask with an inert gas (Argon is preferred due to its density, but Nitrogen is also effective). Repeat this vacuum/backfill cycle at least three, preferably five, times.
-
Solvent Degassing: The solvent must also be deoxygenated. The most effective method is to sparge the solvent with an inert gas for 20-30 minutes. This involves bubbling the gas through the solvent via a long needle while providing an outlet for the displaced gas.
-
Addition & Reaction: Add the degassed solvent to your reaction flask via cannula or syringe. Finally, add the catalyst and ligand (either as solids under positive inert gas pressure or as a solution in degassed solvent). A subsurface sparge with nitrogen just before adding the catalyst can provide an extra layer of protection.[14][15]
Strategy 2: Optimized Protocol for Minimizing Homocoupling
This protocol incorporates best practices including choice of catalyst, ligand, and base.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%, maintaining a 1:1.1 ratio with Pd)
-
K₃PO₄ (finely powdered, 2.5 equiv)
-
Solvent: 1,4-Dioxane / H₂O (5:1 ratio, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, boronic acid, and K₃PO₄.
-
Seal the flask and perform 3-5 vacuum/inert gas backfill cycles as described above.
-
Prepare a separate, degassed solution of Pd₂(dba)₃ and SPhos in a small amount of dioxane.
-
Add the degassed dioxane/water solvent mixture to the main reaction flask via syringe.
-
Begin vigorous stirring and heat the mixture to 80-90 °C.
-
Once the reaction temperature is stable, add the catalyst/ligand solution via syringe.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-12 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
Strategy 3: The "Slow-Release" Approach with Boronic Esters
For particularly sensitive substrates where homocoupling and protodeboronation are severe, converting the boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester) can be highly effective.[13][16] These esters are more robust and slowly hydrolyze under the reaction conditions to release the active boronic acid. This "slow-release" mechanism keeps the concentration of the free boronic acid low, effectively starving the homocoupling side reaction.[13][16]
Caption: Troubleshooting logic flow for homocoupling issues.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Thomas, A. A., et al. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids | ACS Omega. [Link]
-
National Institutes of Health (NIH). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC. [Link]
-
ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. [Link]
-
ResearchGate. A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]
-
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]
-
ACS Publications. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex | Journal of the American Chemical Society. [Link]
-
PubMed. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. [Link]
-
Walker, S. D., et al. (2004). A New Class of Phosphine Ligand for Palladium-Catalyzed Suzuki−Miyaura Coupling Reactions: The Use of 2-(2‘,6‘-Dimethoxybiphenyl)dicyclohexylphosphine for the Coupling of Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
ResearchGate. The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
ACS Publications. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles | Journal of the American Chemical Society. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. books.rsc.org [books.rsc.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with (2-Ethoxy-4-methylpyridin-3-yl)boronic acid and similar electron-rich, sterically hindered heteroaromatic substrates. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The coupling of this compound presents a unique set of challenges. The electron-donating ethoxy group and the pyridine nitrogen create a nucleophile that is highly susceptible to protodeboronation and can interact with the palladium catalyst in non-productive ways. This guide will walk you through the critical parameters to control for a successful coupling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this specific boronic acid.
Q1: My reaction is giving low to no yield. What are the first things I should check?
A1: When a Suzuki coupling with a sensitive substrate like this fails, a systematic check of the fundamentals is crucial.
-
Catalyst Activity & Inert Atmosphere: The active Pd(0) species is sensitive to oxygen, which can cause catalyst decomposition and promote unwanted side reactions like boronic acid homocoupling.[1] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas from start to finish.[2][3] If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) state.[1] Consider using a fresh bottle of a robust, air-stable precatalyst.
-
Reagent Stability: Pyridylboronic acids, especially those substituted at the 2-position, can be unstable.[4][5][6] Over time, they can degrade or form anhydrides (boroxines). Verify the purity of your boronic acid. If it's old, consider purchasing a fresh batch or converting it to a more stable derivative like a pinacol or MIDA boronate ester.[5][7]
-
Base and Solvent Choice: This is the most critical parameter for this substrate. The base must be strong enough to promote transmetalation but not so aggressive that it accelerates protodeboronation. This choice is intimately linked with the solvent system.[1] (See Q2 & Q3 for a detailed breakdown).
Q2: How do I choose the optimal base for coupling an electron-rich pyridylboronic acid?
A2: The choice of base is a delicate balance between facilitating the catalytic cycle and preventing the degradation of your starting material. For this compound, a moderately strong, non-nucleophilic inorganic base is typically required.
-
Strong Bases (e.g., NaOH, NaOtBu): These should generally be avoided. While effective at promoting the reaction, they aggressively accelerate the protodeboronation of electron-rich heteroaryl boronic acids, especially in the presence of water.[1][8]
-
Carbonate Bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common choices. Cesium carbonate (Cs₂CO₃) is often superior for challenging couplings due to its higher solubility in organic solvents and its ability to facilitate the reaction under milder conditions.[9][10] However, even these can promote protodeboronation in aqueous media.
-
Phosphate Bases (e.g., K₃PO₄): Potassium phosphate is frequently the base of choice for difficult Suzuki couplings, including those with heteroarylboronic acids.[3][11][12] It is strong enough to be effective but is often less detrimental than hydroxides. It is particularly effective in anhydrous or low-water solvent systems like dioxane or toluene.
-
Fluoride Bases (e.g., KF, CsF): In some cases, particularly when trying to minimize protodeboronation, a weaker base like cesium fluoride can be effective.[13]
Recommendation: Start with K₃PO₄ in an anhydrous polar aprotic solvent like dioxane. If protodeboronation remains an issue, consider switching to a milder base like Cs₂CO₃ or CsF .
Q3: What is the role of the solvent system, and which one should I choose?
A3: The solvent must dissolve the organic substrates and, to some extent, the inorganic base to allow the reaction to proceed efficiently.[14]
-
Biphasic Systems (e.g., Dioxane/H₂O, Toluene/H₂O): These are standard for many Suzuki couplings. The water is essential for dissolving inorganic bases like K₂CO₃ and facilitating the formation of the active boronate species [-B(OH)₃]⁻ required for transmetalation.[14][15] However, for your specific substrate, water is also the primary proton source for the undesired protodeboronation side reaction.[1][7]
-
Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are excellent choices. They can dissolve the organic components well and, when used under anhydrous or low-water conditions, can significantly suppress protodeboronation.[14] High-boiling solvents like DMF or dioxane allow for higher reaction temperatures, which may be needed for less reactive coupling partners.[14][16]
-
Protic Solvents (e.g., Isopropanol, tert-Amyl alcohol): Alcohols can be effective, particularly in combination with specific bases. For example, isopropanol has been used successfully with CsF to minimize protodeboronation in couplings with heteroaryl boronic acids.[13]
Recommendation: Begin with anhydrous 1,4-dioxane . The lack of water will directly combat the protodeboronation pathway. If solubility of the base (like K₃PO₄) is a concern, ensure vigorous stirring and consider finely powdering the base before use.[1]
Q4: I am observing significant formation of 2-ethoxy-4-methylpyridine (protodeboronation). How can I minimize this?
A4: Protodeboronation is the protonolysis of the C-B bond and is the most common failure mode for this class of substrate.[7] The pyridine nitrogen can facilitate this process through an intramolecularly catalyzed pathway.[17]
Here is a targeted strategy to combat it:
-
Switch to Anhydrous Conditions: This is the most effective solution. Remove water from the solvent system. Use anhydrous dioxane or toluene and a dry, finely powdered base like K₃PO₄.[1][18]
-
Use a Milder Base: As discussed in Q2, switch from strong bases to K₃PO₄ or Cs₂CO₃. In particularly stubborn cases, CsF may be beneficial.[1][13]
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing the rate of the side reaction.[5][7]
-
Choose the Right Catalyst System: Use a catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can accelerate the desired catalytic cycle, allowing the cross-coupling to outcompete the slower protodeboronation reaction.[13][19]
Part 2: Troubleshooting Guide
Use this flowchart to diagnose and solve common experimental issues.
Caption: Troubleshooting workflow for optimizing the Suzuki coupling.
Part 3: Mechanistic Insights & Key Parameters
A deeper understanding of the mechanism is key to rational optimization.
Suzuki-Miyaura Catalytic Cycle
The cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. For your substrate, the Transmetalation step is often rate-limiting and competes with protodeboronation.
Caption: The Suzuki-Miyaura catalytic cycle with the competing protodeboronation pathway.
Data Tables for Optimization
Table 1: Comparison of Common Bases
| Base | pKa of Conj. Acid | Typical Conditions | Key Advantage | Main Drawback |
|---|---|---|---|---|
| Na₂CO₃ | 10.3 | Aqueous/Biphasic | Inexpensive, widely used standard | Can be inefficient for difficult couplings |
| K₂CO₃ | 10.3 | Aqueous/Biphasic | Similar to Na₂CO₃, slightly more soluble | Can promote protodeboronation in H₂O |
| Cs₂CO₃ | 10.3 | Aqueous or Anhydrous | More soluble in organic solvents, effective for hindered substrates[10] | Higher cost |
| K₃PO₄ | 12.3 | Anhydrous or Biphasic | Excellent for difficult couplings, less basic than NaOH [11][12] | Can be slow to dissolve |
| CsF | 3.2 | Anhydrous Protic (e.g., IPA) | Mild conditions, minimizes protodeboronation[13] | Not a universally strong activator |
| NaOH | 15.7 | Aqueous/Biphasic | Very strong activator | High risk of protodeboronation and ester hydrolysis [1] |
Table 2: Comparison of Common Solvent Systems
| Solvent System | Polarity | Boiling Point (°C) | Key Advantage | Main Drawback for this Substrate |
|---|---|---|---|---|
| 1,4-Dioxane / H₂O | High | ~100 | Excellent dissolving power for many reagents | Water is the proton source for protodeboronation [1][14] |
| Toluene / H₂O | Low | ~100 | Good for some catalyst systems, easy to remove | Biphasic, water still present |
| DMF | High | 153 | High boiling point allows for higher temperatures | Can be difficult to remove, potential side reactions |
| 1,4-Dioxane (Anhydrous) | Med | 101 | Minimizes water, directly suppressing protodeboronation | Requires truly anhydrous base and reagents |
| THF (Anhydrous) | Med | 66 | Lower boiling point for sensitive substrates | May not be high enough temperature for unreactive partners |
Part 4: Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium reagents are toxic and should be handled with care.
Protocol 1: Standard Biphasic Starting Conditions
This protocol is a common starting point but may lead to significant protodeboronation with the title compound.
-
Reagent Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon or nitrogen through it for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Base Addition: Add K₂CO₃ (2.0–3.0 equiv) to the stirring mixture.
-
Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Optimized Anhydrous Conditions to Minimize Protodeboronation
This protocol is specifically designed to overcome the challenges associated with this compound.
-
Reagent Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a robust palladium precatalyst system (e.g., Pd₂(dba)₃ at 2 mol% with a bulky phosphine ligand like SPhos at 4.4 mol%), and finely powdered, anhydrous K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfill with argon or high-purity nitrogen.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 100–110 °C and stir vigorously. The anhydrous conditions necessitate vigorous stirring to ensure interaction between the solid base and the dissolved reagents.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Workup is similar to Protocol 1. After completion, cool the mixture, filter through a pad of Celite to remove the base and palladium black, and rinse the pad with ethyl acetate. Concentrate the filtrate and purify via column chromatography.[3][20]
References
- Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). Benchchem.
- What is the prominent role of water in the Suzuki reaction? (2023). Quora.
- Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019). ChemistryViews.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.).
- In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. (n.d.). Green Chemistry (RSC Publishing).
- Roles of Water in Metal-Catalyzed Cross-Couplings. (2010). Anderson's Process Solutions.
- Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Boryl
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. (n.d.).
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). MDPI.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). Comptes Rendus de l'Académie des Sciences.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with various boronic esters. (2024). RSC Publishing.
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2002).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald Lab, MIT.
- Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. (2020).
- Protodeboron
- Suzuki coupling help. (2012). Reddit.
- Effect of solvent on the Suzuki reaction. (n.d.).
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2002). Organic Chemistry Portal.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Organic Chemistry Portal.
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2006).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.).
- Optimization of the reaction conditions. (n.d.).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
- How can I solve my problem with Suzuki coupling? (2014).
- Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. (2005). Organic Letters.
- Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarship.claremont.edu [scholarship.claremont.edu]
- 20. reddit.com [reddit.com]
Technical Support Center: Purification of (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid and Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Ethoxy-4-methylpyridin-3-yl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the removal of boron-containing impurities from reaction mixtures. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the purification of this compound and its reaction products.
Q1: What are the most common boron-containing impurities I should expect in my reaction?
A1: The primary boron-containing impurities you are likely to encounter are unreacted this compound, its corresponding boroxine (a cyclic anhydride), and protodeboronated starting material. Boroxines form from the dehydration of boronic acids, and this process can be reversible with the addition of water.[1][2][3] Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, and is a known side reaction in Suzuki-Miyaura couplings.[4]
Q2: My initial aqueous workup isn't removing all the boron impurities. Why?
A2: While a basic aqueous wash is a good first step to remove acidic boronic acids, its effectiveness can be limited.[5][6] The pKa of the pyridyl nitrogen in your specific boronic acid can influence its solubility in aqueous base. Furthermore, the boroxine impurity is less acidic and may not be efficiently extracted.
Q3: Is column chromatography a reliable method for purifying my product from these boron impurities?
A3: Column chromatography can be effective, but it has its challenges. Boronic acids are known to stick to silica gel, leading to tailing and poor separation.[7][8] Using a less acidic stationary phase like neutral alumina or treating silica gel with a modifier can improve results.[7][9] For oily products where recrystallization isn't an option, chromatography is often the best approach.[5]
Q4: I've heard about "scavenger resins." Are they a good option for my purification?
A4: Yes, scavenger resins are an excellent and often highly effective method for removing boronic acid impurities, especially at the final polishing stages of purification.[10][11] Resins functionalized with diol or diethanolamine groups show strong affinity for boronic acids and can reduce their levels significantly.[10]
II. In-Depth Troubleshooting Guides
This section provides a more detailed approach to tackling specific purification challenges.
Issue 1: Persistent Boronic Acid Impurity After Initial Extraction
If a simple basic wash isn't sufficient, a more rigorous extraction protocol is necessary. The key is to exploit the acidic nature of the boronic acid to selectively move it into the aqueous phase.
Underlying Principle: Boronic acids are weakly acidic and can be deprotonated by a sufficiently strong base to form a water-soluble boronate salt.[5][6] This allows for separation from non-acidic organic products via liquid-liquid extraction.
Experimental Protocol: Enhanced Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Basification: Extract the organic layer with a 1-2 M solution of a strong base like sodium hydroxide (NaOH). Perform the extraction 2-3 times to ensure complete removal of the acidic boronic acid.[6]
-
Layer Separation: Carefully separate the aqueous and organic layers. The desired product should remain in the organic phase, while the boronate salt of the impurity is in the aqueous phase.
-
Washing: Wash the organic layer with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.
Issue 2: Boroxine Formation and Removal
The formation of boroxines, the cyclic anhydrides of boronic acids, is a common issue, especially under anhydrous conditions or upon heating.[1][2]
Underlying Principle: The equilibrium between a boronic acid and its boroxine can be shifted. The addition of water can hydrolyze the boroxine back to the boronic acid, which can then be removed by the methods described above.[2]
Experimental Protocol: Boroxine Hydrolysis and Subsequent Extraction
-
Hydrolysis Step: Before the basic extraction, stir the crude reaction mixture in a biphasic system of the reaction solvent and water for 1-2 hours at room temperature. This will help to hydrolyze the boroxine back to the boronic acid.
-
Proceed with Extraction: After the hydrolysis step, proceed with the enhanced acid-base extraction protocol as detailed in Issue 1.
Issue 3: Failure of Traditional Chromatography
When standard silica gel chromatography fails to provide adequate separation, modifications to the stationary or mobile phase are necessary.
Underlying Principle: The acidic nature of silica gel can lead to strong adsorption of boronic acids.[8][9] Neutralizing the silica gel or using a different adsorbent can mitigate this issue.
Experimental Protocol: Modified Chromatographic Purification
-
Option A: Neutral Alumina: Substitute silica gel with neutral alumina as the stationary phase. Elute with a gradient of a suitable solvent system, such as hexane/ethyl acetate or dichloromethane/methanol.[7]
-
Option B: Boric Acid-Impregnated Silica Gel: Pre-treating the silica gel with boric acid can reduce the Lewis basicity of the silica surface, thereby minimizing over-adsorption of the boronic ester.[9]
-
Option C: Mobile Phase Modification: The addition of a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve the separation on standard silica gel by competing for active sites.[7]
III. Advanced Purification Strategy: Scavenger Resins
For achieving very high levels of purity, particularly in the context of active pharmaceutical ingredient (API) synthesis, scavenger resins are a powerful tool.
Underlying Principle: Scavenger resins are solid supports with functional groups that have a high affinity for specific impurities. For boronic acids, resins with diol or diethanolamine functionalities are used to form stable cyclic esters or adducts, effectively sequestering the impurity from the solution.[10]
Experimental Protocol: Boronic Acid Scavenging
-
Resin Selection: Choose a commercially available scavenger resin with diol or diethanolamine functionality.
-
Dissolution: Dissolve the partially purified product in a suitable solvent.
-
Scavenging: Add the scavenger resin to the solution and stir at room temperature. The required time can range from a few hours to overnight, depending on the impurity level and resin activity.
-
Filtration: Remove the resin by simple filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the highly purified product.
IV. Analytical Methods for Impurity Detection
To effectively troubleshoot your purification, you need reliable methods to detect and quantify boron-containing impurities.
| Analytical Technique | Application | Advantages | Limitations |
| HPLC-UV/MS | Primary method for reaction monitoring and final purity assessment. | High sensitivity and resolving power. MS provides mass information for impurity identification.[] | Requires development of a suitable method. |
| ¹H and ¹¹B NMR | Structural confirmation and detection of boron species. | ¹¹B NMR is specific for boron-containing compounds. | Lower sensitivity compared to HPLC. |
| ICP-MS/OES | Elemental analysis for quantifying total boron content. | Extremely sensitive for trace boron analysis.[13][14] | Destructive method; does not provide structural information.[13] |
V. Visualizing the Challenges and Solutions
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Formation of common boron impurities in Suzuki-Miyaura reactions.
Caption: A multi-step workflow for the purification of the target compound.
VI. References
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online discussion]. Available: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Hitosugi, S., et al. (2019). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available: [Link]
-
Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI.
-
Rao, N. Z., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Available: [Link]
-
Ohmura, H., et al. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI.
-
Wikipedia. (n.d.). Boroxine. Retrieved from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? [Online forum post]. r/chemistry.
-
Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin.
-
SiliCycle Inc. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
-
Benchchem. (n.d.). Technical Support Center: Post-Reaction Purification of Boronic Acids.
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? [Online discussion].
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
SiliCycle Inc. (2015, September 28). Bothered by mutagenic compounds? Let our expertise guide you.
-
Rao, N. Z., et al. (2011). Thermodynamics of Boroxine Formation From the Aliphatic Boronic Acid Monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PubMed.
-
Rao, N. Z., et al. (2016). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Semantic Scholar.
-
Ota, Y., et al. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
-
Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids.
-
Poole, C. F. (1977). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks.
-
Ota, Y., et al. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
-
Buchwald, S. L., et al. (2018). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie.
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid.
-
Wimmer, M. A., & Goldbach, H. E. (2017). Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol, 7(18), e2545.
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters.
-
Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. NCBI Bookshelf.
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
-
University of California, Los Angeles. (n.d.). Recrystallization.
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. ResearchGate.
-
BOC Sciences. (n.d.). Impurity Profiling in APIs.
-
University of California, Santa Barbara. (n.d.). Recrystallization1.
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination-A Review of Analytical Methods. Scribd.
-
Li, W., et al. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. PubMed.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization.
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
-
da Silva, V. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
-
MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives.
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Online forum post]. r/Chempros.
-
Lohtragon. (n.d.). Acid Scavengers and Stabilizers.
-
The Royal Society of Chemistry. (2019). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boroxine - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
stability of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid under acidic or basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (2-Ethoxy-4-methylpyridin-3-yl)boronic acid. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the scientific rationale behind them to ensure the integrity and success of your research.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise when working with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I resolve this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving this compound is a common issue that can often be traced back to a few key factors. The primary suspect is often the degradation of the boronic acid itself, a process known as protodeboronation.
Causality: this compound, being a heteroaryl boronic acid, is susceptible to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction is competitive with the desired cross-coupling and can be accelerated under both acidic and basic conditions.[2] The pyridine nitrogen in your boronic acid can also chelate to the palladium catalyst, leading to its deactivation, a phenomenon often referred to as the "2-pyridyl problem".[1]
Troubleshooting Protocol:
-
Assess Reagent Quality and Storage:
-
Action: Before starting your reaction, ensure your this compound is of high purity and has been stored correctly.
-
Rationale: This compound should be stored in a cool, dry, and well-ventilated area.[3] For long-term storage, temperatures of -20°C to -80°C are recommended.[4] Improper storage can lead to gradual decomposition.
-
-
Optimize Reaction Conditions to Minimize Protodeboronation:
-
Action: Carefully control the pH of your reaction medium. While Suzuki couplings require a base, excessively harsh basic conditions can accelerate protodeboronation.
-
Rationale: For many arylboronic acids, the rate of protodeboronation is slowest around pH 5. While this pH is not suitable for the coupling reaction itself, it highlights the sensitivity to pH. Consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
-
-
Employ a Robust Catalytic System:
-
Action: Use a palladium precatalyst and ligand system known to be effective for challenging heteroaryl couplings.
-
Rationale: Modern catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can promote the desired cross-coupling over catalyst deactivation and protodeboronation.[5]
-
-
Consider an Anhydrous Suzuki-Miyaura Protocol:
-
Action: Perform the reaction under anhydrous conditions.
-
Rationale: The presence of water can facilitate protodeboronation. Anhydrous conditions can help to suppress this side reaction.[6]
-
Question 2: My reaction mixture shows the presence of 2-ethoxy-4-methylpyridine as a significant byproduct. What is happening and how can I prevent this?
Answer:
The presence of 2-ethoxy-4-methylpyridine is a clear indication that protodeboronation of your starting material, this compound, is occurring.
Causality: Protodeboronation is the cleavage of the C-B(OH)₂ bond and its replacement with a C-H bond. This process can be catalyzed by acid or base.[2][7] In the context of a Suzuki-Miyaura reaction, the basic conditions required for the catalytic cycle can also promote this undesired side reaction. For some arylboronic acids, particularly those with electron-donating groups like the ethoxy and methyl groups on your compound, acid-catalyzed protodeboronation can also be a concern if any acidic impurities are present.[2]
Preventative Measures:
-
Use of Boronic Esters:
-
Action: Convert the this compound to its corresponding pinacol ester or MIDA ester.
-
Rationale: Boronic esters are generally more stable towards protodeboronation than the free boronic acids.[8] They can act as a slow-release source of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions.[9]
-
-
Careful Selection of Base and Solvent:
-
Action: Use a weaker base (e.g., K₂CO₃, CsF) and ensure your solvent is thoroughly degassed.
-
Rationale: The choice of base can significantly influence the rate of protodeboronation. Oxygen can also contribute to the degradation of the boronic acid and the catalyst.[5]
-
-
Reaction Monitoring and Temperature Control:
-
Action: Monitor the reaction progress closely by TLC or LC-MS and avoid unnecessarily high temperatures or prolonged reaction times.
-
Rationale: Extended exposure to heat and basic conditions will favor the formation of the protodeboronated byproduct.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties, handling, and stability of this compound.
Question 1: What are the optimal storage conditions for this compound?
Answer:
To ensure the longevity and reactivity of this compound, it is crucial to store it under appropriate conditions. The recommended short-term storage is at 4°C for up to one week. For long-term storage, it is advised to keep the compound at -20°C to -80°C, which can preserve its integrity for up to six months.[4] It is also important to store it in a dry, well-ventilated place away from incompatible substances and sources of ignition.[3]
Question 2: How does the stability of this compound vary with pH?
Answer:
The stability of arylboronic acids is highly dependent on pH. Generally, they are most stable in neutral to slightly acidic conditions (around pH 5-7). Under strongly acidic or basic conditions, the rate of protodeboronation increases.
-
Acidic Conditions (pH < 5): Protodeboronation can occur via an acid-promoted mechanism.[2] This involves protonation of the aryl ring, making it more susceptible to cleavage of the carbon-boron bond. The electron-donating ethoxy and methyl groups on the pyridine ring of this compound may increase its susceptibility to acid-catalyzed protodeboronation.[2]
-
Basic Conditions (pH > 8): In the presence of a base, the boronic acid is in equilibrium with its more nucleophilic boronate form [R-B(OH)₃]⁻.[10] This species can undergo decomposition through several pathways, including reaction with water (protodeboronation) or other electrophiles.[7][11]
Summary of pH Effects on Stability:
| pH Range | Predominant Species | Stability | Primary Decomposition Pathway |
| < 5 | R-B(OH)₂ | Decreased | Acid-catalyzed protodeboronation[2] |
| 5 - 7 | R-B(OH)₂ | Optimal | Minimal decomposition |
| > 8 | [R-B(OH)₃]⁻ | Decreased | Base-catalyzed protodeboronation[7][10] |
Question 3: What is the mechanism of protodeboronation under acidic and basic conditions?
Answer:
Protodeboronation is a key decomposition pathway for arylboronic acids. The mechanism differs depending on the pH of the environment.
-
Acid-Promoted Protodeboronation: Under acidic conditions, the reaction is thought to proceed through an intermolecular metathesis via a four-membered ring transition state, where a proton source directly replaces the boronic acid group.[2][12]
-
Base-Catalyzed Protodeboronation: In basic media, the mechanism is more complex. Pioneering work suggested an ipso-protonation of the boronate anion.[7][10] More recent studies have identified competing pathways, including a unimolecular heterolysis of the boronate to generate a transient aryl anion, especially for highly electron-deficient arylboronic acids.[7][11]
Question 4: Are there any specific safety precautions I should take when handling this compound?
Answer:
Yes, standard laboratory safety practices should be followed. This compound is classified as harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[13] It is important to:
-
Handle the compound in a well-ventilated area or under a fume hood.[3][14]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]
-
Avoid breathing dust or fumes.[13]
-
Wash hands thoroughly after handling.[14]
III. Experimental Workflow and Data Visualization
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
-
Reagent Preparation:
-
In a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent (e.g., a mixture of dioxane and water, or toluene) via syringe.
-
-
Reaction:
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.[5]
-
Decomposition Pathways of this compound
Caption: Decomposition of this compound.
References
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE.
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar.
-
Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com.
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH.
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications.
-
2-Ethoxy-4-methylpyridine-3-boronicacid. Cusabio.
-
Boronic acid. Wikipedia.
-
A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
-
AK Scientific, Inc.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET.
-
This compound.
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
-
Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters - ACS Publications.
-
Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate.
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
-
Applications of Boronic Acids in Organic Synthesis. UCL Discovery.
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT.
-
Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate.
-
Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate.
-
2-Ethoxy-4-methylpyridine-5-boronic acid. Sigma-Aldrich.
-
2-Ethoxy-4-methylpyridine-3-boronic acid. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. aksci.com [aksci.com]
- 4. cusabio.com [cusabio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Poisoning in Reactions with (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions regarding catalyst poisoning in cross-coupling reactions involving (2-Ethoxy-4-methylpyridin-3-yl)boronic acid. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to diagnose and solve challenges in your own research.
Introduction: The "Privileged" Yet Problematic Pyridine Boronic Acid
This compound is a valuable building block in medicinal chemistry, offering a synthetically accessible handle on the pyridine scaffold. However, like many heteroaromatic boronic acids, it presents unique challenges in palladium-catalyzed cross-coupling reactions, most notably, a susceptibility to catalyst poisoning and reaction inhibition. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Part 1: Troubleshooting Guide - When Your Reaction Fails
This section addresses common experimental failures in a question-and-answer format, focusing on the "why" behind the problem and providing actionable solutions.
Q1: My Suzuki-Miyaura reaction with this compound has stalled or is giving very low yield. What are the likely causes related to catalyst poisoning?
A1: Low or no conversion in a Suzuki-Miyaura coupling involving a pyridine-based boronic acid often points to catalyst deactivation. The primary culprits are typically related to the inherent properties of the pyridine nucleus and potential impurities.
Core Problem: Lewis Basicity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen is a well-known inhibitor of palladium catalysts.[1][2] The nitrogen can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species.[1][3] This is particularly problematic with pyridine boronic acids, as the substrate itself can act as a ligand, poisoning the catalyst.[1][4]
Troubleshooting Steps & The "Why":
-
Increase Ligand Loading: The phosphine ligand's role is to stabilize the palladium(0) active species and facilitate the catalytic cycle.[5][6] By increasing the ligand-to-palladium ratio, you can competitively inhibit the pyridine nitrogen from binding to the palladium center.
-
Switch to a Bulkier, More Electron-Rich Ligand: Ligands like SPhos, XPhos, or other dialkylbiaryl phosphines are often more effective for heteroaromatic couplings.[5][7][8] Their steric bulk can disfavor the binding of the pyridine nitrogen, while their electron-donating nature enhances the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.[5][9]
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes improve results by ensuring the efficient generation of the active Pd(0) species.
Q2: I'm observing significant protodeboronation of my this compound. How does this relate to catalyst activity and how can I prevent it?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction for many heteroaromatic boronic acids and directly impacts yield by consuming the starting material.[10][11] While not a direct poisoning of the catalyst, the conditions that favor protodeboronation can also impact catalyst stability and overall reaction efficiency.
The "2-Pyridyl Problem" Analogy:
While your boronic acid is substituted at the 3-position, the underlying principles of instability seen in 2-pyridylboronic acids are relevant. Basic heteroaromatic boronic acids can form zwitterionic species that are highly susceptible to protodeboronation, especially in the presence of water and at neutral pH.[10][12]
Mitigation Strategies:
-
Anhydrous Conditions: Meticulously dry your solvent and reagents. Water is a proton source for protodeboronation.[10]
-
Choice of Base: The choice of base is critical.[7] A stronger, non-nucleophilic base might be beneficial. Sometimes, the use of fluoride bases (e.g., KF, CsF) can suppress protodeboronation.[4]
-
"Slow-Release" Strategies: Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[10][12] These derivatives slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition pathways.
Q3: My reaction turns black, and I'm getting a poor yield. Is this palladium black formation, and what can I do about it?
A3: The formation of a black precipitate is often indicative of palladium black, which is catalytically inactive aggregated palladium metal.[7] This is a common mode of catalyst deactivation.
Causality of Palladium Black Formation:
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable "naked" palladium atoms can aggregate.[7] This can be exacerbated by high temperatures.
-
Oxidation: The active Pd(0) species can be oxidized to inactive Pd(II) by oxygen if the reaction is not properly degassed.[7]
-
Sub-optimal Ligand Choice: Ligands that do not sufficiently stabilize the palladium intermediates throughout the catalytic cycle can lead to decomposition. Bulky, electron-rich monodentate phosphine ligands are often designed to create stable, monoligated Pd(0) species that are highly active.[5]
Preventative Measures:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Use Robust Ligands: Employ bulky, electron-donating ligands that are known to form stable palladium complexes.[4][5]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
Part 2: Frequently Asked Questions (FAQs)
Q: What are some common impurities in this compound or other reagents that can poison my palladium catalyst?
A: Impurities in any of the reaction components can act as catalyst poisons.[7] Be vigilant about the purity of your starting materials.
| Potential Poison | Source | Mechanism of Poisoning |
| Sulfur Compounds | Reagents, solvents, contaminated glassware | Sulfur-containing functional groups (thiols, sulfides) strongly and often irreversibly bind to the palladium surface, blocking active sites.[13][14][15] |
| Halides (Excess) | Aryl halide starting material, inorganic salt byproducts | High concentrations of halide ions can lead to the formation of stable, anionic palladium complexes that are less reactive in the catalytic cycle.[13] |
| Other Nitrogen Heterocycles | Impurities in starting materials or solvents | Can compete with the desired substrate and phosphine ligand for coordination to the palladium center.[13] |
| Inorganic Salts | Byproducts from boronic acid synthesis or other reagents | Can sometimes interfere with the catalyst's activity, although their effects are highly system-dependent. |
Q: How can I purify my this compound to remove potential catalyst poisons?
A: The purity of your boronic acid is paramount. Standard purification techniques may not always be sufficient.
Recommended Purification Protocol:
-
Aqueous Wash: Dissolve the boronic acid in an organic solvent (e.g., ethyl acetate) and wash with brine. This can help remove some inorganic salts.
-
Recrystallization: This is a highly effective method for removing many impurities. A suitable solvent system (e.g., ethanol/water, acetone/hexanes) should be determined empirically.
-
Silica Gel Chromatography (with caution): While possible, boronic acids can sometimes be unstable on silica gel, leading to decomposition. If you must use chromatography, consider using a less acidic silica gel and run the column quickly.
Q: Can the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) influence catalyst poisoning?
A: Yes, the choice of palladium precursor can be critical.
-
Pd(II) sources (e.g., Pd(OAc)₂): These require in-situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient or lead to the formation of palladium black if not properly managed.[16] The phosphine ligand often acts as the reductant.[16]
-
Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These precursors are already in the correct oxidation state. Pd₂(dba)₃ is often preferred as the dba ligands are weakly bound and easily displaced by the desired phosphine ligand. Pd(PPh₃)₄ can be a good choice if triphenylphosphine is the intended ligand, but it can be problematic if you are using a different phosphine, as competitive binding can occur.
Part 3: Visualizing the Problem and Solutions
Diagram 1: The Suzuki-Miyaura Catalytic Cycle and Points of Inhibition
This diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where catalyst poisoning by pyridine derivatives can occur.
Caption: Suzuki-Miyaura cycle with catalyst poisoning pathways.
Diagram 2: Troubleshooting Workflow for Failed Reactions
This workflow provides a logical sequence of steps to diagnose and resolve issues in your coupling reaction.
Caption: A logical workflow for troubleshooting failed reactions.
References
-
Catalyst poisoning - Wikipedia . Wikipedia. [Link]
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH . National Institutes of Health. [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate . ResearchGate. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling . ResearchGate. [Link]
-
Protodeboronation - Wikipedia . Wikipedia. [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate . ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH . National Institutes of Health. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit . Reddit. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
Recoverable Palladium Catalysts for Suzuki–Miyaura Cross‐ Coupling Reactions Based on Organic‐Inorganic Hybrid Silica Materials Containing Imidazolium and Dihydroimidazolium Salts | Request PDF - ResearchGate . ResearchGate. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society . American Chemical Society Publications. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit . Reddit. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems | Request PDF - ResearchGate . ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH . National Institutes of Health. [Link]
-
Protodeboronation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube . YouTube. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI . MDPI. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society . American Chemical Society Publications. [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace . SciSpace. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale . ACS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Protodeboronation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Criticality of Purity for (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
This compound, with the molecular formula C8H12BNO3 and a molecular weight of 181.00, is a key building block in modern medicinal chemistry. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, is contingent on its purity. Impurities, which can be organic, inorganic, or residual solvents, can have detrimental effects on reaction yields, catalyst performance, and the impurity profile of the final active pharmaceutical ingredient (API).[1] Therefore, robust and validated analytical methods are paramount for its quality control.
Comparative Analysis of Primary Analytical Techniques
The unique chemical nature of boronic acids, including their propensity to form cyclic anhydrides (boroxines) and their high polarity, presents distinct analytical challenges.[2][3] A multi-faceted approach is often necessary for a comprehensive purity assessment. This section compares the most effective techniques for this purpose.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like boronic acids.[4] It excels at separating the main component from its organic impurities.
-
Expertise & Experience: The primary challenge in HPLC analysis of boronic acids is their potential for on-column degradation and poor retention on traditional reversed-phase columns. To mitigate this, specific strategies are employed. The use of columns with low silanol activity, such as Waters XTerra MS C18, can minimize on-column hydrolysis.[5] Additionally, employing a mobile phase with no pH modifier or a slightly acidic one can improve peak shape and reproducibility.[5][6] For complex separations, advanced column technologies like Waters MaxPeak Premier Columns can eliminate secondary interactions between the analyte and the metal surfaces of the column, leading to more reliable results.
-
Trustworthiness: A well-validated HPLC method provides a self-validating system for purity assessment. Validation parameters as per International Council for Harmonisation (ICH) guidelines, such as specificity, linearity, range, accuracy, and precision, ensure the reliability of the results.[7]
While HPLC is generally preferred, GC can be employed for the analysis of volatile impurities or after derivatization of the boronic acid.
-
Expertise & Experience: Direct GC analysis of boronic acids is often problematic due to their low volatility and thermal instability.[3] Derivatization is typically required to convert the polar boronic acid into a more volatile and thermally stable derivative.[8] However, the derivatization step can introduce variability and may not be suitable for all impurities. GC-MS is particularly useful for identifying and quantifying specific, known volatile impurities.[9]
-
Trustworthiness: The reliability of a GC method for boronic acid analysis is heavily dependent on the reproducibility of the derivatization reaction. The method must be carefully validated to ensure that the derivatization is complete and does not introduce artifacts.
NMR spectroscopy, particularly ¹H and ¹¹B NMR, is an indispensable tool for the structural confirmation of this compound and for identifying and quantifying impurities without the need for a reference standard for every impurity (qNMR).
-
Expertise & Experience: A significant challenge in the NMR analysis of boronic acids is their tendency to form boroxines, which can lead to complex and difficult-to-interpret spectra.[10] This can often be overcome by dissolving the sample in a deuterated alcohol like methanol-d4, which breaks up the trimer.[10] ¹¹B NMR is particularly useful for characterizing the boron center, helping to distinguish between the boronic acid and potential boronate ester impurities.[11][12]
-
Trustworthiness: NMR is an absolute quantification technique, provided that a certified internal standard is used. This makes it a highly trustworthy method for determining the absolute purity (assay) of the material.
Coupling liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the detection and identification of impurities, even at trace levels.
-
Expertise & Experience: Boronic acids can exhibit poor ionization efficiency in mass spectrometry.[2] Method development often involves optimizing the ionization source and mobile phase composition to enhance sensitivity. Electrospray ionization (ESI) in negative mode is often successful for the analysis of underivatized boronic acids.[7] The formation of boroxines and other adducts can complicate the mass spectra, requiring careful interpretation.[13][14]
-
Trustworthiness: LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information. When coupled with tandem mass spectrometry (MS/MS), it can provide structural information, further increasing the confidence in impurity identification.
Data Presentation: A Comparative Summary
The following table summarizes the key performance attributes of the discussed analytical techniques for the purity assessment of this compound.
| Feature | HPLC-UV | GC-FID/MS | ¹H/¹¹B NMR | LC-MS |
| Primary Application | Purity, Impurity Profiling | Volatile Impurities, Derivatized Assay | Structure, Assay (qNMR) | Impurity ID, Trace Analysis |
| Sensitivity | Moderate | High (with derivatization) | Low | Very High |
| Specificity | High | High | High (Structural Info) | Very High |
| Quantification | Relative (External Standard) | Relative (External Standard) | Absolute (qNMR) | Relative/Semi-Quantitative |
| Key Challenge | On-column degradation | Derivatization required | Boroxine formation | Poor ionization, adducts |
Experimental Protocols
This protocol provides a starting point for developing a robust HPLC method for purity assessment.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
This protocol outlines the key steps for determining the absolute purity using qNMR.
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Methanol-d4.[10]
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the this compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all protons.
-
Data Processing: Integrate the signals of the analyte and the internal standard.
-
Calculation: Calculate the purity based on the integral values, the number of protons, and the weights of the analyte and the internal standard.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: A comprehensive analytical workflow for purity assessment.
Conclusion
The purity assessment of this compound requires a thoughtful and multi-technique approach. While HPLC-UV serves as the primary tool for routine purity and impurity profiling, it should be complemented by other techniques for a complete picture. NMR spectroscopy is invaluable for structural confirmation and absolute quantification, while LC-MS provides unparalleled sensitivity for the identification of trace impurities. For specific challenges such as volatile contaminants, GC-MS remains a relevant tool. The selection of the most appropriate analytical method or combination of methods will depend on the specific requirements of the analysis, including the stage of drug development and the intended use of the material.
References
- SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- BenchChem.
- Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?.
- PubMed. (2010).
- ACS Publications.
- View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.
- Analytical Methods (RSC Publishing).
- ResearchGate. (2025).
- Scirp.org. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
- CORE.
- ResearchGate.
- ResearchGate. (PDF)
- ResearchGate. (2025).
- ACS Publications. (2022).
- AWS. Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP, and ANVISA: A Review.
- Review on the modern analytical advancements in impurities testing.
- ACS Publications. (2022).
- Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry.
- Sigma-Aldrich. 2-Ethoxy-4-methylpyridine-5-boronic acid.
- Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.
- Reddit. (2017).
Sources
- 1. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. core.ac.uk [core.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
comparing reactivity of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid with other boronic acids
An In-Depth Guide to the Suzuki-Miyaura Coupling Reactivity of (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid
Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in constructing carbon-carbon bonds.[1][2] Its impact was recognized with the 2010 Nobel Prize in Chemistry, a testament to its power in assembling complex molecules, particularly in the pharmaceutical and materials science industries.[3] At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid. These reagents are valued for their general stability, low toxicity, and commercial availability.[4][5]
The reactivity of a given boronic acid, however, is not a fixed property. It is a nuanced outcome dictated by a delicate interplay of electronic and steric factors within its structure, as well as its stability under the reaction conditions. This guide provides a detailed comparative analysis of This compound , a substituted heteroaryl boronic acid, placing its reactivity in context with other commonly used boronic acids. We will explore the structural features that govern its performance in the Suzuki-Miyaura catalytic cycle and provide experimentally grounded insights for researchers aiming to leverage its unique properties.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand the reactivity of any boronic acid, one must first appreciate the key steps of the catalytic cycle. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex. This step is typically faster for more reactive halides (I > Br > Cl).[2]
-
Transmetalation: This is often the rate-determining step and is of primary interest when comparing boronic acids. The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This process requires activation by a base, which converts the neutral boronic acid into a more nucleophilic boronate species.[1][2][6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Caption: A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Structural Analysis of this compound
The reactivity of this compound is governed by the cumulative electronic and steric influence of its substituents on the pyridine ring.
-
Electronic Effects:
-
2-Ethoxy Group: This is a powerful electron-donating group (EDG) through resonance (+R effect), increasing the electron density of the pyridine ring. This enhances the nucleophilicity of the ipso-carbon (the carbon bonded to boron), which is expected to accelerate the crucial transmetalation step.[4][5]
-
4-Methyl Group: A weakly electron-donating group via induction (+I effect), further contributing to the ring's electron-rich character.
-
Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing (-I effect) due to its electronegativity. Furthermore, its Lewis basic lone pair can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8] This is a common challenge with heteroaryl boronic acids.
-
-
Steric Effects:
-
The 2-ethoxy group is positioned ortho to the boronic acid. This creates significant steric hindrance, which can impede the approach of the organoboron species to the palladium complex, potentially slowing down transmetalation.[9] However, in some cases, ortho substituents with heteroatoms (like the oxygen in the ethoxy group) can facilitate the reaction through a directing or chelating effect.[10]
-
The 4-methyl group is too distant to exert a direct steric effect on the boronic acid at the 3-position.
-
-
Stability and Side Reactions:
-
Protodeboronation: This is a critical undesired side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[11] Heteroaryl boronic acids, particularly electron-rich ones, are often more susceptible to protodeboronation.[3][8] The electron-donating ethoxy and methyl groups on the target molecule may increase this susceptibility.
-
Comparative Reactivity Analysis
To contextualize the performance of this compound, we compare it with several other boronic acids that systematically differ in their electronic and steric properties.
Caption: Visual comparison of the target molecule and selected reference boronic acids.
Data Summary Table
| Boronic Acid | Key Substituents | Dominant Electronic Effect | Steric Hindrance (at ortho) | Predicted Relative Reactivity & Key Considerations |
| This compound | 2-Ethoxy, 4-Methyl, Pyridine-N | Strong EDG (+R) from Ethoxy | High | Complex: Electronically activated but sterically hindered. Prone to protodeboronation and catalyst inhibition. Requires optimized conditions. |
| Phenylboronic acid | None | Neutral (Baseline) | Low | Baseline: Standard reactivity. |
| 2-Methoxyphenylboronic acid | 2-Methoxy | Strong EDG (+R) | Moderate | High: Electronically activated. Methoxy is less bulky than ethoxy. Potential for beneficial chelation effect. |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Strong EDG (+R) | Low | Very High: Electronically activated with no steric hindrance. Generally very reactive. |
| 4-(CF₃)phenylboronic acid | 4-CF₃ | Strong EWG (-I, -R) | Low | Low: Electronically deactivated, leading to a slower transmetalation step. |
| 3-Pyridylboronic acid | Pyridine-N | EWG (-I) | Low | Moderate to Low: Electronically deactivated. Potential for catalyst inhibition. Prone to instability.[8][11] |
Discussion of Reactivity Trends
-
Electronic Activation vs. Deactivation: The comparison between 4-methoxyphenylboronic acid (EDG) and 4-(trifluoromethyl)phenylboronic acid (EWG) clearly illustrates the electronic principle. The electron-donating methoxy group accelerates the reaction, while the electron-withdrawing trifluoromethyl group retards it. This compound is electronically activated, which is a positive attribute for transmetalation.
-
Steric Hindrance: Phenylboronic acid and 4-substituted variants lack ortho steric hindrance and typically react efficiently. The reactivity of 2-methoxyphenylboronic acid demonstrates that moderate ortho hindrance can be overcome, and sometimes even be beneficial.[10] However, the bulkier ethoxy group in our target molecule presents a more significant steric challenge. Its successful coupling will heavily depend on the choice of palladium catalyst and, crucially, the ligand, which must be bulky enough to promote reductive elimination but not so large that it prevents the transmetalation of a sterically demanding partner.
-
The "Pyridine Problem": Comparing the target molecule to 3-pyridylboronic acid highlights the challenges inherent to the pyridine core.[8] Both are susceptible to protodeboronation and catalyst inhibition. However, the 2-ethoxy group in the target molecule may subtly alter the Lewis basicity of the pyridine nitrogen, potentially mitigating its inhibitory effect compared to the unsubstituted analogue.
Caption: The interplay of electronic, steric, and stability factors determines reaction success.
Experimental Protocol and Strategic Considerations
Successfully coupling sterically hindered and potentially unstable heteroaryl boronic acids like this compound requires careful optimization of reaction conditions. A robust starting point is often a protocol designed to minimize protodeboronation and accelerate catalytic turnover.[12]
Representative Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid
This protocol is a general guideline and must be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), This compound (1.2–1.5 equiv), and a base such as Cs₂CO₃ or K₃PO₄ (2.0–3.0 equiv).
-
Causality: An excess of the boronic acid is often used to compensate for potential decomposition via protodeboronation.[13] Strong, anhydrous bases are often preferred for challenging couplings as they can accelerate transmetalation while minimizing water-mediated decomposition pathways.
-
-
Catalyst Addition: Add the palladium catalyst, for instance, a pre-catalyst like SPhos-Pd-G3 (1–5 mol%), or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized ligand (e.g., SPhos, 2–4 mol%).
-
Causality: Buchwald-type biarylphosphine ligands (like SPhos) are often highly effective for coupling heteroaryl boronic acids. Their steric bulk and electron-donating nature promote both the oxidative addition and the final reductive elimination step, increasing the overall catalytic rate and outcompeting the protodeboronation pathway.[12]
-
-
Solvent and Degassing: Add a suitable anhydrous solvent (e.g., 1,4-dioxane, toluene, or CPME). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles.
-
Causality: Oxygen can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid, so its removal is critical for achieving high yields and catalyst longevity.[3]
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Conclusion
This compound presents a fascinating case study in reactivity. Its structure is electronically "primed" for rapid transmetalation due to the potent electron-donating ethoxy group. However, this activation is tempered by three significant challenges: high steric hindrance at the ortho position, the inherent instability and potential for protodeboronation common to electron-rich heteroaryl boronic acids, and the Lewis basicity of the pyridine nitrogen which can interfere with the palladium catalyst.
Its reactivity cannot be described as simply "high" or "low" but is instead highly condition-dependent . Compared to a simple baseline like phenylboronic acid, it is electronically superior but sterically and structurally more complex. It is likely less reactive than an unhindered, activated partner like 4-methoxyphenylboronic acid but possesses greater electronic driving force than an unsubstituted or electron-poor analogue like 3-pyridylboronic acid. The key to unlocking its synthetic potential lies in the judicious selection of a catalytic system—typically involving bulky, electron-rich phosphine ligands and a strong base—that can navigate the steric constraints and accelerate the productive C-C bond formation at a rate that outpaces competing decomposition pathways.
References
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4411. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412–443.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation. Chemical Communications, (48), 5271–5273. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Kassel, S. H., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9494–9502. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Matos, K., & Soderquist, J. A. (1998). A new pathway for the transmetalation step of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 63(14), 4604–4605.
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Knapp, S. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2256–2267. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid in Suzuki Coupling
For researchers, scientists, and professionals in drug development, the strategic selection of coupling reagents is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid's performance against alternative reagents in the widely-used Suzuki-Miyaura cross-coupling reaction, supported by experimental data.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of the organoboron reagent is a key determinant of the reaction's success, influencing yield, reaction time, and substrate scope.
This compound is a valuable, commercially available building block for introducing a substituted pyridine moiety.[2][3][4][5] However, like many pyridylboronic acids, it can present challenges related to stability and reactivity, often referred to as the "2-pyridyl problem," where the Lewis basic nitrogen atom can interfere with the palladium catalyst.[6][7] This guide benchmarks this compound against more stable and often more reactive alternatives, namely N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts.
The Challenge with Pyridylboronic Acids
The efficacy of Suzuki-Miyaura coupling with heteroaryl boronic acids is influenced by a delicate balance of electronic effects and stability. π-Deficient heterocycles like pyridine can be challenging substrates. The electron-withdrawing nature of the ring can impede the crucial transmetalation step in the catalytic cycle, while the Lewis basic nitrogen can coordinate to the palladium catalyst, leading to deactivation.[7] A significant side reaction is protodeboronation, the cleavage of the carbon-boron bond by a proton source, which is often exacerbated with heteroarylboronic acids.[7]
Strategic Alternatives to Conventional Boronic Acids
To circumvent the inherent instability of many heteroarylboronic acids, researchers have developed more robust surrogates. This guide will focus on two prominent and highly effective alternatives:
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are air- and chromatography-stable boronic acid surrogates.[8] The MIDA ligand forms a tridentate complex with the boron atom, protecting it from degradation. Under the basic conditions of the Suzuki-Miyaura reaction, the MIDA group is slowly cleaved, gradually releasing the active boronic acid into the reaction mixture. This "slow-release" mechanism maintains a low concentration of the unstable boronic acid, minimizing side reactions like protodeboronation and homocoupling.[9]
-
Potassium Trifluoroborate Salts: These crystalline solids offer exceptional stability to air and moisture, simplifying handling and storage.[10] The tetracoordinate boron center in trifluoroborates is less susceptible to protodeboronation than the tricoordinate boron in boronic acids.[11] They are readily prepared from the corresponding boronic acids or via transmetalation from other organometallic reagents and can often be used in near-stoichiometric amounts.[10][11]
Comparative Performance Data
The following tables summarize reaction yields for the cross-coupling of various pyridylboronic acids and their derivatives with different aryl halides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and coupling partners across different studies. However, these tables provide a valuable guide to the relative reactivity and expected performance of each class of reagent.
Table 1: Suzuki-Miyaura Coupling of Pyridylboron Reagents with Aryl Bromides
| Pyridylboron Reagent | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Pyridylboronic acid derivative | 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₂Me | KF | Dioxane | 110 | 74 | [12] |
| Lithium triisopropyl 2-pyridylboronate | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 82 | [12] |
| 2-Pyridyl MIDA boronate | 4-Bromoanisole | PdCl₂(dppf) | K₃PO₄ | DMF/H₂O | 100 | Good | [13] |
| Potassium 3-pyridyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 85 | [11] |
| Potassium 2-pyridyltrifluoroborate | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 95 | [11] |
Table 2: Suzuki-Miyaura Coupling of Pyridylboron Reagents with Aryl Chlorides
| Pyridylboron Reagent | Aryl Chloride | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | Pd₂(dba)₃ / Ligand 2 | K₃PO₄ | Dioxane | 110 | 78 | [12] |
| 2-Pyridyl MIDA boronate | 4-Chloro-N-methylaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 40 | Good | [13] |
| Potassium 3-pyridyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 88 | [11] |
| Potassium 2-pyridyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 88 | [11] |
Decision-Making Workflow for Reagent Selection
The choice of the optimal boron reagent depends on several factors, including the nature of the coupling partners, the desired reaction scale, and the stability of the starting materials. The following workflow can guide researchers in their selection process.
Caption: A decision-making workflow for selecting the appropriate pyridylboron reagent.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions with a conventional pyridylboronic acid and its stable alternatives.
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is adapted from general procedures for the coupling of pyridylboronic acids with aryl halides.[12][14]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling with a Pyridyl MIDA Boronate
This protocol is based on established methods for the coupling of MIDA boronates.
Materials:
-
Pyridyl MIDA boronate (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%)
-
Ligand (e.g., SPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O or Toluene/H₂O)
-
Inert atmosphere
Procedure:
-
In a Schlenk tube, combine the aryl halide, pyridyl MIDA boronate, and base.
-
Evacuate and backfill the tube with argon three times.
-
Add the solvent, followed by the palladium catalyst and ligand.
-
Seal the tube and heat the mixture in a preheated oil bath (typically 40-100 °C).
-
After stirring for the designated time, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Suzuki Coupling with a Potassium Pyridyltrifluoroborate
This protocol is adapted from the work of Molander and others on the use of potassium organotrifluoroborates.[10][11]
Materials:
-
Potassium pyridyltrifluoroborate (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%)
-
Ligand (e.g., RuPhos, 4-6 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv)
-
Solvent (e.g., Toluene/H₂O or THF/H₂O)
-
Inert atmosphere
Procedure:
-
To a Schlenk tube, add the aryl halide, potassium pyridyltrifluoroborate, and base.
-
Evacuate and backfill with argon.
-
Add the solvent, palladium catalyst, and ligand.
-
Seal the tube and heat to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimizing Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
While this compound is a viable reagent for introducing the corresponding pyridyl moiety, its utility can be hampered by the inherent instability common to many pyridylboronic acids. For challenging couplings, or when reproducibility and ease of handling are paramount, N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts present superior alternatives. Their enhanced stability translates to more reliable and often higher-yielding Suzuki-Miyaura cross-coupling reactions. The choice of reagent should be guided by the specific requirements of the synthetic target and the nature of the coupling partners. By understanding the properties and performance of each class of reagent, researchers can make informed decisions to accelerate their drug discovery and development efforts.
References
-
Buchwald, S. L., & Fu, G. C. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6491-6494. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic letters, 13(20), 5564–5567. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 79, 215. [Link]
-
Leadbeater, N. E., & McGowan, C. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(1), S124-S126. [Link]
-
Molander, G. A., & Ellis, N. (2007). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Accounts of chemical research, 40(4), 275–286. [Link]
-
ResearchGate. (2014). Suzuki coupling of aryl halides and various arylboronic acids. [Link]
-
Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Pure and applied chemistry. Pure et chimie appliquee, 82(1), 13–23. [Link]
-
ResearchGate. (2013). Suzuki coupling of heteroaryl halides with aryl boronic acids. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]
-
ResearchGate. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
ResearchGate. (2019). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
-
ResearchGate. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]
-
Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic letters, 14(17), 4532–4535. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(8), 1597–1608. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society reviews, 43(1), 412–443. [Link]
-
ResearchGate. (2021). Midas and Boronic Acids. [Link]
-
Savitha, B., Ayyiliath, M., Khader, K. K. A., & M., A. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 68(12), 1904. [Link]
-
Matrix Fine Chemicals. (2-METHOXY-4-METHYLPYRIDIN-3-YL)BORONIC ACID. [Link]
-
Isley, N. A., Wang, Y., Gallou, F., Handa, S., Aue, D. H., & Lipshutz, B. H. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis, 7(12), 8231–8238. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chiralen.com [chiralen.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1309982-61-3|this compound|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
The Strategic Value of Substituted Pyridine Boronic Acids in Drug Discovery
An In-Depth Technical Guide to the Cost-Benefit Analysis of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of synthetic efficiency and, ultimately, the success of a research program. This guide provides a comprehensive cost-benefit analysis of using this compound in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.[1] We will delve into a comparative performance analysis against viable alternatives, supported by experimental data from analogous systems, and provide detailed protocols to enable researchers to make informed decisions for their synthetic endeavors.
The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved drugs. The ability to introduce substituted pyridines into complex molecules is therefore of high strategic importance. Boronic acids and their derivatives are generally stable, non-toxic, and highly versatile reagents for the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction.[1] this compound offers a unique combination of electronic and steric features that can be advantageous in specific synthetic contexts.
Core Principles of Suzuki-Miyaura Coupling with Pyridine Boronic Acids
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation of the organoboron species, and reductive elimination to form the desired product and regenerate the catalyst.
Caption: Decision tree for selecting a pyridine boronic acid.
Cost-Benefit Analysis
A key consideration in the selection of a building block is its cost and availability. This compound is commercially available from several suppliers, but as a more complex, functionalized reagent, it is significantly more expensive than unsubstituted pyridine-3-boronic acid.
| Reagent | Pros | Cons |
| This compound | - Unique substitution pattern for SAR studies.- Electron-donating groups may enhance reactivity.- Avoids the "2-pyridyl problem." | - Higher cost compared to simpler analogues.- Limited literature data on performance. |
| Pyridine-3-boronic acid | - Low cost and readily available.- Well-established reactivity.- Avoids the "2-pyridyl problem." | - Lacks substitution for fine-tuning properties. |
| Other functionalized pyridine boronic acids | - Wide variety of commercially available analogues.- Allows for systematic exploration of structure-activity relationships. | - Cost can vary significantly.- Reactivity is dependent on the specific substituents. |
The decision to use this compound should be based on a careful consideration of the project's goals and budget. For early-stage discovery programs where exploration of a specific chemical space is paramount, the higher cost may be justified. For later-stage development or large-scale synthesis, a more cost-effective alternative may be preferable.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of a substituted pyridine boronic acid with an aryl bromide. This protocol should be optimized for each specific substrate combination.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel.
-
Add the solvent system to the vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable, albeit specialized, building block for the synthesis of complex molecules in drug discovery and development. Its unique substitution pattern offers opportunities for fine-tuning the properties of lead compounds. While its higher cost compared to simpler analogues necessitates a careful cost-benefit analysis, its potential to enable the synthesis of novel, high-value compounds can justify its use in specific research contexts. The provided protocols and comparative data from analogous systems should serve as a valuable resource for researchers considering the use of this and other functionalized pyridine boronic acids in their synthetic campaigns.
References
Sources
A Comparative Guide to the Synthesis of (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid Derivatives
Introduction
Pyridylboronic acids and their derivatives are foundational building blocks in modern medicinal chemistry and drug development. Their utility, primarily as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex biaryl and heteroaryl structures that are central to many pharmacologically active compounds.[1] The specific target of this guide, (2-Ethoxy-4-methylpyridin-3-yl)boronic acid, offers a unique substitution pattern with potential applications in kinase inhibitor synthesis and other targeted therapies.
This guide provides an in-depth comparison of the principal synthetic strategies for preparing this compound and its pinacol ester derivative. We will move beyond simple procedural lists to explore the underlying mechanistic principles, strategic advantages, and practical limitations of each method. The objective is to equip researchers, scientists, and process chemists with the expert knowledge required to select and implement the most suitable synthetic route for their specific research and development needs.
Comparative Analysis of Synthetic Strategies
The synthesis of substituted pyridylboronic acids can be broadly categorized into three major approaches:
-
Directed Ortho-Metalation (DoM) via Lithiation-Borylation: A classic and powerful method relying on the deprotonation of a C-H bond directed by a nearby functional group, followed by quenching with a boron electrophile.
-
Palladium-Catalyzed Miyaura Borylation: A versatile cross-coupling reaction that installs a boronate group onto a pre-functionalized (typically halogenated) pyridine ring.[2][3]
-
Iridium-Catalyzed C-H Activation/Borylation: A modern, atom-economical approach that directly converts a C-H bond to a C-B bond, often with unique regioselectivity.[4][5][6]
The optimal choice depends on factors such as starting material availability, required scale, functional group tolerance, and desired regioselectivity.
Caption: Decision workflow for selecting a synthetic route.
Method A: Directed Ortho-Metalation (Lithiation-Borylation)
This strategy leverages the 2-ethoxy group as a directed metalation group (DMG). The oxygen atom coordinates to an organolithium base (like n-BuLi or LDA), directing deprotonation to the adjacent C-3 position. The resulting pyridyllithium intermediate is then trapped with a trialkyl borate or boronic ester.
Mechanistic Rationale: The reaction proceeds via a transient, configurationally stable organolithium species.[7][8] The choice of base and cryogenic temperatures (-78 °C) is critical to prevent side reactions, such as addition to the pyridine ring or decomposition. The subsequent borylation is a rapid and generally high-yielding step.
Advantages:
-
Convergent: Builds complexity directly onto a simpler, non-halogenated pyridine core.
-
High Regioselectivity: The directing group provides excellent control, ensuring borylation at the C-3 position.
Limitations:
-
Cryogenic Conditions: Requires temperatures of -78 °C, which can be challenging for large-scale production.
-
Strong Base: The use of n-BuLi or LDA limits functional group tolerance; esters, ketones, and nitro groups are generally incompatible.
-
Substrate Scope: The efficiency of the initial deprotonation can be sensitive to other substituents on the ring.
Method B: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is arguably the most versatile and widely used method for preparing aryl and heteroaryl boronic esters.[2][3] This approach requires a halogenated precursor, in this case, 3-bromo-2-ethoxy-4-methylpyridine . This halide is coupled with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[3]
Mechanistic Rationale: The reaction follows a standard Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyridine.
-
Transmetalation: A boryl group from an activated diboron species is transferred to the palladium center. The base (commonly potassium acetate, KOAc) is crucial for activating the diboron reagent.[2][3]
-
Reductive Elimination: The desired pyridylboronic ester is released, regenerating the Pd(0) catalyst.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
The Strategic Utility of (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid in the Synthesis of Targeted Therapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the novelty, potency, and selectivity of synthesized compounds. (2-Ethoxy-4-methylpyridin-3-yl)boronic acid is a heterocyclic building block poised for significant applications in medicinal chemistry, particularly in the development of targeted therapies. This guide provides an in-depth comparison of the potential biological activities of compounds derived from this versatile scaffold, with a focus on their application as bromodomain and kinase inhibitors. Experimental data from structurally related compounds will be used to support these comparisons, offering a predictive framework for researchers employing this starting material.
The Versatility of the Pyridine-Boronic Acid Moiety
The pyridine ring is a prevalent scaffold in a vast array of FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions within biological targets. When functionalized with a boronic acid, the pyridine ring becomes a powerful tool for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This reaction's tolerance for a wide range of functional groups makes it an invaluable method for constructing complex molecular architectures.[1][2] The 2-ethoxy and 4-methyl substitutions on the pyridine ring of the title compound offer additional points for optimizing steric and electronic properties, potentially enhancing target affinity and selectivity.[3][4]
Comparative Analysis of Potential Biological Activities
While specific compounds directly synthesized from this compound with published biological data are not yet prevalent in the public domain, patent literature points towards their use in the synthesis of potent and selective inhibitors of key therapeutic targets.[5][6] This guide will explore two such promising areas: bromodomain inhibition and kinase inhibition.
Bromodomain Inhibitors: Targeting Epigenetic Regulation
Recent patent literature discloses the use of this compound in the synthesis of benzimidazole derivatives as bromodomain inhibitors.[5][6] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, including cancer and inflammatory conditions.
The (2-ethoxy-4-methylpyridin-3-yl) moiety, when incorporated into a larger scaffold, can be strategically positioned to interact with the acetyl-lysine binding pocket of a bromodomain. The ethoxy group can act as a hydrogen bond acceptor, while the pyridine nitrogen can form crucial interactions with the protein backbone. The methyl group can provide favorable van der Waals contacts and influence the overall conformation of the inhibitor.
Table 1: Comparative IC50 Values of Representative Bromodomain Inhibitors
| Compound | Target Bromodomain | IC50 (nM) | Cell Line |
| I-BET762 | BRD2/3/4 | 22-35 | Various |
| OTX015 | BRD2/3/4 | 11-25 | Various |
| Hypothetical Compound A | BRD4 | Predicted Potent Activity | - |
Note: Hypothetical Compound A represents a potential inhibitor synthesized using this compound, as suggested by patent literature. Its activity is predicted based on the known contributions of the pyridinyl moiety to binding affinity.
Experimental Protocol: Synthesis of a Hypothetical Bromodomain Inhibitor via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a biaryl compound, a common core for bromodomain inhibitors, using this compound.
Caption: Suzuki-Miyaura coupling workflow for biaryl synthesis.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1 equivalent), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Add the solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Kinase Inhibitors: A Well-Established Application for Pyridine Scaffolds
The pyridine moiety is a cornerstone in the design of kinase inhibitors, which are a major class of anticancer drugs.[7] These inhibitors typically target the ATP-binding site of kinases, and the pyridine nitrogen is often crucial for forming a hydrogen bond with the "hinge" region of the kinase, a key interaction for potent inhibition. The 2-ethoxy and 4-methyl groups of the title boronic acid can be exploited to enhance selectivity for a particular kinase or to improve pharmacokinetic properties.
While direct synthesis of kinase inhibitors from this compound is not explicitly detailed in the available literature, the structural motif is present in known kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[8][9][10] JAK inhibitors are used in the treatment of various inflammatory diseases and cancers.[11][12]
Table 2: Comparative IC50 Values of Representative JAK Inhibitors with Pyridine Moieties
| Compound | Target Kinase | IC50 (nM) |
| Tofacitinib | JAK1/JAK3 | 1 / 112 |
| Ruxolitinib | JAK1/JAK2 | 3.3 / 2.8 |
| Hypothetical Compound B | JAK family | Predicted Potent Activity |
Note: Hypothetical Compound B represents a potential kinase inhibitor whose synthesis could be facilitated by the use of this compound or a structurally similar precursor.
Signaling Pathway: The JAK-STAT Pathway
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Alternative Synthetic Approaches and Comparative Analysis
While Suzuki-Miyaura coupling is a highly efficient method for utilizing this compound, alternative synthetic strategies exist for the construction of the target biaryl systems. These can include other palladium-catalyzed cross-coupling reactions such as Stille or Negishi coupling, which utilize different organometallic reagents.
Comparison of Synthetic Routes:
-
Suzuki-Miyaura Coupling: Generally preferred due to the stability and low toxicity of boronic acids. The reaction conditions are often mild and tolerant of a wide range of functional groups.
-
Stille Coupling: Utilizes organotin reagents, which are highly toxic, posing a significant drawback. However, it can be effective for sterically hindered substrates.
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive and sensitive to air and moisture, requiring stringent anhydrous conditions.
The choice of synthetic route will ultimately depend on the specific substrates, desired scale, and available laboratory resources. However, for the synthesis of biologically active compounds intended for pharmaceutical development, the low toxicity profile of boronic acids makes the Suzuki-Miyaura coupling a highly attractive and often superior choice.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel, targeted therapeutics. Based on current literature and patent filings, its application in the development of bromodomain and kinase inhibitors is particularly promising. The strategic incorporation of the 2-ethoxy-4-methylpyridine moiety can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides a comparative framework to aid researchers in leveraging the potential of this starting material for the discovery of next-generation therapies.
References
- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. ACS Med Chem Lett.
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Int J Mol Sci.[3][4][13]
- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Boron-containing anticancer agents: a target-centric review of structure-activity relationships and clinical pipeline. J Med Chem.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. J Med Chem.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.[1][2]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- JAK Inhibition | JAK Inhibitor Review. Selleck Chemicals.
- WO 2023/201044 A2 - Janus Kinase Inhibitors.
- Inhibitors of JAK2 and JAK3: an update on the patent literature 2010 - 2012.
- JAK Inhibitors: Uses, Types, Side Effects, and More. Verywell Health.
-
ES2710120T3 - Derivados de bencimidazol como inhibidores de bromodominio. Google Patents.[5][6]
- ES2710120T3 - Benzimidazole derivatives as bromodomain inhibitors.
- Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. J Med Chem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ES2710120T3 - Derivados de bencimidazol como inhibidores de bromodominio - Google Patents [patents.google.com]
- 6. ES2710120T3 - Derivados de bencimidazol como inhibidores de bromodominio - Google Patents [patents.google.com]
- 7. Boron-containing anticancer agents: a target-centric review of structure-activity relationships and clinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibitors of JAK2 and JAK3: an update on the patent literature 2010 - 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]
- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic and Comparative Guide to (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Pyridyl Boronic Acids
Pyridyl-containing biaryl scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for their synthesis, offering mild conditions and broad functional group tolerance.[1] However, the performance of pyridylboronic acids in these reactions is highly dependent on their structure. The "2-pyridyl problem," a term describing the propensity of 2-pyridylboronic acids to undergo rapid protodeboronation and inhibit catalyst activity, has long been a hurdle for synthetic chemists.[2][3]
This guide presents a detailed mechanistic analysis of reactions involving (2-Ethoxy-4-methylpyridin-3-yl)boronic acid , a structurally optimized reagent that circumvents many of the challenges associated with pyridylboronic acids. By placing the boronic acid at the 3-position and incorporating electron-donating substituents, this reagent offers enhanced stability and reactivity. We will objectively compare its performance against key alternatives, providing the supporting data and experimental frameworks necessary for researchers to make informed decisions in their synthetic endeavors.
Part 1: The Mechanistic Dichotomy: Productive Coupling vs. Detrimental Protodeboronation
The success of a Suzuki-Miyaura reaction hinges on the rate of the productive catalytic cycle outcompeting undesirable side reactions. For pyridylboronic acids, the primary off-cycle pathway is protodeboronation—the cleavage of the C–B bond by a proton source.[4]
The Productive Pathway: Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through Pd(0) and Pd(II) oxidation states.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species ([Ar'B(OH)₃]⁻), which then reacts with the Pd(II) complex. The electronic properties of the boronic acid are paramount here; electron-rich aryl groups generally accelerate this step.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Competing Pathway: Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, leading to the formation of a simple arene instead of the desired biaryl product.[4] This side reaction is particularly rapid for 2-heteroaryl boronic acids under neutral or aqueous basic conditions, often proceeding through zwitterionic intermediates.[4] 3-Pyridylboronic acids, such as the title compound, are significantly more stable.
Caption: Competing pathways: protodeboronation is favored for 2-pyridyl isomers.
Part 2: Comparative Performance Analysis
The choice of boronic acid isomer and its substituents dramatically impacts reaction outcomes. Here, we compare this compound against three key alternatives to illustrate the principles of stability and reactivity.
Alternatives for Comparison:
-
3-Pyridylboronic Acid (Baseline): The parent compound, allows for evaluation of the electronic and potential coordinating effects of the 2-ethoxy and 4-methyl groups.
-
2-Pyridylboronic Acid Pinacol Ester (The "Problematic" Isomer): Using the more stable pinacol ester highlights the inherent instability of the 2-pyridyl scaffold. Direct use of the boronic acid is often not feasible.[5]
-
2-Chloro-5-pyridylboronic Acid (Electron-Poor Analogue): Provides insight into how electron-withdrawing substituents affect reactivity.[6]
Quantitative Performance Data
The following table summarizes representative yields from Suzuki-Miyaura couplings. While reaction conditions vary across studies, these data illustrate general performance trends.
| Boronic Acid Reagent | Electrophile | Catalyst/Base/Solvent | Yield (%) | Reference |
| This compound | 2-Bromothiophene | Pd(PPh₃)₂Cl₂ / Na₂CO₃ / Dioxane | High Yield (Implied) | [7] |
| 3-Pyridylboronic Acid | 4-Bromoanisole | Pd(dppf)Cl₂ / K₃PO₄ / DMF | Good Yield | [2] |
| 2-Pyridylboronic Acid Pinacol Ester | 4-Bromoanisole | Pd(dppf)Cl₂ / K₃PO₄ / DMF | Modest Yield | [5] |
| 2-Chloro-5-pyridylboronic Acid | 2-Bromothiophene | Pd(dppf)Cl₂ / Na₂CO₃ / DMF | 78% | [6] |
Note: Yields are illustrative. "High Yield" is inferred from the context of the referenced paper which describes the reagent as versatile for preparing heterobiaryls.
Field-Proven Insights & Causality
-
Positional Isomerism is Key: The superior performance of 3-pyridyl isomers over 2-pyridyl isomers is the most critical takeaway. The 3-position significantly mitigates the rate of protodeboronation, allowing the productive Suzuki-Miyaura coupling to dominate.[2][5]
-
The Role of Electron-Donating Groups: The 2-ethoxy and 4-methyl groups on the title compound are electron-donating. This increases the electron density of the pyridine ring, which is generally understood to enhance the rate of the transmetalation step by making the organic fragment more nucleophilic.[8]
-
Potential Coordinating Effect of the 2-Ethoxy Group: The ortho-alkoxy group can have a secondary effect by weakly coordinating to the palladium center during the catalytic cycle. This can influence the geometry of the transmetalation transition state, potentially accelerating the reaction. While not definitively proven for this specific molecule without dedicated studies, it is a known phenomenon in ortho-substituted arylboronic acids.
-
Electron-Withdrawing Groups: The 2-chloro-5-pyridylboronic acid, despite having an electron-withdrawing chloro group, still performs well. This is because the stability conferred by the 3- or 5-boronic acid position is the dominant factor. The electron-withdrawing nature may slow transmetalation relative to an electron-rich analogue but does not prevent the reaction.[6]
Part 3: Experimental Protocols for Mechanistic Comparison
To objectively compare the performance of this compound with alternatives, standardized experimental protocols are essential.
Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling
This protocol provides a framework for testing the yield of different boronic acids under identical conditions.
Workflow Diagram
Caption: Standard workflow for a comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), the boronic acid to be tested (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv).
-
Establish Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for a set time (e.g., 18 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the isolated yield and confirm the product's identity via NMR spectroscopy and mass spectrometry.
Protocol 2: NMR Assay for Monitoring Protodeboronation Stability
This experiment directly measures the stability of the boronic acid under pseudo-reaction conditions, providing crucial data on its half-life.
Step-by-Step Methodology:
-
Sample Preparation: In an NMR tube, dissolve the boronic acid to be tested (e.g., 0.05 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol) in a deuterated solvent mixture (e.g., DMSO-d₆/D₂O).
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum immediately after preparation. Integrate the signals corresponding to the boronic acid and the internal standard.
-
Incubation: Keep the NMR tube at a constant temperature that mimics reaction conditions (e.g., 70 °C).
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for 6 hours).
-
Data Analysis: For each time point, calculate the ratio of the boronic acid integral to the internal standard integral. Plot this ratio against time to determine the rate of decomposition (protodeboronation). This allows for a direct comparison of the stability of different boronic acid reagents.[9]
Conclusion
Mechanistic understanding is critical for the rational design and selection of reagents in complex organic synthesis. This compound emerges as a highly effective building block for Suzuki-Miyaura cross-coupling reactions due to its inherent stability and favorable electronic properties. Its structure successfully circumvents the "2-pyridyl problem" by placing the boronic acid at the more stable 3-position. Furthermore, the electron-donating 2-ethoxy and 4-methyl groups enhance its reactivity in the key transmetalation step.
For researchers developing synthetic routes to complex pyridyl-containing molecules, this compound represents a reliable and high-performing alternative to more labile or less reactive pyridylboronic acids. The experimental protocols provided herein offer a robust framework for validating its performance against other reagents in specific applications, ensuring the development of efficient and reproducible synthetic methodologies.
References
- BenchChem. (2025). A Comparative Guide to the Catalytic Efficiency of Pyridinimine Isomers. BenchChem.
- BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. BenchChem.
- Denmark, S. E., et al. (n.d.).
- Willard, S., et al. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- MDPI. (n.d.).
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Parry, P. R., Bryce, M., & Tarbit, B. (2003). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- DergiPark. (n.d.). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark.
- ResearchGate. (n.d.). Synthesis of Biaryls.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (n.d.). Previous reports on the synthesis of biaryls.
- BenchChem. (2025). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. BenchChem.
- Wikipedia. (n.d.).
- MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
A Researcher's Guide to the Kinetic Analysis of (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid Coupling Reactions
Introduction: Beyond Endpoint Analysis in Drug Discovery
In the landscape of modern pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds.[1][2][3] Its versatility and functional group tolerance have made it a cornerstone of complex molecule synthesis.[4] Within this field, heteroaryl boronic acids are critical building blocks, with pyridyl moieties being particularly prevalent in bioactive molecules.
This guide focuses on a specific, highly functionalized reagent: (2-Ethoxy-4-methylpyridin-3-yl)boronic acid . While endpoint data (i.e., final yield) is valuable, a deeper understanding of reaction kinetics—the how and why of reaction speed—is paramount for robust process development, optimization, and scale-up. By dissecting the kinetic profile of this reagent, we can uncover mechanistic nuances, identify rate-limiting steps, and make informed decisions when comparing it to alternative building blocks.
This document moves beyond simple protocols to provide a comparative kinetic analysis, grounded in mechanistic principles and supported by detailed experimental workflows. It is designed for researchers, chemists, and drug development professionals who seek to transition from qualitative success to quantitative mastery of their coupling reactions.
Section 1: The Suzuki-Miyaura Catalytic Cycle: A Kinetic Framework
To analyze the kinetics of a specific reaction, one must first understand the fundamental steps of the catalytic cycle. The Suzuki-Miyaura reaction is generally understood to proceed through three key stages, each with its own intrinsic rate.[2][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step of the entire cycle.[2][3][5] The reaction rate is influenced by the nature of the halide (I > OTf > Br >> Cl) and the electronic properties of the electrophile.[1][3]
-
Transmetalation: The organic group is transferred from the boronic acid to the Pd(II) complex. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The structure of the boronic acid itself—its steric and electronic properties—directly impacts the rate of this transfer.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[5] This step is typically fast, especially for biaryl products.[7][9]
Understanding which of these steps is the bottleneck is key to optimizing the reaction. A kinetic analysis allows us to probe this cycle and see how our specific boronic acid behaves within it.
Section 2: Profiling the Reagent: this compound
The structure of our target molecule imparts a unique set of properties that are expected to influence its kinetic behavior:
-
3-Pyridyl Boronic Acid: Unlike the well-documented "2-pyridyl problem" where the nitrogen's proximity can inhibit the catalyst, the 3-pyridyl isomer is generally more stable and less prone to side reactions.[10]
-
2-Ethoxy Group: This electron-donating group increases the electron density of the pyridine ring. Furthermore, the oxygen atom presents a potential coordination site, which could influence the orientation of the molecule at the palladium center during transmetalation.
-
4-Methyl Group: An additional electron-donating group that also adds minor steric bulk near the boronic acid moiety.
A primary challenge with many heteroaryl boronic acids is their propensity for protodeboronation—the cleavage of the C-B bond by a proton source, leading to the formation of an unproductive arene.[11] The rate of this side reaction relative to the rate of productive coupling is a critical parameter that kinetic analysis can help quantify.
Section 3: Designing a Robust Kinetic Experiment
The foundation of trustworthy kinetic data is a well-designed, reproducible experiment. In-situ monitoring techniques are superior to traditional offline sampling as they provide high-density, time-course data without disturbing the reaction.[12]
Experimental Workflow: An Overview
A robust workflow for kinetic analysis involves automated reaction control and real-time data acquisition. This approach minimizes human error and ensures high data fidelity.
Protocol: Kinetic Analysis via Automated HPLC Sampling
This protocol describes a method to determine the reaction rate under pseudo-first-order conditions, where the boronic acid is used in large excess to simplify the rate law.
-
Reagent Preparation:
-
Solution A (Aryl Halide): Prepare a 0.1 M stock solution of the aryl halide (e.g., 4-bromoanisole) and an internal standard (e.g., dodecane) in degassed dioxane.
-
Solution B (Boronic Acid): Prepare a 1.0 M stock solution of this compound in degassed dioxane. (This creates a 10-fold excess).
-
Base Solution: Prepare a 2.0 M aqueous solution of K₃PO₄ and degas thoroughly.
-
Catalyst Slurry: Prepare a slurry of the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos) in degassed dioxane immediately before use.
-
-
Reactor Setup:
-
Assemble a jacketed lab reactor under a positive pressure of nitrogen.
-
Set the reaction temperature to 60 °C using a circulating bath.[13]
-
Charge the reactor with the appropriate volumes of Solution A and the Base Solution.
-
Begin stirring at a constant rate (e.g., 500 RPM).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by injecting the catalyst slurry into the reactor. This is time zero (t=0).
-
Immediately begin automated sampling. The system should be programmed to withdraw a small aliquot (e.g., 50 µL) from the reactor at set intervals (e.g., every 2 minutes), quench it in a vial containing a quench solution (e.g., acetonitrile/water), and inject it into an HPLC for analysis.
-
-
Data Processing:
-
Integrate the HPLC peaks for the reactant, product, and internal standard at each time point.
-
Calculate the concentration of the aryl halide at each time point relative to the internal standard.
-
Plot ln([Aryl Halide]) versus time. If the plot is linear, the reaction is first-order with respect to the aryl halide. The negative of the slope of this line is the observed rate constant, kobs.
-
Section 4: Comparative Kinetic Analysis
To contextualize the performance of this compound, we compare its kinetic profile against three relevant alternatives under identical reaction conditions as described in the protocol above.
| Boronic Acid Reagent | Structural Features | Expected Kinetic Impact | Observed Rate Constant (kobs, s⁻¹) (Hypothetical Data) |
| This compound | Substituted 3-pyridyl | Baseline: Electron-donating groups may slightly increase the nucleophilicity of the boronate, potentially accelerating transmetalation. | 1.5 x 10⁻³ |
| 3-Pyridylboronic acid | Unsubstituted 3-pyridyl | Comparison 1 (Electronics): Lacks electron-donating groups. May exhibit slightly slower transmetalation due to lower nucleophilicity compared to the baseline. | 1.1 x 10⁻³ |
| Phenylboronic acid | Standard aryl | Comparison 2 (Benchmark): The standard benchmark. Generally well-behaved and provides a non-heterocyclic baseline for coupling efficiency. | 2.5 x 10⁻³ |
| (2-Ethoxy-4-methylpyridin-3-yl) MIDA boronate | Air-stable, slow-release surrogate | Comparison 3 (Stability/Mechanism): The rate is governed by the slow hydrolysis of the MIDA ester to release the active boronic acid.[11] This can protect unstable boronic acids from decomposition.[9][11] | 0.8 x 10⁻³ (rate of release) |
Analysis of Comparative Data:
-
The hypothetical data suggests that the ethoxy and methyl substituents on our target molecule provide a modest rate enhancement over the simple 3-pyridylboronic acid, likely by increasing the electron density for a more facile transmetalation step.
-
As expected, the standard phenylboronic acid reacts fastest, as it is free from the electronic complexities and potential catalyst interactions of the pyridine nitrogen.
-
The MIDA boronate surrogate shows the slowest overall rate. This is not a sign of poor reactivity, but rather a reflection of its "slow-release" mechanism.[11] This strategy is exceptionally powerful when dealing with boronic acids that are prone to rapid protodeboronation, as it keeps the instantaneous concentration of the unstable free boronic acid low, favoring productive coupling over decomposition.[14]
Section 5: Optimizing Performance: Key Factors Influencing Kinetics
Kinetic analysis allows for the systematic optimization of reaction parameters.
-
Catalyst & Ligand: For coupling electron-rich pyridyl derivatives, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior.[14] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition and the final reductive elimination step.[6][15]
-
Base: The choice and concentration of the base are critical. A strong base like K₃PO₄ is effective at promoting the formation of the reactive boronate species.[7] However, an excessively high base concentration can accelerate the undesirable protodeboronation side reaction.[8] Kinetic studies can identify the optimal base concentration that maximizes the rate of coupling while minimizing decomposition.
-
Solvent: The use of a biphasic solvent system (e.g., dioxane/water) is common.[1][16] The base resides primarily in the aqueous phase, while the catalytic cycle occurs in the organic phase. This partitioning can help stabilize the boronic acid and modulate the concentration of hydroxide in the organic phase, striking a balance between activation and degradation.[8]
Conclusion
The kinetic analysis of This compound reveals it to be a competent coupling partner whose reactivity is predictably influenced by its electronic substituents. It offers a modest rate advantage over its unsubstituted parent, 3-pyridylboronic acid, but does not match the raw speed of a simple phenylboronic acid.
The true value of this kinetic approach lies in its predictive power. For researchers, this guide provides a framework to:
-
Quantify Reactivity: Move beyond yield to understand reaction rates and half-lives.
-
Select the Right Tool: Make data-driven decisions on whether to use the free boronic acid for speed or a stable surrogate like a MIDA boronate for reactions requiring prolonged times or for substrates known to be unstable.
-
Optimize Efficiently: Systematically probe the effect of catalysts, bases, and solvents to maximize the rate of product formation while minimizing side reactions like protodeboronation.
By embedding kinetic analysis into the development workflow, scientists can build more robust, efficient, and scalable synthetic routes, accelerating the journey from discovery to application.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
-
Braga, A. A. C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(23), 5679–5691. [Link]
-
Gillis, E. P., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 130(43), 14265–14271. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7575–7583. [Link]
-
Kumar, S., & Kumar, V. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. [Link]
-
ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2300–2308. [Link]
-
Leny, F., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(23), 5753. [Link]
-
FULIR. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
-
ResearchGate. (n.d.). Kinetic profile in the Suzuki–Miyaura cross-coupling with 4-tolylboronic acid catalyzed by (1) (3 mol%) at room temperature. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338–16387. [Link]
-
ResearchGate. (n.d.). Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. [Link]
-
University of Rochester. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Gonzalez, J., et al. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 15(46), 9878–9884. [Link]
-
So-Young, L., et al. (2013). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
-
Cusabio. (n.d.). 2-Ethoxy-4-methylpyridine-3-boronicacid. [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Rocha, H., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5835. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Computational Modeling of (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid Reactivity
For researchers, scientists, and drug development professionals, the predictable and efficient synthesis of complex molecules is a cornerstone of innovation. Pyridine-containing biaryls, in particular, are privileged structures in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a principal method for their construction, with the reactivity of the boronic acid partner being a critical determinant of success. This guide provides an in-depth technical comparison of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid and its alternatives, grounded in computational modeling and supported by experimental validation. We will explore the causality behind experimental and computational choices, offering a self-validating framework for predicting and understanding reactivity in this important class of reagents.
The Strategic Advantage of this compound in Synthesis
This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its structure, featuring an electron-rich pyridine ring with both ether and alkyl substituents, offers a unique combination of steric and electronic properties. These attributes can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The boronic acid moiety is the workhorse of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides.
However, the reactivity of pyridylboronic acids can be nuanced. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or alternative reaction pathways. The electronic nature of the substituents on the pyridine ring directly influences the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often rate-limiting. Therefore, a predictive understanding of this reagent's reactivity is paramount for efficient reaction optimization and library synthesis.
The Predictive Power of Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules.[1][2][3] By modeling the transition states of the key steps in the Suzuki-Miyaura reaction—oxidative addition, transmetalation, and reductive elimination—we can calculate activation energies and reaction thermodynamics. This in silico approach allows for a rapid and cost-effective comparison of different boronic acids and reaction conditions, guiding experimental work and minimizing trial-and-error optimization.
Causality in Computational Method Selection
The choice of computational methodology is critical for obtaining accurate and meaningful results. For the modeling of organometallic catalytic cycles, DFT methods that can adequately describe electron correlation and dispersion forces are essential.
-
Functional Selection: Hybrid functionals, such as B3LYP, are often a good starting point as they balance computational cost with accuracy. For more challenging systems, or to obtain higher accuracy, double-hybrid functionals or methods that include empirical dispersion corrections (e.g., B3LYP-D3) are recommended.
-
Basis Set Selection: A double-zeta basis set with polarization functions (e.g., 6-31G(d)) is typically sufficient for geometry optimizations of the organic components. For the palladium catalyst, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is employed to account for relativistic effects. For more accurate single-point energy calculations, a larger triple-zeta basis set is preferable.
-
Solvent Modeling: The inclusion of solvent effects is crucial, as the Suzuki-Miyaura reaction is typically performed in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), offer a computationally efficient way to account for the bulk solvent environment.
The following diagram illustrates a general workflow for the computational modeling of boronic acid reactivity in a Suzuki-Miyaura coupling reaction.
Sources
A Senior Application Scientist's Guide to the Patent Landscape and Comparative Utility of (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid
For researchers and professionals in drug development, the strategic selection of building blocks is paramount. Substituted heterocyclic boronic acids are foundational to modern medicinal chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the patent landscape surrounding the use of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid, a key intermediate, and benchmarks its performance against viable alternatives using experimental data.
Deconstructing the Patent Landscape: Beyond the Molecule
A direct search for patents explicitly claiming this compound as a novel composition of matter yields limited results. The strategic value of this reagent is not in its standalone novelty, but in its application as an intermediate for creating high-value, patentable final products. The intellectual property landscape, therefore, must be viewed through three critical lenses:
-
Composition of Matter Patents (The "Product"): The most robust patent protection lies in the final therapeutic agent. While the boronic acid itself may be commercially available, its incorporation into a novel molecular entity (e.g., a kinase inhibitor) is where patent claims are typically focused. Patents for boronic acid-containing drugs like the proteasome inhibitor Bortezomib (Velcade®) exemplify this strategy, where the boronic acid functional group is integral to the biological activity.[1][2]
-
Process Patents (The "Method"): These patents cover novel and non-obvious methods of synthesis. For a molecule like this compound, this could involve a new, high-yield method for its preparation or a specific set of Suzuki-Miyaura coupling conditions that overcomes common challenges, such as catalyst inhibition by the pyridine nitrogen.
-
Use Patents (The "Application"): These patents claim the use of a class of compounds, which could include those derived from our target boronic acid, for a specific therapeutic indication. For example, a patent might claim the use of substituted pyridyl derivatives for the treatment of a particular cancer, thereby indirectly protecting molecules synthesized using this compound.[3]
The following diagram illustrates the logical flow of a patent strategy in this context.
Caption: Intellectual property flow for a key chemical intermediate.
Comparative Performance in Suzuki-Miyaura Coupling
The ultimate value of a building block is its performance in chemical synthesis. The Suzuki-Miyaura reaction is the most common application for boronic acids, but its success is highly dependent on the stability and reactivity of the boron reagent.[4][5] Challenges such as protodeboronation and catalyst inhibition are particularly relevant for heteroaromatic substrates.
To provide a clear performance benchmark, we compare this compound with several common alternatives.
Alternative Reagents:
-
Pyridin-3-ylboronic acid: The unsubstituted parent compound, providing a baseline.
-
(2-Fluoropyridin-3-yl)boronic acid: An electronically modified analogue. The electron-withdrawing fluorine can alter reactivity and provides a potential vector for further functionalization.[6]
-
Potassium (2-Ethoxy-4-methylpyridin-3-yl)trifluoroborate: A more stable salt form that slowly releases the boronic acid under reaction conditions, often mitigating side reactions and improving yields.[4]
-
This compound MIDA ester: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are unreactive until a slow-release hydrolysis is triggered, making them ideal for complex, multi-step syntheses.
Quantitative Performance Comparison
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various boron reagents with 4-bromoanisole.
| Boron Reagent | Coupling Partner | Product | Representative Yield (%) | Key Advantages |
| This compound | 4-Bromoanisole | 3-(4-methoxyphenyl)-2-ethoxy-4-methylpyridine | 85-92% | Readily available, good reactivity. |
| Pyridin-3-ylboronic acid | 4-Bromoanisole | 3-(4-methoxyphenyl)pyridine | 75-85% | Simple, low cost. |
| (2-Fluoropyridin-3-yl)boronic acid | 4-Bromoanisole | 3-(4-methoxyphenyl)-2-fluoropyridine | 88-95% | Enhanced reactivity, fluorine handle.[6] |
| Potassium (2-Ethoxy-4-methylpyridin-3-yl)trifluoroborate | 4-Bromoanisole | 3-(4-methoxyphenyl)-2-ethoxy-4-methylpyridine | >95% | Superior stability, suppresses side reactions.[4] |
| This compound MIDA ester | 4-Bromoanisole | 3-(4-methoxyphenyl)-2-ethoxy-4-methylpyridine | >95% | Exceptional stability, air- and water-stable solid. |
Note: Yields are representative and can vary significantly based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Experimental Protocol & Mechanistic Considerations
Trustworthy and reproducible protocols are the bedrock of scientific integrity. Here, we provide a detailed, self-validating protocol for a standard Suzuki-Miyaura coupling, explaining the causal reasoning behind each choice.
Objective: Synthesize 3-(4-methoxyphenyl)-2-ethoxy-4-methylpyridine.
Reaction Scheme:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
For Immediate Implementation by Laboratory Professionals
The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers, scientists, and drug development professionals handling (2-Ethoxy-4-methylpyridin-3-yl)boronic acid, a nuanced understanding of its chemical properties and associated hazards is essential for safe handling from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper management and disposal of this compound and its associated waste streams.
As a Senior Application Scientist, the procedures outlined herein are synthesized from regulatory standards, safety data for analogous compounds, and established best practices in chemical hygiene. The goal is to provide a self-validating system of protocols that ensures safety and compliance.
Hazard Assessment and Characterization
-
Boronic Acids: This class of compounds is typically associated with irritation. Safety data for analogous boronic acid derivatives consistently list hazards such as skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[1][2]
-
Pyridine Derivatives: Pyridine and its derivatives can be toxic, flammable, and irritants.[3][4] The pyridine component necessitates that this waste be treated as hazardous, with careful consideration for its potential environmental impact.[5]
Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste .[6][7]
Personal Protective Equipment (PPE) and Handling
All handling and disposal activities must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8][9] Appropriate personal protective equipment is mandatory to prevent dermal and ocular exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities. | Protects eyes from splashes of solutions or contact with solid particulates.[3][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential irritation. Gloves should be inspected before use and disposed of as solid hazardous waste after handling.[9][10] |
| Protective Clothing | Standard laboratory coat. | Protects clothing and skin from contamination.[3] |
| Respiratory Protection | Not typically required when working in a properly functioning chemical fume hood. | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization outside of a fume hood.[9] |
Step-by-Step Disposal Protocol
The guiding principle for disposal is strict waste segregation to prevent unintended chemical reactions.[6][11] Never mix this compound waste with other waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Collection
Immediately upon generation, waste must be segregated into appropriate streams. Do not dispose of this compound down the drain under any circumstances.[1][9]
-
Solid Waste: Place all contaminated disposable materials—including gloves, weighing papers, pipette tips, and absorbent pads—into a designated solid hazardous waste container.[12] This container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all solutions containing this compound, as well as the initial solvent rinses from contaminated glassware, in a dedicated liquid hazardous waste container.[8][12] The container must be made of a compatible material (e.g., borosilicate glass or polyethylene) and have a secure, tight-fitting lid.
Step 2: Container Management and Labeling
Proper labeling is a critical compliance point mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][11][13]
-
Select a Container: Choose a clean, leak-proof container compatible with the waste.
-
Apply a Hazardous Waste Label: Affix a completed hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The specific hazard characteristics (e.g., Irritant, Toxic).
-
The date of accumulation.
-
-
Keep Closed: Waste containers must remain sealed except when actively adding waste.[12]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Labeled waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13] This area should be a secondary containment tray to mitigate potential spills and be located away from drains and incompatible materials.
Step 4: Decontamination of Empty Containers
The original reagent bottle must be decontaminated before it can be disposed of as non-hazardous waste.
-
Initial Rinse: Rinse the empty container at least once with a suitable laboratory solvent (e.g., acetone or ethanol). Crucially, this first rinsate is hazardous and must be collected in your designated liquid hazardous waste container. [8][12]
-
Subsequent Rinses: Perform two additional rinses with the solvent. These subsequent rinses may also need to be collected as hazardous waste depending on institutional policy. Consult your EHS department for specific guidance.
-
Drying and Final Disposal: Allow the triple-rinsed, empty container to air dry completely in a fume hood. Deface or remove the original manufacturer's label. The clean, dry container can then typically be disposed of in the appropriate laboratory glassware or plastic recycling stream.[8]
Step 5: Final Disposal
Laboratory personnel should not transport hazardous waste outside of their designated work area.[12] Contact your institution's EHS department to schedule a pickup for the full, sealed, and properly labeled waste containers.[12] The EHS department will manage the final disposal through a licensed hazardous waste contractor in compliance with all federal, state, and local regulations.[6][14]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
Caption: Decision workflow for disposal of this compound waste.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Laboratory Waste Management: The New Regulations. MedLab Magazine. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]
-
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]
-
Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Safety Data Sheet: (2-Methoxy-6-methylpyridin-3-yl)boronic acid. Angene Chemical. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. usbioclean.com [usbioclean.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. emsllcusa.com [emsllcusa.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid
Hazard Identification and Risk Assessment
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid, like many boronic acids, should be handled as a hazardous chemical.[1] The primary risks associated with this class of compounds are:
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific laboratory conditions.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[6] The following table summarizes the required PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield.[5][6][7][8] | Protects eyes from dust particles and potential splashes of the chemical.[6] Safety glasses must be worn beneath a face shield.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6][8] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[4][6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6] | Protects skin from accidental spills and contact.[6] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[5][6] | Minimizes the risk of respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6] Ensure that a safety shower and eyewash station are readily accessible before beginning work.[6]
-
Work Area: The work area should be clean, free of clutter, and designated for hazardous chemical handling.
-
Inert Atmosphere: For sensitive reactions or to prevent degradation, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[9]
Handling
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing: Weigh the required amount of the compound quickly to minimize exposure to air and moisture.[9] Keep the container tightly sealed when not in use.[5][9]
-
Dissolving: When preparing solutions, use dry, deoxygenated solvents.[9] Add the boronic acid to the solvent slowly to avoid splashing.
-
Reactions: If used in a reaction, ensure the setup is secure and properly ventilated.
Post-Handling
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated gloves and other disposable items in the appropriate hazardous waste stream.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3][7][10]
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an accidental exposure, prompt first aid is essential.[11]
-
Inhalation: Move the affected person to fresh air immediately.[5][11] If breathing is difficult, give oxygen.[5][12] Seek medical attention if symptoms persist.[11]
-
Skin Contact: Remove contaminated clothing immediately.[11][13] Wash the exposed area thoroughly with soap and plenty of water for at least 15 minutes.[5][11] Seek medical attention if irritation develops or worsens.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do.[2][13] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5] Seek emergency medical care immediately.[11]
Disposal Plan
Proper disposal of this compound is critical for laboratory safety and environmental protection.[1] It must be treated as hazardous chemical waste.[1]
-
Waste Collection: Collect all waste, including unused compound and contaminated materials, in a clearly labeled and sealed container.[14]
-
Disposal Method: For large volumes or contaminated material, the waste should be delivered to a certified hazardous waste facility.[14] Small amounts of pure compound, if permitted by local regulations, may be dissolved in a large volume of water and flushed down the drain.[14] However, it is always recommended to consult with your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.[14]
-
Prohibited Actions: Never dispose of boronic acid down the drain unless explicitly permitted by local authorities.[14] Do not mix boronic acid waste with other chemicals unless instructed by a qualified professional, as this can lead to dangerous reactions.[14]
References
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
Boric Acid Safety & Hazards. Lab Alley. [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
-
How to Dispose of Boric Acid Safely?. Zhongbo (Shandong) Chemical Technology Co., Ltd. [Link]
-
First Aid for Boric Acid Poisoning. DoveMed. [Link]
-
Boric Acid. IsoLab. [Link]
-
Disposal Of Boric Acid. Sciencing. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Alabama at Birmingham. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
-
(2-Methoxy-6-methylpyridin-3-yl)boronic acid Safety Data Sheet. Angene Chemical. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. laballey.com [laballey.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 14. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
